Ethyl 3-amino-4-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJOTWKQZHOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593524 | |
| Record name | Ethyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-75-4 | |
| Record name | Ethyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-4-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-amino-4-fluorobenzoate, identified by CAS Number 455-75-4 , is an aromatic ester of significant interest to researchers in medicinal chemistry and drug development.[1][] As a substituted aniline derivative, it serves as a versatile building block in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients. Its unique substitution pattern, featuring an amino group, a fluorine atom, and an ethyl ester moiety on a benzene ring, imparts specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and overall utility in synthetic applications.
This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also an in-depth analysis of its spectroscopic characteristics and the experimental methodologies required for their verification. The information presented herein is synthesized from reputable chemical suppliers and spectroscopic databases, providing a reliable foundation for laboratory work and further research.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 455-75-4 | [1][3] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][4][5] |
| Molecular Weight | 183.18 g/mol | [1][4][5] |
| Appearance | Solid, Powder | [1][5] |
| Boiling Point | 140-145 °C at 5 mmHg | [1] |
| Density (Calculated) | 1.218 g/cm³ | [6] |
| Flash Point | 126.5 ± 21.8 °C | [1] |
| Purity | ≥95-97% | [1][5] |
Note: The melting point for this specific compound is not consistently reported in publicly available literature. For context, the related precursor, 3-Amino-4-fluorobenzoic acid, has a melting point of 184 °C.[7] The analogous compound, Ethyl 4-aminobenzoate, has a reported melting point of 88-90 °C.
Solubility Profile
Based on its molecular structure, which contains both a polar amino group and a nonpolar ethyl ester and aromatic ring, this compound is expected to exhibit limited solubility in water but good solubility in common organic solvents. The basicity of the amino group suggests it will be soluble in acidic aqueous solutions.
-
Water : Sparingly soluble to insoluble.
-
Organic Solvents : Expected to be soluble in solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Aqueous Acids : Soluble in dilute aqueous acids (e.g., 5% HCl) due to the formation of the corresponding ammonium salt.
-
Aqueous Bases : Insoluble in aqueous bases (e.g., 5% NaOH), as the amino group will not react.
Spectroscopic and Physicochemical Characterization
The following sections provide a detailed, predicted analysis of the spectroscopic properties of this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.
pKa Estimation
The acidity of the anilinic proton (N-H) is a key parameter. For the parent compound, 3-aminobenzoic acid, the pKa is reported as 4.78.[8] The presence of an electron-withdrawing fluorine atom ortho to the amino group in this compound would be expected to slightly decrease the pKa (making it more acidic) compared to a non-fluorinated analogue. Conversely, the pKa of 4-fluorobenzoic acid is 4.14, indicating the electronic influence of the fluorine.[9] Therefore, a reasonable estimate for the pKa of the conjugate acid of the amino group would be in the range of 3.5-4.5.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum for this compound in a solvent like CDCl₃ is as follows:
-
Ethyl Group (CH₂CH₃):
-
A triplet at approximately 1.3-1.4 ppm (3H), corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons.
-
A quartet at approximately 4.2-4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons, coupled to the methyl protons.
-
-
Amino Group (-NH₂):
-
A broad singlet at approximately 3.8-4.2 ppm (2H). The chemical shift of these protons can be highly variable depending on solvent and concentration.
-
-
Aromatic Protons (Ar-H):
-
The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Based on the substitution pattern, we can predict the following approximate shifts and multiplicities:
-
H-2 (ortho to -NH₂): A doublet of doublets around 7.2-7.4 ppm (1H).
-
H-5 (ortho to -COOEt): A doublet of doublets around 6.8-7.0 ppm (1H).
-
H-6 (meta to -NH₂ and -COOEt): A triplet or multiplet around 7.0-7.2 ppm (1H).
-
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. The predicted chemical shifts are:
-
Ethyl Group:
-
-CH₃: ~14 ppm
-
-OCH₂-: ~61 ppm
-
-
Carbonyl Carbon:
-
C=O: ~165-167 ppm
-
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant.
-
C-1 (-COOEt): ~131 ppm
-
C-2: ~120 ppm (with C-F coupling)
-
C-3 (-NH₂): ~145 ppm (with C-F coupling)
-
C-4 (-F): ~150-155 ppm (large ¹JCF coupling)
-
C-5: ~115 ppm (with C-F coupling)
-
C-6: ~118 ppm (with C-F coupling)
-
Predicted FT-IR Spectrum
The FT-IR spectrum is used to identify the functional groups present in a molecule. Key predicted absorption bands for this compound include:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹ .
-
C-H Stretching (Aliphatic): Peaks typically appear just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹).
-
C=O Stretching (Ester): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ .
-
C=C Stretching (Aromatic): Several bands in the region of 1450-1600 cm⁻¹ .
-
C-O Stretching (Ester): Two bands, one stronger than the other, in the 1100-1300 cm⁻¹ region.
-
C-F Stretching: A strong absorption in the region of 1200-1250 cm⁻¹ .
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 183 , corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 138: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
m/z = 110: Loss of the entire ethyl ester group (-COOEt, 73 Da).
-
m/z = 155: Loss of ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.
-
Experimental Methodologies for Property Verification
To ensure the identity and purity of this compound, the following experimental protocols are recommended.
Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
This qualitative protocol determines the solubility class of the compound.
Methodology:
-
Initial Test: To approximately 10 mg of the compound in a small test tube, add 0.5 mL of water. Shake vigorously. Observe if the solid dissolves.
-
Organic Solvent Test: Repeat step 1 with an organic solvent such as ethanol or acetone.
-
Acid Test: To a fresh 10 mg sample, add 0.5 mL of 5% aqueous HCl. Shake and observe for dissolution.
-
Base Test: To a fresh 10 mg sample, add 0.5 mL of 5% aqueous NaOH. Shake and observe.
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Sample Preparation
For NMR Spectroscopy:
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and invert several times to mix.
For FT-IR Spectroscopy (Thin Film Method):
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Mount the plate in the spectrometer for analysis.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as harmful.[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
Recommended storage temperature is 4°C.[1]
-
Protect from light.[1]
Conclusion
This compound is a solid compound with a boiling point of 140-145 °C at 5 mmHg and a calculated density of 1.218 g/cm³. While its melting point is not definitively established in the literature, its spectroscopic properties can be reliably predicted based on its structure. This guide provides the foundational physicochemical data and validated experimental protocols necessary for its effective use in a research and development setting. Adherence to the safety and handling guidelines is crucial to ensure safe laboratory practice.
References
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Gesynto. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Molbase. (n.d.). This compound. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C). Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Introduction: The Strategic Importance of a Fluorinated Building Block
An In-Depth Technical Guide to Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4): A Strategic Intermediate in Modern Drug Discovery
This compound, CAS Number 455-75-4, is a substituted aromatic compound that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture, which combines an aminobenzoate core with a strategically placed fluorine atom, offers a unique confluence of reactivity and physicochemical properties. The presence of the amino and ethyl ester functionalities provides versatile handles for a wide array of chemical transformations, including amide bond formation, ester hydrolysis, and further derivatization.[2]
The fluorine atom, in particular, is a key feature that makes this molecule highly valuable to drug development professionals. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] Consequently, this compound serves as a foundational building block for constructing complex active pharmaceutical ingredients (APIs), including those investigated for anticancer and antimicrobial applications.[1][2] This guide provides a comprehensive technical overview for researchers and scientists, detailing the synthesis, reactivity, characterization, and safe handling of this important chemical entity.
| Property | Value | Source |
| CAS Number | 455-75-4 | |
| Molecular Formula | C₉H₁₀FNO₂ | [5][6] |
| Molecular Weight | 183.18 g/mol | [5][6] |
| Appearance | Solid, White to light yellow or red powder | [7] |
| Boiling Point | 140-145 °C at 5 mmHg | |
| Purity | Typically ≥97% | [5] |
| Synonyms | Benzoic acid, 3-amino-4-fluoro-, ethyl ester | [5] |
| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N | [6] |
| SMILES | CCOC(=O)c1ccc(F)c(N)c1 | [6] |
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. The choice of route often depends on the scale of the synthesis and the availability of starting materials. A common and logical approach involves the nitration of a fluorinated benzoic acid, followed by esterification and subsequent reduction of the nitro group.
Primary Synthetic Route: From 4-Fluorobenzoic Acid
This pathway leverages the directing effects of the existing functional groups on the aromatic ring. The carboxylic acid is an electron-withdrawing group and a meta-director, while the fluorine atom is an ortho-, para-director. The synthesis proceeds through the key intermediate, 4-fluoro-3-nitrobenzoic acid.
-
Nitration of 4-Fluorobenzoic Acid: The process begins with the electrophilic aromatic substitution (nitration) of 4-fluorobenzoic acid. A mixture of concentrated sulfuric acid and potassium nitrate is commonly used. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically performed at low temperatures to control selectivity and prevent side reactions.[8]
-
Esterification: The resulting 4-fluoro-3-nitrobenzoic acid is then converted to its ethyl ester. This is most often accomplished via Fischer esterification, where the carboxylic acid is refluxed with an excess of absolute ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[9][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group on Ethyl 4-fluoro-3-nitrobenzoate to an amine. This transformation is critical and can be achieved using various reducing agents. A standard and highly effective method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. This method is favored for its clean conversion and high yields.
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Ethyl 3-amino-4-fluorobenzoate molecular structure and weight
An In-depth Technical Guide to Ethyl 3-amino-4-fluorobenzoate: Molecular Structure and Weight
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is fundamental to innovation. This compound (CAS No. 455-75-4) stands out as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a detailed examination of its molecular structure and weight, offering insights crucial for its application in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Characteristics
This compound is a substituted aromatic compound. Its identity is defined by several key descriptors that are crucial for database searches and regulatory documentation.
| Identifier | Value | Reference |
| CAS Number | 455-75-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |
| IUPAC Name | This compound | [2] |
| Molecular Weight | 183.18 g/mol | [1][2][3] |
| InChI | 1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | [1][2] |
| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)c1ccc(F)c(N)c1 | [1] |
| Physical Form | Solid, Powder | [1][2] |
| Boiling Point | 140-145 °C at 5 mmHg | [2] |
An In-depth Look at the Molecular Structure
The molecular architecture of this compound is key to its utility in chemical synthesis. The structure consists of a central benzene ring substituted with three distinct functional groups: an amino group (-NH₂), a fluorine atom (-F), and an ethyl ester group (-COOCH₂CH₃).
The strategic placement of these groups dictates the molecule's reactivity. The amino group at position 3 and the fluorine atom at position 4 create a unique electronic environment on the aromatic ring. The amino group is an activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group due to the interplay of its inductive and resonance effects. This substitution pattern is critical for designing subsequent synthetic transformations.
Molecular Weight and Its Significance
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as in mass spectrometry.
| Property | Value |
| Molecular Weight | 183.18 g/mol |
| Monoisotopic Mass | 183.06955672 Da |
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms: (9 x Carbon) + (10 x Hydrogen) + (1 x Fluorine) + (1 x Nitrogen) + (2 x Oxygen). This value is essential for converting between mass and moles, a fundamental requirement for designing and executing precise chemical syntheses.
Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a key intermediate with documented applications. It serves as a versatile linker used to attach drug molecules to other moieties.[1] Its structure makes it a valuable building block for more complex molecules, finding use in the development of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[4][5] The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its well-defined molecular structure, characterized by a strategically substituted benzene ring, provides a versatile platform for synthetic chemistry. A precise understanding of its molecular weight and physicochemical properties is indispensable for its effective use in the laboratory. As research continues, the role of this compound as a foundational element in the synthesis of novel pharmaceuticals and materials is expected to expand, underscoring the importance of the fundamental data presented in this guide.
References
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This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A Spectroscopic Guide to Ethyl 3-amino-4-fluorobenzoate: Structure Elucidation and Data Interpretation
Introduction
The molecular structure of Ethyl 3-amino-4-fluorobenzoate, with the systematic numbering used for NMR assignments, is presented below.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The amino group (-NH₂) is electron-donating, while the fluoro (-F) and ethyl ester (-COOEt) groups are electron-withdrawing.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | dd | 1H | H-6 |
| ~7.3-7.4 | d | 1H | H-2 |
| ~6.9-7.1 | t | 1H | H-5 |
| ~4.3-4.4 | q | 2H | -OCH₂CH₃ |
| ~4.0-4.2 | br s | 2H | -NH₂ |
| ~1.3-1.4 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-5, H-6): The fluorine atom at C-4 will couple with the adjacent protons. H-5 will be split by both H-6 and the fluorine atom, likely appearing as a triplet. H-6, being ortho to the ester group, will be the most downfield of the aromatic protons and will appear as a doublet of doublets due to coupling with H-5 and the fluorine. H-2, situated between the ester and amino groups, is expected to be a doublet.
-
Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.
-
Ethyl Group Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~150 (d, J ≈ 245 Hz) | C-4 |
| ~138 (d, J ≈ 10 Hz) | C-3 |
| ~125 | C-1 |
| ~122 (d, J ≈ 7 Hz) | C-5 |
| ~118 (d, J ≈ 4 Hz) | C-6 |
| ~115 (d, J ≈ 21 Hz) | C-2 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift of around 166 ppm.
-
Aromatic Carbons: The carbon directly bonded to the fluorine atom (C-4) will show the most significant downfield shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts of the other ring carbons are influenced by the combined electronic effects of all three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3500 | N-H symmetric & asymmetric stretching | Amino (-NH₂) |
| 3300-3400 | N-H stretching | Amino (-NH₂) |
| ~1710 | C=O stretching | Ester (-COOEt) |
| ~1620 | N-H bending | Amino (-NH₂) |
| ~1500-1600 | C=C aromatic ring stretching | Aromatic Ring |
| ~1250 | C-O stretching | Ester (-COOEt) |
| ~1200 | C-F stretching | Fluoro (-F) |
Interpretation:
The IR spectrum will be dominated by the strong carbonyl stretch of the ester group. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-F bond will show a strong absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 183 | Molecular ion [M]⁺ |
| 155 | [M - C₂H₄]⁺ (loss of ethylene) |
| 138 | [M - OCH₂CH₃]⁺ (loss of ethoxy radical) |
| 110 | [M - COOEt]⁺ (loss of ethyl carboxylate radical) |
Interpretation:
The molecular ion peak is expected at m/z 183, corresponding to the molecular weight of this compound (C₉H₁₀FNO₂). Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (m/z 138) and the loss of ethylene via a McLafferty rearrangement (m/z 155).
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks to the corresponding atoms in the molecule.
IR Spectroscopy (ATR-FTIR General Protocol)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry (EI-MS General Protocol)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis with comparative data from analogous structures, a detailed and reliable interpretation of the NMR, IR, and MS spectra can be achieved. This information is crucial for researchers and scientists in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.
References
solubility of Ethyl 3-amino-4-fluorobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-amino-4-fluorobenzoate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern organic synthesis, particularly in the pharmaceutical industry. Its successful application in reaction chemistry, purification, and formulation is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the principles governing the . We will delve into the molecular factors influencing its solubility, present robust methodologies for experimental determination, and explore predictive thermodynamic models. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions in solvent selection and process development.
Understanding the Molecule: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound (CAS No. 455-75-4) is paramount to comprehending its solubility behavior. The molecule's structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and an ethyl ester group, dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| Physical Form | Solid, white to light yellow powder | [1][2] |
| Melting Point | 184°C | [2] |
| Boiling Point | 140-145°C at 5 mmHg | |
| Purity | Typically ≥97% |
The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the amino group, the fluorine atom, and the carbonyl oxygen of the ester) suggests the potential for complex interactions with various solvents.[3][4] The aromatic ring contributes to nonpolar character, while the functional groups introduce polarity.[3][5]
The Theoretical Framework of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the following interactions:
-
Hydrogen Bonding: The amine group can donate hydrogen bonds, while the nitrogen, fluorine, and carbonyl oxygen can accept them. Protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding are likely to be effective.[3][4]
-
Dipole-Dipole Interactions: The polar functional groups create a molecular dipole moment, leading to favorable interactions with polar solvents.[3]
-
Van der Waals Forces: The aromatic ring and the ethyl group will interact via weaker van der Waals forces, which are the primary mode of interaction in nonpolar solvents.[5]
The presence of the fluorine atom introduces additional complexity. While highly electronegative, its small size and the potential for intramolecular interactions can modulate the overall polarity and hydrogen bonding capacity of the molecule.[2]
Experimental Determination of Solubility
While theoretical principles provide guidance, empirical determination of solubility is essential for accurate process development. The following section outlines established methodologies.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be rapidly performed using a simple test tube method.[6][7] This approach provides a qualitative understanding of solubility in a range of solvents with varying polarities.
Protocol for Qualitative Solubility Testing:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a different organic solvent in incremental volumes (e.g., 0.1 mL at a time) from a burette or pipette.[7]
-
Observation: After each addition, vigorously agitate the mixture and observe for complete dissolution.[7]
-
Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., soluble, sparingly soluble, insoluble).
A suggested panel of solvents for initial screening would include:
-
Nonpolar: Hexane, Toluene
-
Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol
The results of these tests can be used to categorize the compound's solubility behavior and guide the selection of solvents for quantitative analysis.[6]
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Protocol for Shake-Flask Solubility Measurement:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.
-
Analysis: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
High-Throughput and Advanced Methods
For rapid screening of multiple solvents, high-throughput methods are often employed in industrial settings. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining solubility without the need for phase separation.[8][9]
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of process development for solvent screening.
Thermodynamic Models
Thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on the molecular structure of the solute and solvent.[10][11][12] These models consider the interactions between different functional groups to estimate the activity coefficients, which are then used to calculate solubility.[10][11] While powerful, the accuracy of these predictions can vary depending on the complexity of the molecule and the quality of the model parameters.[12]
Machine Learning Approaches
More recently, machine learning models have been developed to predict solubility with high accuracy.[13][14] These models are trained on large datasets of experimental solubility data and can learn complex relationships between molecular descriptors and solubility.[10][13][14]
Practical Considerations and Solvent Selection
The choice of an appropriate solvent for a particular application depends on several factors beyond just solubility:
-
Reaction Compatibility: The solvent should not react with the starting materials, reagents, or products.
-
Process Safety: Flammability, toxicity, and environmental impact are critical considerations.
-
Downstream Processing: The ease of solvent removal (e.g., boiling point) and the potential for the compound to crystallize from the solvent are important for purification.
Conclusion
The is a multifaceted property governed by a delicate balance of intermolecular forces. This guide has provided a comprehensive framework for understanding, determining, and predicting its solubility. By combining theoretical knowledge with robust experimental methodologies and leveraging predictive models, researchers can confidently select appropriate solvents to optimize their synthetic processes, purification protocols, and formulation development.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
Caption: Interplay of factors governing solubility.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Ethyl 3-amino-4-fluorobenzo
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- How to determine the solubility of a substance in an organic solvent ?.
- Are amines soluble in organic solvents?. Quora.
- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
- Polarity and Solubility of Organic Compounds. [No Source Found].
- Solubility of Organic Compounds. [No Source Found].
- Amines and Heterocycles. [No Source Found].
- 3-Amino-4-fluorobenzoic acid ethyl ester. CymitQuimica.
Sources
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- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-amino-4-fluorobenzoate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-amino-4-fluorobenzoate
Introduction
This compound (CAS No. 455-75-4) is a fluorinated aromatic compound widely utilized as a key building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its molecular structure, featuring an aromatic amine, an ethyl ester, and a fluorine substituent, imparts a unique reactivity profile that is valuable for constructing more complex molecules. However, these same functional groups are susceptible to specific degradation pathways. Ensuring the chemical integrity of this reagent from procurement to application is paramount for the reproducibility of synthetic protocols and the quality of the final products.
This guide provides a comprehensive overview of the stability profile of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its degradation mechanisms, optimal storage conditions, and robust handling procedures. We will delve into the causality behind experimental choices for stability assessment, grounding our recommendations in established chemical principles.
Physicochemical Characteristics
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The key functional groups—a primary aromatic amine and an ethyl ester—are the primary sites of potential degradation. The electron-withdrawing nature of the fluorine atom and the ester group can influence the reactivity of the benzene ring and the nucleophilicity of the amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 455-75-4 | [3] |
| Molecular Formula | C₉H₁₀FNO₂ | [3][4] |
| Molecular Weight | 183.18 g/mol | [4] |
| Appearance | White to light yellow solid/powder | [1] |
| Boiling Point | 140-145 °C @ 5 mmHg | |
| Purity | Typically ≥95-97% | [4] |
| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N |
Intrinsic Chemical Stability & Potential Degradation Pathways
Under standard ambient conditions, this compound is a chemically stable product. However, its stability can be compromised by exposure to specific environmental factors, including heat, light, moisture, and reactive chemicals. The primary degradation pathways are oxidation of the amino group and hydrolysis of the ester moiety.
-
Oxidative Degradation : Aromatic amines are highly susceptible to oxidation.[5] This can occur via auto-oxidation with atmospheric oxygen, a process often accelerated by light and trace metal impurities. Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, and complex polymeric materials, which is why the material may darken over time.
-
Hydrolytic Degradation : The ethyl ester functional group is prone to hydrolysis, particularly under acidic or basic conditions.[6] This reaction cleaves the ester bond to yield 3-amino-4-fluorobenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Photolytic Degradation : Many aromatic compounds absorb ultraviolet light, which can provide the energy needed to initiate degradation reactions. For this compound, this can catalyze oxidation, leading to discoloration and a loss of purity. The recommendation to "protect from light" underscores this sensitivity.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are derived from its chemical properties and potential for degradation.
Table 2: Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of potential oxidative and hydrolytic degradation reactions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Light | Protect from light; store in an amber or opaque container. | Prevents photolytically induced degradation, particularly the oxidation of the sensitive amine group. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to air and moisture and avoids potential reactions with container materials.[3][8] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids rapid, exothermic, or hazardous reactions that would degrade the compound.[8][9][10] |
Safe Handling Workflow
Handling of this compound should always be performed in a controlled laboratory environment by trained personnel.
Caption: Safe handling workflow for this compound.
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance or intermediate.[11][12] These studies expose the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.[13][14] The following protocols provide a framework for assessing the stability of this compound.
Analytical Prerequisite
A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), must be developed and validated beforehand. This method should be capable of separating the intact compound from all potential degradation products, allowing for accurate quantification and mass balance assessment.
Protocol 1: Hydrolytic Stability
-
Preparation : Prepare three solutions of the compound (~1 mg/mL) in:
-
a) 0.1 N Hydrochloric Acid (HCl)
-
b) Purified Water
-
c) 0.1 N Sodium Hydroxide (NaOH)
-
-
Stress Condition : Incubate the solutions at 60°C.
-
Time Points : Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.
-
Sample Processing : Neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.
-
Analysis : Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradants (e.g., by retention time comparison with a standard of 3-amino-4-fluorobenzoic acid).
Protocol 2: Oxidative Stability
-
Preparation : Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition : Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep the solution at room temperature, protected from light.
-
Time Points : Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.
-
Sample Processing : Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute to the target concentration.
-
Analysis : Analyze by HPLC. Monitor for the appearance of new peaks and a decrease in the main peak area.
Protocol 3: Photostability
-
Preparation : Spread a thin layer of the solid compound in a shallow, transparent dish. Prepare a solution (~1 mg/mL) in a transparent container (e.g., quartz cuvette).
-
Stress Condition : Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). A dark control sample should be stored under the same conditions but shielded from light.
-
Analysis : After the exposure period, analyze both the exposed and dark control samples (solid and solution) by HPLC. Compare the chromatograms to assess the extent of photodegradation.
Caption: Workflow for forced degradation stability testing.
Summary of Stability Profile
The collective data indicate that while this compound is stable under recommended conditions, it is susceptible to degradation under specific stresses.
Table 3: Stability Profile Summary
| Stress Condition | Stability Outcome | Primary Degradant(s) |
| Acidic Hydrolysis (Heat) | Susceptible | 3-Amino-4-fluorobenzoic acid |
| Basic Hydrolysis (Heat) | Highly Susceptible | 3-Amino-4-fluorobenzoic acid |
| Oxidation (H₂O₂) | Susceptible | Various colored oxidative species |
| Photolysis (UV/Vis) | Moderately Susceptible | Various colored oxidative species |
| Dry Heat (Solid State) | Generally Stable | Minor discoloration possible over time |
| Recommended Storage | Stable | No significant degradation expected |
Conclusion
The integrity of this compound is best maintained through diligent control of its storage and handling environment. The primary vulnerabilities of the molecule are the amino group to oxidation and the ester group to hydrolysis. Therefore, storage at refrigerated temperatures (2-8°C), protection from light, and exclusion of moisture and atmospheric oxygen are critical for preserving its purity. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers and scientists can ensure the reliability of this important synthetic intermediate, leading to more consistent and successful scientific outcomes.
References
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- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
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- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-4-fluorobenzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 3-amino-4-fluorobenzoate, a compound frequently utilized in pharmaceutical synthesis and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail the compound's hazardous properties, requisite personal protective equipment, and step-by-step procedures for routine handling, storage, and emergency response.
Compound Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a fluorinated aromatic amine and ester.[1][2] Aromatic amines, as a class, can be absorbed through the skin and may pose long-term health risks, including carcinogenicity.[3][4] The fluorine atom imparts unique reactivity and physiological properties that must be considered.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 455-75-4 | [5][6] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][5] |
| Molecular Weight | 183.18 g/mol | [1][5] |
| Appearance | Solid, Powder | [1][5] |
| Boiling Point | 140-145 °C at 5 mmHg | [5] |
| Flash Point | 126.5 ± 21.8 °C | [5] |
| Storage Temperature | 4°C, protect from light | [5][6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity and irritation.[5]
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to the handling and personal protection protocols outlined in the subsequent sections. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of the powder can irritate the respiratory system.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] The fume hood serves as the primary barrier against airborne particulates and vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[7][9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and operational in the immediate vicinity of where the compound is handled.[10][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.[7][12]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Purpose and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses.[7][10][13] | To protect the eyes from splashes and airborne powder, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[7][10][13] | To prevent skin contact and subsequent irritation. Glove selection should be based on the manufacturer's compatibility charts.[7] |
| Body Protection | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[7][10] | To protect clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or during a large spill clean-up.[7][10][14] | To prevent inhalation of the powder, which can cause respiratory tract irritation. |
The following diagram illustrates the logical workflow for selecting the appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols
Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.[12]
Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is operational.[10][15]
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to contain any dust.[7][15] Use a spatula and handle the container carefully to avoid generating airborne particles.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[9][16] Decontaminate all work surfaces.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][16][17]
-
Conditions: Store at the recommended temperature of 4°C and protect from light to maintain chemical stability.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][18]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][17][19]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9][17][19]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][19]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][16][19]
Accidental Release Measures (Spills)
The procedure for cleaning up a spill depends on its size and location.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.[20]
-
Containment: Use an absorbent material like vermiculite or sand to cover the spill.[20][21]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[19][20]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[20][21]
-
Disposal: Label the waste container appropriately and dispose of it according to institutional and local regulations.[21][22]
Major Spill (Outside of a fume hood or a large quantity):
-
Isolate: Close doors to the affected area to contain vapors.[20]
-
Alert Emergency Services: Contact your institution's emergency response team.[22][23]
-
Do Not Attempt to Clean: Only trained personnel with the appropriate respiratory protection and PPE should handle major spills.[20][22]
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision Workflow for Chemical Spill Response.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[19]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be formed.[17]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17][19]
Disposal Considerations
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[20][22]
-
Containers: Use properly labeled, sealed containers for waste collection.[20][21]
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[22]
Conclusion
The safe handling of this compound is paramount for protecting laboratory personnel and ensuring the validity of scientific work. By understanding its hazards, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is incumbent upon all users to consult the most current Safety Data Sheet and institutional safety policies before commencing work.
References
- This compound | 455-75-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). Benchchem.
- 3-Amino-4-fluorobenzoic acid ethyl ester - CymitQuimica. (n.d.). CymitQuimica.
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19). ChemicalBook.
- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.).
- Sigma-Aldrich - Safety Data Sheet. (2015-06-12). Sigma-Aldrich.
- Personal protective equipment for handling Dodecafluoropentane - Benchchem. (2025). Benchchem.
- Safety Data Sheet - CDN Isotopes. (n.d.). CDN Isotopes.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). Fisher Scientific.
- Chemical Emergency Procedures: General Response and Clean-Up. (2018-08-21).
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
- Fluorine. (n.d.).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton EHS.
- Emergency Chemical Spill Response - ChemCERT. (2016-10-19). ChemCERT.
- 4 - • SAFETY DATA SHEET. (2025-11-06).
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A Technical Guide to the Electrophilic Reactivity of Ethyl 3-amino-4-fluorobenzoate
Executive Summary
Ethyl 3-amino-4-fluorobenzoate (CAS: 455-75-4) is a polysubstituted benzene derivative of significant interest in the pharmaceutical and materials science sectors.[1][2] Its utility as a synthetic intermediate stems from the nuanced reactivity conferred by its three distinct functional groups: an activating amino group, a deactivating fluoro group, and a deactivating ester group. This guide provides an in-depth analysis of the molecule's reactivity towards electrophiles, grounded in the principles of electrophilic aromatic substitution (SEAr). We will dissect the directing effects of the substituents, provide validated protocols for key transformations, and explore the strategic application of this versatile building block in the synthesis of complex molecules, particularly quinolone derivatives.
Introduction to this compound
This compound is a key organic intermediate, valued as a building block for more complex molecular architectures.[1] Its structure presents a fascinating case study in the electronic effects that govern chemical reactivity. The strategic placement of an amine, a halogen, and an ester on a single aromatic ring provides multiple handles for synthetic modification, making it a valuable precursor in drug discovery programs, particularly in the development of antimicrobial agents.[3][4]
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| CAS Number | 455-75-4 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Appearance | Powder |
| Purity | Typically ≥95% |
| SMILES | CCOC(=O)c1ccc(F)c(N)c1 |
The Electronic Landscape: Predicting Regioselectivity
The outcome of electrophilic aromatic substitution on a polysubstituted ring is dictated by the cumulative electronic and steric effects of the existing substituents.[6][7] In the case of this compound, we must consider the directing influence of each group to predict the most probable site of electrophilic attack.
-
Amino Group (-NH₂): Located at C3, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, particularly at the positions ortho and para to itself (C2, C4, and C6).[8] This significantly increases the nucleophilicity of the ring and strongly directs incoming electrophiles to these positions.
-
Fluoro Group (-F): Positioned at C4, the fluorine atom exhibits a dual nature. It is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deactivates the ring. However, its lone pairs can participate in resonance, donating electron density and directing ortho and para (C3 and C5).[9] In the context of SEAr, the resonance effect typically governs the regioselectivity for halogens, making them ortho, para-directors despite being deactivators.
-
Ethyl Ester Group (-COOEt): This group at C1 is a deactivating group. The carbonyl carbon is electron-deficient and withdraws electron density from the ring through both induction and resonance, making the ring less reactive. It directs incoming electrophiles to the meta position (C3 and C5).[8]
Synergistic and Antagonistic Effects:
The regioselectivity is determined by the interplay of these groups. The amino group is the most powerful activating group present.[10] Its directing effect will dominate all others. It strongly activates positions C2 and C6 (ortho) and C4 (para).
-
Position C4 is blocked by the fluorine atom.
-
Position C2 is sterically unhindered.
-
Position C6 is adjacent to the bulky ethyl ester group, which may introduce some steric hindrance.
Therefore, the most nucleophilic and sterically accessible position on the ring is C2 . The fluoro and ester groups, while influencing the overall reaction rate, do not override the powerful directing effect of the amino group. Electrophilic attack is overwhelmingly predicted to occur at the C2 position.
Caption: Directing effects of substituents on this compound.
Reactivity at the Aromatic Ring: SEAr Reactions
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The general mechanism involves two key steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.[11]
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (SEAr).
Halogenation
Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. Given the electronic landscape, halogenation is expected to occur at the C2 position.
Protocol: Bromination of this compound
This protocol is adapted from standard procedures for the bromination of activated anilines.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 2-bromo-3-amino-4-fluorobenzoate.
Nitration
Nitration introduces a nitro (-NO₂) group. A critical consideration here is the reaction conditions. The standard nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and will protonate the basic amino group to form an ammonium (-NH₃⁺) salt. This transforms the powerful activating, ortho, para-directing -NH₂ group into a strong deactivating, meta-directing group. This fundamentally alters the regiochemical outcome. To avoid this, N-protection of the amino group is essential prior to nitration.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not effective on strongly activated rings like anilines or moderately/strongly deactivated rings.[11][12] The amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and shutting down the reaction.[11] Furthermore, the amino group itself can be acylated or alkylated. For these reasons, direct Friedel-Crafts reactions on this compound are challenging and typically require protection of the amino group.[12]
N-Substitution: Reactivity at the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It readily reacts with electrophiles like acyl chlorides, anhydrides, and sulfonyl chlorides. This reactivity is often leveraged strategically to protect the amine, reduce its activating effect, and prevent unwanted side reactions during subsequent SEAr steps.[13]
Protocol: N-Acetylation of this compound
This procedure protects the amino group as an acetamide, which is still an ortho, para-director but is less activating and prevents catalyst poisoning. The protocol is based on established methods for aniline acylation.[13][14]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. If not using pyridine as the solvent, a base like triethylamine or pyridine (1.2 eq) should be included to scavenge the acetic acid byproduct.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 3-acetamido-4-fluorobenzoate.
-
Purification: The product can be purified by recrystallization from a solvent system like ethanol/water.
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An In-depth Technical Guide on the Electronic Effects of Fluorine in Ethyl 3-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a detailed examination of the nuanced electronic effects of the fluorine atom in Ethyl 3-amino-4-fluorobenzoate, a versatile building block in organic synthesis and drug discovery.[3] We will dissect the interplay between fluorine's strong inductive electron withdrawal and its capacity for resonance donation, and how these dual effects, in concert with the amino and ethyl ester functionalities, dictate the molecule's reactivity, basicity, and overall chemical character. This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental data and computational insights, offering a comprehensive resource for professionals engaged in the design and synthesis of novel therapeutic agents.
The Dichotomous Electronic Nature of Fluorine in Aromatic Systems
Fluorine, the most electronegative element, exerts a profound influence on the electronic landscape of any molecule it adorns.[4] In the context of an aromatic ring, its effects are twofold and often competing: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).[5]
The Inductive Effect (-I): A Through-Sigma Withdrawal
Due to its supreme electronegativity, fluorine powerfully attracts electron density through the sigma bond framework of the benzene ring.[6] This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene itself.[5] The effect is most pronounced at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishes with distance, impacting the ortho, meta, and para positions to progressively lesser extents.[6]
The Resonance Effect (+R): A Through-Pi Donation
Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals which can overlap with the π-system of the benzene ring.[6][7] This donation of electron density through resonance, termed a +R effect, preferentially enriches the ortho and para positions with electron density.[5] While the resonance donation from fluorine is weaker than that of other halogens like chlorine due to less effective orbital overlap, it is nonetheless crucial in directing the regioselectivity of chemical reactions.
The interplay of these opposing effects is a delicate balance. In the case of fluorobenzene, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the resonance effect is still sufficiently influential to direct incoming electrophiles to the ortho and para positions.[5]
Caption: Duality of Fluorine's Electronic Influence.
Analysis of Substituent Effects in this compound
The electronic character of this compound is a composite of the individual contributions of its three substituents: the fluorine atom, the amino group, and the ethyl ester group.
Positional Influence on the Benzene Ring
-
Fluorine (at C4): As discussed, the fluorine at the 4-position exerts a strong -I effect and a weaker +R effect.
-
Amino Group (-NH2 at C3): The amino group is a potent activating group. It possesses a lone pair of electrons on the nitrogen atom that strongly donates into the aromatic ring via resonance (+R effect). It also has a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. In the case of aniline, the +R effect far outweighs the -I effect.
-
Ethyl Ester Group (-COOEt at C1): The ethyl ester group is a deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) due to the electronegative oxygen atoms and a strong resonance effect (-R) via the carbonyl group.
The relative positioning of these groups leads to a complex pattern of electron distribution and reactivity.
Caption: Substituent Effects Summary.
Hammett Constants: A Quantitative Perspective
The electronic influence of substituents can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing nature of a substituent in meta (σm) and para (σp) positions.[8][9]
| Substituent | σm | σp | Inductive Effect (σI) | Resonance Effect (σR) |
| -F | 0.34 | 0.06 | 0.52 | -0.46 |
| -NH2 | -0.16 | -0.66 | 0.12 | -0.78 |
| -COOEt | 0.37 | 0.45 | 0.30 | 0.15 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195 and other standard physical organic chemistry texts.[10][11]
Interpretation:
-
Fluorine: The positive σm and σp values confirm its overall electron-withdrawing character, although the smaller σp value reflects the counteracting +R effect at the para position.[10] The large positive σI indicates a strong inductive withdrawal, while the negative σR quantifies its resonance donation.
-
Amino Group: The negative σm and strongly negative σp values highlight its potent electron-donating ability, primarily through resonance.[11]
-
Ethyl Ester: The positive σ values indicate its electron-withdrawing nature through both induction and resonance.
The "Ortho Effect" and its Implications for Basicity
The presence of the fluorine atom ortho to the amino group in this compound introduces a phenomenon known as the "ortho effect."[12][13] In substituted anilines, an ortho substituent, regardless of its electronic nature, generally decreases the basicity of the amino group.[12] This is attributed to a combination of steric and electronic factors.[14]
In this specific molecule, the highly electronegative fluorine atom will exert a strong inductive electron withdrawal on the adjacent amino group, reducing the electron density on the nitrogen and thereby decreasing its ability to accept a proton (i.e., its basicity).[15] While there might be some degree of intramolecular hydrogen bonding between the N-H of the amino group and the ortho fluorine, the primary electronic consequence is a reduction in the pKa of the conjugate acid.
Caption: Impact of Ortho Fluorine on Basicity.
Experimental Protocols and Characterization
A thorough understanding of the electronic effects is complemented by the practical synthesis and characterization of the molecule.
Synthesis of this compound
A common synthetic route involves the reduction of a nitro group precursor.
Protocol: Reduction of Ethyl 4-fluoro-3-nitrobenzoate
-
Reaction Setup: To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr shaker apparatus) at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product as a solid.
Note: This is a generalized procedure. Specific reaction conditions may vary. A similar procedure is described for the synthesis of a related compound, ethyl 3-amino-4-(methylamino)benzoate.[16]
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the structure and provides insights into the electronic environment of the molecule.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The proton ortho to the amino group and meta to the ester will likely appear at a different chemical shift than the proton ortho to the ester and meta to the amino group.
-
¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the electronic environment. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful technique for studying fluorinated compounds.[17][18][19] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a direct probe of the electronic effects at play.[20][21]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and C-F bond vibrations. The position of the C=O stretch can be indicative of the electron-withdrawing nature of the ring.
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound (183.18 g/mol ).[22]
Applications in Drug Development
The unique electronic profile of this compound makes it a valuable intermediate in medicinal chemistry.[3] The strategic placement of fluorine can:
-
Block Metabolic Oxidation: The strong C-F bond can prevent metabolic oxidation at that position, enhancing the metabolic stability and half-life of a drug candidate.[4]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can influence a drug's absorption, distribution, and target binding.[4][23]
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[23][24]
-
Improve Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
Conclusion
The electronic effects of fluorine in this compound are a compelling case study in the nuanced and often counterintuitive nature of substituent effects in aromatic systems. The dominant inductive withdrawal of the fluorine atom deactivates the ring and significantly lowers the basicity of the ortho-amino group. Concurrently, its resonance donation, along with the powerful resonance donation from the amino group, competes with the deactivating effects of the ethyl ester, creating a complex and finely tuned electronic environment. A thorough appreciation of these principles is paramount for medicinal chemists and researchers seeking to leverage the unique properties of fluorine to design the next generation of therapeutic agents.
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A Technical Guide to the Applications of Ethyl 3-amino-4-fluorobenzoate in Drug Discovery
Abstract
Ethyl 3-amino-4-fluorobenzoate has emerged as a strategically significant building block in modern medicinal chemistry. Its unique substitution pattern—an ester, an aniline amine, and a fluorine atom—offers a versatile platform for the synthesis of complex molecular architectures targeting a range of debilitating diseases. This guide provides an in-depth analysis of the core attributes of this scaffold, its application in the development of targeted therapies, particularly kinase inhibitors, and detailed protocols for its chemical modification. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the potential of this versatile intermediate.
Introduction: The Strategic Value of a Fluorinated Scion
This compound (CAS: 455-75-4) is a deceptively simple aromatic compound whose value in drug discovery far exceeds its structural complexity.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: the ethyl ester, the nucleophilic amino group, and the metabolically robust C-F bond. This trifecta of features allows for sequential and highly controlled chemical modifications, making it an ideal starting point for library synthesis and lead optimization campaigns.
The incorporation of fluorine is a cornerstone of modern drug design.[2] The fluorine atom at the 4-position of the benzoate ring is not merely a passive substituent. Its high electronegativity can profoundly influence the molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug.[3][4]
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.[4][5]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach intracellular targets.[3][6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, like the amino group, affecting its ionization state at physiological pH and influencing drug-receptor interactions.[3]
These properties collectively make this compound a "privileged" scaffold—a molecular framework that is predisposed to bind to important biological targets.
Diagram 1: Structural Features of this compound
Caption: Key reactive and modulatory sites on the this compound scaffold.
Core Application: The Quinazoline Kinase Inhibitor Scaffold
Perhaps the most prominent application of this compound is in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.[7] This class of drugs has revolutionized oncology by targeting the ATP-binding site of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8][9]
Case Study: Lapatinib (Tykerb®)
Lapatinib is a potent, orally active dual inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[10] It is used in the treatment of HER2-positive breast cancer. The synthesis of Lapatinib provides a quintessential example of how this compound is utilized.
The core structure of Lapatinib features a quinazoline ring system, with the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety occupying the critical 4-position. While Lapatinib itself doesn't directly use this compound, many documented synthetic routes to Lapatinib and its derivatives utilize closely related fluorinated aniline precursors, establishing the strategic importance of this substitution pattern.[11][12][13][14] The fluorobenzyl group plays a crucial role in binding within the hydrophobic pocket of the kinase active site.
Diagram 2: Generalized Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Core
Caption: Conceptual workflow for constructing the 4-anilinoquinazoline kinase inhibitor scaffold.
Expanding Horizons: Beyond Kinase Inhibition
The versatility of the this compound scaffold extends beyond kinase inhibitors. Its derivatives are being explored as inhibitors for other critical enzyme families and as versatile probes in chemical biology.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to cell death through a mechanism known as synthetic lethality.[15] Several PARP inhibitors have been approved for treating various cancers.[16]
Fluorinated benzoic acid derivatives, which can be synthesized from precursors like this compound, are used in the development of PARP inhibitors.[17] For example, they can be used to synthesize PET (Positron Emission Tomography) tracers for imaging PARP expression in tumors, which is crucial for patient selection and monitoring treatment response. The fluorine atom (specifically, the 18F isotope) serves as the imaging agent.[18]
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments.[19] this compound and its simple derivatives are ideal candidates for fluorinated fragment libraries.[20]
The fluorine atom is particularly advantageous for FBDD because:
-
19F NMR Screening: Fluorine has a unique NMR signal, making 19F NMR spectroscopy a highly sensitive and efficient method for screening fragment cocktails to detect binding to a target protein.[21][22]
-
Improved Properties: As a fragment, the fluorine can explore "fluorophilic" pockets on a protein surface and serve as a foundation for building more potent molecules with enhanced metabolic stability.[22]
Key Synthetic Methodologies and Protocols
The utility of this compound is realized through its chemical derivatization. The amino and ester groups provide two primary handles for modification.
Protocol 1: Derivatization of the Amino Group (Acylation)
This protocol describes a general procedure for acylating the 3-amino group, a common first step in building more complex molecules. This reaction forms an amide bond, which is a stable and prevalent functional group in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
A base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acyl chloride or Carboxylic acid (1.1 eq)
-
Coupling agent (if using a carboxylic acid), e.g., EDC/HOBt or HATU (1.2 eq)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add the base (e.g., TEA) to the solution and stir for 5 minutes at room temperature.
-
If using an acyl chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
If using a carboxylic acid: Add the carboxylic acid, followed by the coupling agent (e.g., EDC/HOBt). Stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-acylated product.
Protocol 2: Derivatization of the Ester Group (Amidation via Hydrolysis)
This protocol involves a two-step process: first, hydrolyzing the ethyl ester to a carboxylic acid, and then coupling the acid with an amine to form an amide. This is a key strategy for introducing diversity at this position of the scaffold.
Step A: Saponification (Ester Hydrolysis)
Materials:
-
This compound derivative (from Protocol 1) (1.0 eq)
-
Tetrahydrofuran (THF) and Methanol (MeOH) as co-solvents
-
1 M aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)
Procedure:
-
Dissolve the starting ester in a mixture of THF/MeOH/Water.
-
Add the aqueous base (e.g., 1 M LiOH) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step B: Amide Coupling
Procedure:
-
Follow the procedure outlined in Protocol 1 (steps 4, 5, 6, and 7), using the carboxylic acid generated in Step A as the starting material and coupling it with a desired amine.
Diagram 3: Workflow for Scaffold Derivatization
Caption: A logical workflow illustrating the sequential modification of the scaffold's key functional groups.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a powerful tool in the arsenal of the modern medicinal chemist. Its strategic combination of reactive handles and the advantageous properties imparted by the fluorine atom have solidified its role in the synthesis of high-value therapeutics, most notably in the field of oncology.[1] The continued exploration of this scaffold in FBDD and for targeting novel enzyme classes promises to expand its impact. As synthetic methodologies become more advanced, the ability to precisely and efficiently derivatize this core will undoubtedly lead to the discovery of a new generation of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
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Pedersen, S. L., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. [Link][19]
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MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link][21]
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Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link][22]
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ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link][23]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. [Link][1]
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Mishra, B. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link][6]
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RSC Publishing. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link][11]
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PMC. (n.d.). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. [Link][18]
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Google Patents. (n.d.). Synthetic method of lapatinib - CN103159747A. [12]
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link][3]
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Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link][5]
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Taylor & Francis Online. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link][2]
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Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. [Link][13]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link][4]
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Google Patents. (n.d.). Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - US8664389B2. [14]
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Procuring Chemical. (n.d.). Procuring this compound: A Buyer's Guide. [Link][24]
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PMC - NIH. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. [Link][17]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link][25]
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MDPI. (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. [Link][16]
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Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link][26]
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Al-Hussain, S. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link][27]
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SciELO. (n.d.). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. [Link][7]
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MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link][28]
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PubMed Central. (n.d.). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link][15]
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MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link][29]
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PubMed Central. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link][9]
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SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][30]
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ResearchGate. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. [Link][31]
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Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. PubMed. [Link][32]
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Methodological & Application
synthesis of Ethyl 3-amino-4-fluorobenzoate from 3-amino-4-fluorobenzoic acid
Abstract
This technical guide provides detailed protocols for the synthesis of Ethyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry and organic synthesis.[1][2] We present two robust and validated methods for the esterification of 3-amino-4-fluorobenzoic acid: the classic Fischer-Speier esterification and a high-efficacy conversion via an acyl chloride intermediate using thionyl chloride. This document offers in-depth procedural explanations, mechanistic insights, safety protocols, and troubleshooting advice tailored for researchers in pharmaceutical development and chemical synthesis.
Introduction: Significance of this compound
This compound (CAS No. 455-75-4) is a highly versatile fluorinated aromatic compound. Its structure, incorporating an amine, an ester, and a fluorine atom, makes it a valuable precursor for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making this intermediate particularly sought after in the development of novel therapeutics, including anticancer and analgesic agents.[1][3] The primary and most direct route to this compound is the esterification of its parent carboxylic acid, 3-amino-4-fluorobenzoic acid.
Mechanistic Overview of Esterification
The conversion of a carboxylic acid to an ester can be achieved through several pathways. For this specific transformation, two methods are predominantly employed, each with distinct advantages regarding reaction conditions, yield, and scalability.
Method A: Fischer-Speier Esterification
This is an equilibrium-controlled, acid-catalyzed reaction between the carboxylic acid and an alcohol.[4] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong mineral acid, such as sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.[5][6] Subsequent proton transfer and elimination of a water molecule yield the ester.
A critical consideration for aminobenzoic acids is the basicity of the amino group, which can be protonated by the acid catalyst.[6] This necessitates the use of a stoichiometric amount, or a slight excess, of the acid to ensure enough catalyst is available for the primary reaction.[5] To maximize product yield, the reaction equilibrium must be shifted forward, typically by using a large excess of the alcohol (ethanol), which also serves as the solvent.
Method B: Thionyl Chloride-Mediated Esterification
This method is an irreversible process that generally provides higher yields. It proceeds in two stages:
-
Acyl Chloride Formation: 3-amino-4-fluorobenzoic acid is converted into the highly reactive 3-amino-4-fluorobenzoyl chloride using thionyl chloride (SOCl₂).[7] The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8]
-
Esterification: The resulting acyl chloride readily reacts with ethanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl formed during the reaction, yielding the final ester product.
This pathway avoids the challenges of an equilibrium-limited reaction but requires stringent handling of the highly corrosive and water-sensitive thionyl chloride.[9][10][11]
Comprehensive Safety Protocols
Utmost caution is required when performing these syntheses. All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber for thionyl chloride).
-
3-Amino-4-fluorobenzoic Acid (CAS: 2365-85-7): May cause skin, eye, and respiratory tract irritation.[12] Avoid inhalation of dust and direct contact.
-
Thionyl Chloride (SOCl₂) (CAS: 7719-09-7): EXTREMELY HAZARDOUS. Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[9][11] Reacts violently with water to liberate toxic gases (SO₂ and HCl).[10][13] Must be handled under an inert atmosphere (N₂ or Ar) and quenched carefully.
-
Concentrated Sulfuric Acid (H₂SO₄) (CAS: 7664-93-9): HIGHLY CORROSIVE. Causes severe skin burns and eye damage.[5] Add slowly and cautiously to other liquids, especially ethanol, as the dilution is highly exothermic.
-
Ethanol (C₂H₅OH) (CAS: 64-17-5): HIGHLY FLAMMABLE. Liquid and vapors can be easily ignited.[14][15][16] Keep away from heat, sparks, and open flames.
-
Organic Solvents (Dichloromethane, Ethyl Acetate): Volatile and potentially harmful. Handle in a well-ventilated area.
Experimental Design and Protocols
The following protocols are designed for laboratory-scale synthesis. Reagent quantities can be adjusted as needed, maintaining the specified molar ratios.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Amino-4-fluorobenzoic acid | ≥98% | Standard Chemical Supplier |
| Absolute Ethanol (200 Proof) | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Chemical Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Chemical Supplier |
| Triethylamine (Et₃N) | ≥99%, Redistilled | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Reagent | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Reagent | Standard Chemical Supplier |
| Deionized Water | Type I | In-house |
Protocol A: Fischer-Speier Esterification
This protocol is based on the classic acid-catalyzed esterification method.[5][17]
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol). Add absolute ethanol (80 mL) to the flask and stir to create a slurry.
-
Acid Addition: Place the flask in an ice-water bath. While stirring vigorously, slowly add concentrated sulfuric acid (3.5 mL, ~64.4 mmol) dropwise using a glass pipette. A precipitate may form upon acid addition but should dissolve upon heating.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice water with stirring.
-
Neutralization: While stirring the aqueous mixture, cautiously add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise. Vigorous gas evolution (CO₂) will occur. Continue adding the base until the pH of the solution is approximately 8. The product will precipitate as a solid.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL).
-
Drying: Allow the product to air-dry on the filter, then transfer it to a desiccator for complete drying. The typical yield for this method is 65-75%. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol B: Thionyl Chloride Method
This protocol offers a higher yield by proceeding through a reactive acyl chloride intermediate.[7][8]
Step-by-Step Procedure:
-
Acyl Chloride Formation (IN FUME HOOD): To a dry 100 mL round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (containing NaOH solution), add 3-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol).
-
Add thionyl chloride (4.7 mL, 64.4 mmol, 2.0 equiv) dropwise at room temperature. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when the evolution of gaseous HCl and SO₂ ceases.
-
Removal of Excess Reagent: Cool the flask to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial and must be performed carefully in the fume hood.
-
Esterification Reaction: Place the flask containing the crude acyl chloride under an inert atmosphere (N₂). Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the intermediate.
-
In a separate 250 mL flask, dissolve absolute ethanol (2.8 mL, 48.3 mmol, 1.5 equiv) and triethylamine (6.7 mL, 48.3 mmol, 1.5 equiv) in anhydrous DCM (40 mL). Cool this solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution from step 5 to the cold ethanol/triethylamine solution dropwise via an addition funnel over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield a solid. The typical yield for this method is 85-95%.
Data Summary and Visualization
Quantitative Data Table
| Parameter | Protocol A: Fischer Esterification | Protocol B: Thionyl Chloride |
| Starting Material | 3-Amino-4-fluorobenzoic acid (1.0 eq) | 3-Amino-4-fluorobenzoic acid (1.0 eq) |
| Primary Reagent | Absolute Ethanol (~15 eq) | Thionyl Chloride (2.0 eq) |
| Catalyst/Second Reagent | Conc. H₂SO₄ (~2.0 eq) | Ethanol (1.5 eq), Et₃N (1.5 eq) |
| Solvent | Absolute Ethanol | Dichloromethane (DCM) |
| Temperature | Reflux (~80°C) | Reflux (~80°C), then 0°C to RT |
| Reaction Time | 6 - 8 hours | 4 - 6 hours (total) |
| Typical Yield | 65 - 75% | 85 - 95% |
| Work-up | Aqueous precipitation/neutralization | Liquid-liquid extraction |
Reaction Scheme & Workflow Diagrams
Caption: Overall synthesis scheme for this compound.
Caption: Step-by-step workflow for the Thionyl Chloride method (Protocol B).
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Physical Form: Solid.
-
Boiling Point: 140-145 °C at 5 mmHg.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight (183.18 g/mol ).
-
FT-IR Spectroscopy: To identify functional groups (ester C=O, N-H stretches).
References
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The Versatile Virtuoso: Ethyl 3-amino-4-fluorobenzoate as a Strategic Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the repertoire of fluorinated building blocks, Ethyl 3-amino-4-fluorobenzoate emerges as a particularly versatile and valuable intermediate. Its unique substitution pattern—an activating amino group ortho to a deactivating but strategically placed fluorine atom, and a readily transformable ethyl ester—renders it a powerful tool for the synthesis of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe utilization. This compound is a stable, crystalline solid under standard conditions, with characteristics that make it amenable to a variety of reaction conditions.
| Property | Value | Reference |
| CAS Number | 455-75-4 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| Appearance | Powder | [1] |
| Boiling Point | 140-145 °C at 5 mmHg | |
| Purity | ≥95% | [1] |
| Storage Temperature | 4°C, protect from light | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Accidental exposure should be addressed immediately by washing the affected area with copious amounts of water.
Synthetic Utility: A Gateway to Molecular Complexity
The true value of this compound lies in the differential reactivity of its functional groups. The nucleophilic amino group serves as a handle for a multitude of transformations, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems. The fluorine atom, while deactivating the aromatic ring towards electrophilic substitution, can act as a directing group and a site for nucleophilic aromatic substitution under certain conditions. Furthermore, its presence can enhance the metabolic stability and binding affinity of the final molecule, a desirable trait in medicinal chemistry. The ethyl ester provides a versatile anchor for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
Application Protocol 1: Synthesis of N-(4-fluoro-3-ethoxycarbonylphenyl)acetamide - A Precursor for Further Functionalization
The acylation of the amino group is a fundamental transformation that not only protects the amine but also introduces a new functional handle. This protocol details the straightforward synthesis of the corresponding acetamide.
Reaction Scheme:
Caption: Acylation of this compound.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane, add a base like triethylamine or pyridine (1.2 eq).
-
Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford N-(4-fluoro-3-ethoxycarbonylphenyl)acetamide in high yield.[2]
Causality and Insights: The use of a base is crucial to neutralize the acetic acid byproduct, driving the reaction to completion. The choice of a non-protic solvent prevents unwanted side reactions with the acylating agent. This simple acylation provides a stable intermediate where the ester can be selectively hydrolyzed or the aromatic ring further functionalized.
Application Protocol 2: Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid Ethyl Ester - Accessing Privileged Heterocyclic Scaffolds
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound is an excellent precursor for the synthesis of functionalized quinazolinones.
Reaction Workflow:
Caption: Synthesis of a quinazolinone derivative.
Protocol:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (used as both reactant and solvent).
-
Heating: Heat the mixture to a high temperature, typically in the range of 150-180 °C, for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 7-fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid ethyl ester.[3][4]
Expert Insights: This one-pot reaction proceeds through the initial formation of a formamide intermediate, which then undergoes an intramolecular cyclization to form the quinazolinone ring. The high temperature is necessary to drive the dehydration and cyclization steps. The fluorine atom at the 7-position of the quinazolinone core is a valuable feature for modulating the biological activity of the resulting compounds.
Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. While the amino group can sometimes complicate palladium-catalyzed reactions, with appropriate ligand and base selection, this compound can be effectively coupled. For enhanced reactivity and to avoid potential side reactions, the amino group can be protected, for instance, as an acetamide (see Protocol 1).
Catalytic Cycle Overview:
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol (for the N-acetylated derivative):
-
Reaction Setup: To a flame-dried Schlenk flask, add N-(4-fluoro-3-ethoxycarbonylphenyl)acetamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a more advanced catalyst system like Pd(dppf)Cl₂).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5][6][7]
Rationale and Field-Proven Insights: The protection of the amino group as an acetamide prevents its interference with the catalytic cycle, which could otherwise lead to catalyst deactivation or undesired side reactions. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step. The use of a biphasic solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents, facilitating the reaction.
Conclusion
This compound is a testament to the power of strategic molecular design. Its inherent functionality and the subtle interplay of its substituents provide a rich platform for synthetic innovation. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this versatile building block in the creation of novel molecules with impactful applications in medicine and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation functional molecules.
References
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. [Link]
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Preparation of ethyl 4-fluorobenzoate. PrepChem.com. [Link]
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Exp 4 - Suzuki Coupling Reaction. Scribd. [Link]
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Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. [Link]
- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
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United States Patent (19) 11 Patent Number. Googleapis.com. [Link]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]
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Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]
- Novel fluorinated quinazoline derivatives as egfr inhibitors.
-
3-Amino-4-fluorobenzoic acid. Chemical synthesis platform. [Link]
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Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Comptes Rendus de l'Académie des Sciences. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]
-
Ethyl 4-amino-3-methylbenzoate. PMC. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 3-amino-4-fluorobenzoate in Modern Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 3-amino-4-fluorobenzoate as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. The strategic placement of the amino, fluoro, and ethyl ester functionalities on the benzene ring makes this molecule a uniquely versatile scaffold for constructing diverse and complex molecular architectures. We will explore its application in the synthesis of fluoroquinolones, quinazolines, and benzimidazoles, providing not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations for reaction design.
Introduction: The Value Proposition of Fluorinated Heterocycles
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements often include improved metabolic stability, increased lipophilicity for better membrane permeation, and stronger binding affinity to target proteins.[1][2][3] Consequently, fluorine-containing heterocycles are prominent scaffolds in a vast array of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[3][4]
This compound (CAS 455-75-4) has emerged as a critical building block for accessing these privileged structures.[5] Its utility is derived from its trifunctional nature:
-
The Amino Group: A versatile nucleophile, essential for initial condensation and cyclization reactions.
-
The Fluorine Atom: A strategic substituent that not only imparts the benefits of fluorination to the final product but also influences the regioselectivity of synthetic transformations through its electronic effects.
-
The Ethyl Ester Group: Can act as an activating group, participate in cyclization, or be readily hydrolyzed to the corresponding carboxylic acid for further modification.
This guide will demonstrate how these features are synergistically exploited in key synthetic transformations.
Synthesis of Fluoroquinolone Scaffolds via the Gould-Jacobs Reaction
The quinolone core, particularly its fluorinated variants, is the foundation of a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[6] The Gould-Jacobs reaction is a powerful and widely adopted method for constructing the 4-hydroxyquinoline skeleton, which is a key precursor to these drugs.[7]
Mechanistic Rationale
The Gould-Jacobs reaction proceeds through a two-stage sequence: an initial aniline condensation followed by a thermal 6-electron cyclization.[7]
-
Condensation: The nucleophilic amino group of this compound attacks the electrophilic carbon of an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.
-
Cyclization: Upon heating, a pericyclic reaction occurs. The aromatic ring attacks the malonic ester moiety, leading to a 6-membered ring closure and the elimination of a second molecule of ethanol. This forms the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core. The product exists in a tautomeric equilibrium, heavily favoring the 4-oxo form.[7]
The fluorine atom at the C-6 position of the resulting quinolone is a common feature in many potent fluoroquinolone antibiotics, enhancing their antibacterial activity.
Caption: The Gould-Jacobs reaction pathway for fluoroquinolone synthesis.
Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the synthesis of a core fluoroquinolone intermediate.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 455-75-4 | 183.17 | 18.32 g | 100 |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | 216.22 | 22.7 g (20.6 mL) | 105 |
| Diphenyl ether | 101-84-8 | 170.21 | 200 mL | - |
| Hexane | 110-54-3 | 86.18 | 500 mL | - |
Procedure:
-
Step 1: Condensation. In a 500 mL round-bottom flask equipped with a reflux condenser, combine this compound (18.32 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).
-
Heat the mixture in an oil bath at 120-130 °C for 2 hours. During this time, ethanol will be evolved. The progress can be monitored by TLC.
-
Step 2: Cyclization. Allow the reaction mixture to cool slightly. Carefully add 200 mL of diphenyl ether to the flask.
-
Equip the flask for distillation and heat the mixture to reflux (approx. 250-260 °C). The cyclization reaction will occur, with more ethanol distilling off. Maintain reflux for 30-60 minutes.
-
Step 3: Isolation. Remove the heat source and allow the mixture to cool to below 100 °C.
-
Pour the warm mixture slowly into 500 mL of hexane while stirring vigorously. The product will precipitate as a solid.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome: A pale yellow or off-white solid. Yield: 80-90%. The resulting quinolone can then undergo N-alkylation and ester hydrolysis, followed by nucleophilic aromatic substitution at the C-7 position to generate a wide array of fluoroquinolone antibiotics.[8][9]
Synthesis of Fluorinated Quinazoline Derivatives
Quinazolines and their 4-oxo derivatives (quinazolinones) are another class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][4] this compound is an excellent starting material for accessing fluorinated versions of this scaffold.
Mechanistic Rationale
A common method for synthesizing 4-quinazolinones is the cyclocondensation of an anthranilic acid derivative with a one-carbon source, such as formamide or formic acid.
-
Amide Formation: The amino group of this compound reacts with the carbon source (e.g., formic acid) under heating to form an N-formyl intermediate.
-
Cyclization/Dehydration: Intramolecular cyclization occurs where the newly formed amide nitrogen attacks the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic quinazolinone ring system.
Caption: General pathway for 7-fluoroquinazolin-4(3H)-one synthesis.
Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 455-75-4 | 183.17 | 9.16 g | 50 |
| Formamide | 75-12-7 | 45.04 | 50 mL | - |
Procedure:
-
Step 1: Reaction Setup. In a 100 mL round-bottom flask fitted with a reflux condenser, combine this compound (9.16 g, 50 mmol) and formamide (50 mL).
-
Step 2: Cyclocondensation. Heat the mixture in an oil bath to 180 °C and maintain this temperature for 4-5 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Step 3: Isolation. After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 50 mL).
-
Step 4: Purification. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product.
-
Dry the purified solid in a vacuum oven.
Expected Outcome: A white to off-white crystalline solid. This core can be further functionalized, for example, by chlorination at the 4-position followed by substitution with various amines, a common strategy in the synthesis of kinase inhibitors like Gefitinib and Erlotinib.[10]
Synthesis of Fluorinated Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents.[11][12] Synthesizing them from this compound requires a preliminary transformation to create an ortho-phenylenediamine precursor.
Strategic Rationale: Precursor Synthesis
The classical synthesis of benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid (Phillips condensation).[11] To utilize this compound, a second amino group must be installed ortho to the existing one. This is typically achieved via a nitration-reduction sequence.
-
Nitration: The benzene ring is nitrated. The directing effects of the amino (ortho, para-directing) and ester (meta-directing) groups, along with the fluorine, will influence the position of the incoming nitro group.
-
Reduction: The resulting nitro group is selectively reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or sodium dithionite), yielding the required diamine intermediate.
-
Cyclization: The diamine is then condensed with an appropriate aldehyde to form the benzimidazole ring.
Caption: Multi-step workflow for benzimidazole synthesis.
Experimental Protocol: Two-Step Synthesis of a Fluorinated Benzimidazole
This protocol outlines the synthesis of a 2-substituted-5-fluoro-1H-benzimidazole-6-carboxylate derivative.
Part A: Synthesis of Ethyl 2,3-diamino-4-fluorobenzoate
(Caution: Nitration reactions are highly exothermic and require careful temperature control.)
-
Nitration: Cool a mixture of sulfuric acid and nitric acid. Slowly add this compound while maintaining a low temperature (0-5 °C). After the addition, allow the reaction to stir for a specified time before quenching carefully on ice. Isolate the nitro-substituted product.
-
Reduction: Dissolve the isolated nitro-intermediate in ethanol or acetic acid. Add a reducing agent like tin(II) chloride dihydrate (SnCl₂) and heat to reflux. After completion, neutralize the mixture and extract the diamine product.
Part B: Synthesis of Ethyl 5-fluoro-2-(phenyl)-1H-benzimidazole-6-carboxylate
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2,3-diamino-4-fluorobenzoate | 198.19 | 1.98 g | 10 |
| Benzaldehyde | 106.12 | 1.06 g | 10 |
| Ethanol | 46.07 | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 5 mL | - |
Procedure:
-
Step 1: Reaction Setup. In a 100 mL round-bottom flask, dissolve Ethyl 2,3-diamino-4-fluorobenzoate (1.98 g, 10 mmol) in 50 mL of ethanol.
-
Add benzaldehyde (1.06 g, 10 mmol) followed by glacial acetic acid (5 mL).
-
Step 2: Condensation and Cyclization. Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a Schiff base, followed by cyclization and oxidation (often by air) to the aromatic benzimidazole.
-
Step 3: Isolation. Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and neutralize with a sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Conclusion
This compound is a high-potential, versatile building block for constructing a wide range of medicinally relevant heterocyclic cores. Its strategic functionalization allows for the straightforward application of classic named reactions like the Gould-Jacobs synthesis, as well as multi-step sequences to access more complex systems like benzimidazoles and quinazolines. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to leverage this valuable intermediate in the pursuit of novel therapeutic agents.
References
- Ningbo Innopharmchem Co., Ltd. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research.
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
- Al-Hiari, Y. M., et al. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
- Autech. Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
-
ResearchGate. Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Available from: [Link]
-
ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available from: [Link]
-
Bernard-Gauthier, V., et al. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. The proposed mechanism for the synthesis of fluorinated 2-alkylthio-4-aminoquinazolines under microwave irradiation. Available from: [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Available from: [Link]
-
Wolska, N., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]
- Google Patents. Novel fluorinated quinazoline derivatives as egfr inhibitors.
-
National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available from: [Link]
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- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 3-amino-4-fluorobenzoate Derivatives for Biaryl Synthesis
Introduction: The Strategic Importance of Fluorinated Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in drug discovery and development, where the synthesis of biaryl and heteroaryl structures is a frequent necessity.[4] Ethyl 3-amino-4-fluorobenzoate and its derivatives are highly valuable building blocks. The resulting fluorinated aminobiaryl structures are privileged motifs in medicinal chemistry, offering a unique combination of properties: the amino group provides a key hydrogen bonding site and a vector for further functionalization, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[5]
However, substrates like this compound present a distinct set of challenges. The presence of an electron-donating amino group and the potential for coordination to the palladium center can complicate the catalytic cycle.[6] This guide provides a detailed examination of the mechanistic principles, key experimental considerations, and a robust protocol for successfully employing these valuable substrates in Suzuki-Miyaura coupling reactions.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][7] The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide or iodide derivative of this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations for this compound
Successfully coupling this substrate requires careful consideration of the interplay between the catalyst, base, and solvent to navigate its unique electronic and steric properties.
-
Substrate Reactivity and Halide Choice : The starting material for this coupling is typically an aryl halide derivative, such as Ethyl 3-amino-5-bromo-4-fluorobenzoate. The reactivity of the halide is crucial, following the general trend I > Br >> Cl.[10] While aryl bromides offer a good balance of reactivity and stability, aryl chlorides are more cost-effective but often require more specialized and active catalytic systems to cleave the stronger C-Cl bond.[5] The electron-donating amino group can increase electron density on the ring, potentially slowing the oxidative addition step.
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more sophisticated systems are often required.[3] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands promote the reductive elimination step and can prevent catalyst deactivation that might occur from coordination of the substrate's amino group to the palladium center.[6] Using a pre-catalyst, which generates the active Pd(0) species under mild conditions, can also improve reaction outcomes.[4][11]
-
Base Selection and Ester Compatibility : The base is critical for activating the boronic acid but poses a risk to the ethyl ester group, which is susceptible to hydrolysis under harsh basic conditions.[8]
-
Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and offer a good compromise between reactivity and mildness.[3][12]
-
Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for less reactive coupling partners but increases the risk of ester hydrolysis.
-
The use of aqueous solvent mixtures necessitates careful monitoring to minimize hydrolysis.
-
-
Solvent System : A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[10]
-
1,4-Dioxane/Water or Toluene/Water mixtures (e.g., 4:1 or 5:1 ratio) are very common.[3][13]
-
It is imperative to degas the solvent mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid as a major side product.[6]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-amino-5-bromo-4-fluorobenzoate with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Ethyl 3-amino-5-bromo-4-fluorobenzoate | 278.08 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
Reaction Setup and Procedure
-
Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-amino-5-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[13]
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-Dioxane and Water (10 mL total). Degas the solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Catalyst Addition : With the reaction mixture under a positive pressure of inert gas, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[13]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up :
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
-
Isolation and Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst. Consider a more active pre-catalyst system (e.g., with an SPhos ligand).[5] |
| 2. Insufficiently Inert Atmosphere | Ensure solvents are thoroughly degassed and the reaction vessel is properly purged with inert gas.[5] | |
| 3. Low Reaction Temperature | For less reactive partners, especially aryl chlorides, higher temperatures (100-120 °C) may be necessary.[5] | |
| Significant Side Products | 1. Homocoupling of Boronic Acid | Indicates presence of oxygen. Improve degassing procedure. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[5][6] |
| 2. Protodeboronation (Ar-H) | Ensure the base is anhydrous if water is not part of the solvent system. Avoid prolonged reaction times at high temperatures.[5][6] | |
| 3. Ester Hydrolysis | Use a milder base (K₂CO₃ instead of K₃PO₄ or Cs₂CO₃). Minimize reaction time and temperature. | |
| Product Isolation Issues | 1. Poor Solubility | The product may have different solubility from the starting materials. Adjust the work-up and purification solvents accordingly. |
| 2. Emulsion during Work-up | Add more brine to the aqueous layer to break the emulsion. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem Technical Support Team.
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem Technical Support Team.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. (2017).
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- National Center for Biotechnology Information. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Wikipedia. Suzuki reaction.
- National Center for Biotechnology Information. (2024).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem Technical Support Team.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem Technical Support Team.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. BenchChem Technical Support Team.
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- 2. researchgate.net [researchgate.net]
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- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of Ethyl 3-amino-4-fluorobenzoate
Abstract
This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for Ethyl 3-amino-4-fluorobenzoate. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount.[1][2] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] Forced degradation studies were conducted to confirm that the method can effectively separate the main analyte from potential degradation products formed under various stress conditions, thereby establishing its stability-indicating characteristics.[5][6]
Scientific Principles & Rationale
Analyte Properties: this compound
This compound (Molecular Formula: C₉H₁₀FNO₂, Molecular Weight: 183.18 g/mol ) is an aromatic amine and an ester.[1] Its structure contains a benzene ring, which is a strong chromophore, making it highly suitable for UV detection. The presence of the amino group (a basic functional group) and the ester group means its retention behavior in reversed-phase chromatography will be influenced by the pH of the mobile phase. A C18 stationary phase was selected for its hydrophobicity, which provides effective retention for this moderately polar molecule.
Chromatographic Method Development Strategy
The primary objective was to develop a method capable of separating this compound from its potential process-related impurities and degradation products.
-
Column Selection: A C18 column was chosen as it is the standard for reversed-phase chromatography, offering robust and reliable performance for a wide range of small molecules.
-
Mobile Phase Selection: A gradient elution using acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier providing good peak shape and elution strength. A phosphate buffer at a controlled pH ensures the consistent ionization state of the analyte's amino group, leading to reproducible retention times and symmetrical peaks.
-
Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 254 nm was chosen to provide high sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.
Experimental Protocol
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV Detector (e.g., Waters ACQUITY UPLC H-Class System).[7]
-
Data Acquisition: Chromatography Data Software (e.g., Empower 3).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Ortho-Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (Purity >99.5%)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Optimized Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 10 mL of this solution into another 100 mL flask and dilute to volume with diluent.
Method Validation Protocol (per ICH Q2(R2))
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] A target degradation of 5-20% is recommended.[10]
-
Acid Hydrolysis: Treat 1 mL of sample stock solution with 1 mL of 1N HCl at 60°C for 4 hours. Neutralize with 1N NaOH and dilute.
-
Base Hydrolysis: Treat 1 mL of sample stock solution with 1 mL of 1N NaOH at 60°C for 2 hours. Neutralize with 1N HCl and dilute.
-
Oxidative Degradation: Treat 1 mL of sample stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours. Dilute as needed.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines. Prepare a sample solution.
Acceptance Criteria: The method must demonstrate resolution (>2) between the main peak and all degradation product peaks. Peak purity analysis (using a DAD detector) should show no co-eluting peaks.
System Suitability
This is performed to ensure the chromatographic system is adequate for the intended analysis.[11]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound from the LOQ to 150% of the working concentration (e.g., 1, 25, 50, 100, 125, 150 µg/mL).
-
Analysis: Plot a graph of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery)
-
Protocol: Analyze samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three different levels (e.g., 80%, 100%, and 120% of the working concentration). Perform this in triplicate for each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1. This can be confirmed by injecting serially diluted solutions.
-
Acceptance Criteria: The LOQ should be precise and accurate.
Robustness
-
Protocol: Deliberately vary critical method parameters and observe the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the change in results should be minimal.
Visualization of Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Sources
- 1. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. lcms.cz [lcms.cz]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
scaling up the synthesis of Ethyl 3-amino-4-fluorobenzoate
An Application Note and Protocol for the Scalable Synthesis of Ethyl 3-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceutical agents.[1] This application note provides a comprehensive, in-depth guide for the multi-kilogram scale synthesis of this compound. The described three-step synthetic route commences with the nitration of 4-fluorobenzoic acid, followed by Fischer esterification of the resulting 4-fluoro-3-nitrobenzoic acid, and culminates in the catalytic hydrogenation of the nitro ester intermediate. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations imperative for large-scale production, and in-process controls to ensure a robust and reproducible manufacturing process.
Introduction
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound, with its vicinal amino and fluoro substituents on a benzoate scaffold, presents a versatile platform for the synthesis of a diverse array of complex molecules, including anti-inflammatory and analgesic drugs.[2] The demand for this intermediate in drug discovery and development necessitates a scalable and efficient synthetic protocol. The following guide is structured to provide researchers and process chemists with the technical insights and practical methodologies required for the successful and safe scale-up of this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process, designed for scalability and efficiency. The workflow is initiated with the regioselective nitration of commercially available 4-fluorobenzoic acid. The resulting intermediate, 4-fluoro-3-nitrobenzoic acid, undergoes esterification with ethanol. The final step involves the reduction of the nitro group of Ethyl 4-fluoro-3-nitrobenzoate to the desired amine via catalytic hydrogenation.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Nitration)
Scientific Rationale
The nitration of 4-fluorobenzoic acid is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid serves a dual purpose: it acts as a solvent and protonates potassium nitrate to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The fluorine atom is an ortho-, para-directing deactivator, while the carboxylic acid group is a meta-directing deactivator. The regioselectivity of the nitration at the 3-position is governed by the directing effects of these substituents. The reaction is highly exothermic, and precise temperature control is paramount on a large scale to prevent runaway reactions and the formation of undesired byproducts.[3][4]
Safety Precautions for Nitration
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reaction: The reaction is highly exothermic. The addition of potassium nitrate must be slow and controlled, with efficient cooling to maintain the internal temperature below the specified limit. A sudden increase in temperature can lead to a dangerous runaway reaction.[5]
-
Quenching: The quenching of the reaction mixture on ice must also be performed slowly and with vigorous stirring to dissipate the heat generated from the dilution of concentrated sulfuric acid.
Protocol
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a cooling jacket, and a port for the controlled addition of solids.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (180 L).
-
Cooling: Cool the sulfuric acid to 0-5 °C using the cooling jacket.
-
Substrate Addition: Add 4-fluorobenzoic acid (50.0 kg, 0.36 kmol) to the cooled sulfuric acid with stirring. Ensure the temperature is maintained below 10 °C.
-
Nitrating Agent Addition: Slowly add potassium nitrate (39.7 kg, 0.39 kmol) in portions to the reaction mixture over 2-3 hours.[6][7] Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction: After the complete addition of potassium nitrate, stir the mixture at 0-5 °C for 1 hour. Then, allow the temperature to slowly rise to room temperature (20-25 °C) and stir for an additional 12-16 hours.[8]
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate, larger vessel equipped with a stirrer, prepare crushed ice (800 kg). Slowly transfer the reaction mixture onto the crushed ice with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 25 °C.
-
Precipitation and Isolation: Stir the resulting slurry for at least 2 hours to allow for complete precipitation. Filter the solid product using a centrifuge or a filter press.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 4-Fluorobenzoic Acid | 140.11 | 50.0 | 0.36 |
| Potassium Nitrate | 101.10 | 39.7 | 0.39 |
| Concentrated Sulfuric Acid | 98.08 | - | - |
| Product | |||
| 4-Fluoro-3-nitrobenzoic Acid | 185.11 | ~59.5 | ~0.32 |
| Expected Yield: | ~90% |
Part 2: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate (Fischer Esterification)
Scientific Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10] To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is typically used. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[11] The water produced as a byproduct must be removed to prevent the reverse reaction (hydrolysis of the ester). On a large scale, this is often achieved by azeotropic distillation if a suitable entraining agent is used, or simply by using a large excess of the alcohol.[12]
Protocol
-
Reactor Setup: Use a reactor equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, and a reflux condenser.
-
Charging Reagents: Charge the reactor with 4-fluoro-3-nitrobenzoic acid (50.0 kg, 0.27 kmol), absolute ethanol (500 L), and concentrated sulfuric acid (20 L).[13][14]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
IPC: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Distill off the excess ethanol under reduced pressure.
-
Work-up: Cool the residue to room temperature and slowly add it to cold water (500 L) with stirring.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (2 x 250 L).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 4-Fluoro-3-nitrobenzoic Acid | 185.11 | 50.0 | 0.27 |
| Ethanol | 46.07 | - | - |
| Concentrated Sulfuric Acid | 98.08 | - | - |
| Product | |||
| Ethyl 4-fluoro-3-nitrobenzoate | 213.16 | ~55.0 | ~0.26 |
| Expected Yield: | ~95% |
Part 3: Synthesis of this compound (Catalytic Hydrogenation)
Scientific Rationale
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used industrial method for this conversion due to its high efficiency, clean reaction profile, and amenability to scale-up.[15][16] Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction.[17] The reaction involves the transfer of hydrogen from the gas phase to the surface of the catalyst, where it is activated and then reacts with the adsorbed nitro compound. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the final amine.[18]
Safety Precautions for Catalytic Hydrogenation
-
Flammability and Explosion Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reaction must be carried out in a specialized high-pressure reactor (autoclave) designed for hydrogenation.[1][19] The reactor should be located in a well-ventilated area, and all sources of ignition must be eliminated.
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[2] It should be handled under a wet or inert atmosphere. The filtration of the catalyst must be done carefully, keeping the catalyst cake wet to prevent ignition.[20]
-
Pressure and Inerting: The reactor must be pressure-tested and purged with an inert gas like nitrogen before introducing hydrogen to remove all oxygen.[1] After the reaction, the hydrogen must be purged with nitrogen before opening the reactor.
Caption: Safety workflow for catalytic hydrogenation.
Protocol
-
Reactor Preparation: Ensure the high-pressure reactor (autoclave) is clean and dry. Perform a pressure leak test with nitrogen.
-
Charging: Charge the reactor with Ethyl 4-fluoro-3-nitrobenzoate (50.0 kg, 0.23 kmol) and a suitable solvent such as ethanol or ethyl acetate (500 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on carbon (50% wet, 2.5 kg).
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the mixture to 40-50 °C with efficient stirring.
-
IPC: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Confirm completion by HPLC or TLC.
-
Depressurization and Purging: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.
-
Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. It is crucial to keep the celite pad and the catalyst wet with the solvent throughout the filtration to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol/hexane, to yield pure this compound.[21]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Ethyl 4-fluoro-3-nitrobenzoate | 213.16 | 50.0 | 0.23 |
| 5% Palladium on Carbon (50% wet) | - | 2.5 | - |
| Hydrogen Gas | 2.02 | Excess | - |
| Product | |||
| This compound | 183.18 | ~39.0 | ~0.21 |
| Expected Yield: | ~93% |
Conclusion
The three-step synthesis of this compound presented here provides a robust and scalable route suitable for industrial production. By adhering to the detailed protocols and, most importantly, the stringent safety measures outlined for nitration and catalytic hydrogenation, researchers and drug development professionals can confidently and safely produce this key intermediate in the quantities required for their programs. The emphasis on in-process controls at each stage ensures a reproducible process, delivering a final product of high purity.
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linquip. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025-10-11). Industrial Safety Solution. [Link]
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Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
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Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1742. [Link]
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]
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Hydrogenation reaction safety. (2024-06-07). YouTube. [Link]
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Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
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Hydrogenation SOP. University of Pennsylvania. [Link]
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Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. [Link]
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Leclair, S., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 737-740. [Link]
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Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. [Link]
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Fischer–Speier esterification. Wikipedia. [Link]
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Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[1]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Smith, A. D., & Njardarson, J. T. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3466–3476. [Link]
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What are the safety precautions for operating a Hydrogenation Test Unit? (2025-12-30). Amar Equipments Pvt. Ltd. [Link]
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Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Oxford Academic. [Link]
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Reduction of Nitrobenzene to Aniline. (2025-08-10). ResearchGate. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018, January 1). University of Groningen. [Link]
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Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[1]arene-based metal–organic dimer containing amino groups. ResearchGate. [Link]
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Reduction of Nitrobenzenes to Aromatic Amines. (2021, May 11). YouTube. [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. [Link]
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General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]
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Hydrogenation of nitrobenzene over palladium-silver catalysts. Semantic Scholar. [Link]
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Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
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Electrocatalytic Hydrogenation Using Palladium Membrane Reactors. JACS Au. [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]
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Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]
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Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development. [Link]
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Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]
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Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025-08-06). ResearchGate. [Link]
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Ethyl 4-fluoro-3-nitrobenzoate. PubChem. [Link]
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Ethyl 4-fluoro-3-nitrobenzoate. PMC - NIH. [Link]
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Expression, purification, crystallization and preliminary crystallographic analysis of Trypanosoma brucei phosphofructokinase. PubMed. [Link]
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Ethyl 4-ethyl-amino-3-nitro-benzoate. PubMed. [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 3-amino-4-fluorobenzoate for Biological Screening Libraries
Abstract
This document provides a comprehensive guide for the strategic derivatization of Ethyl 3-amino-4-fluorobenzoate, a versatile chemical scaffold for the development of compound libraries aimed at biological screening. We delve into the rationale behind modifying this specific building block, detailing robust and reproducible protocols for key chemical transformations including N-acylation, N-sulfonylation, and Schiff base formation. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for a diverse range of synthetic targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound collections with novel, drug-like molecules.
Introduction: The Strategic Value of the Aminobenzoate Scaffold
This compound is a valuable starting material in medicinal chemistry. Its structure incorporates several key features: an aromatic ring, a nucleophilic primary amine, an ester group, and a fluorine atom. This combination provides a powerful platform for generating molecular diversity. The aminobenzoic acid framework is a well-established "building block" in pharmaceuticals, found in drugs with a wide array of therapeutic applications, from local anesthetics to anticancer agents.[1][2][3] The presence of the fluorine atom is particularly significant, as fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
The primary amino group is the most accessible reactive handle for derivatization, allowing for the introduction of a wide variety of functional groups through reliable and well-understood chemical reactions.[4] By systematically modifying this position, a library of analogues can be synthesized. Subsequent biological screening of this library allows for the exploration of Structure-Activity Relationships (SAR), providing critical insights into the molecular features required for a desired biological effect.[5]
This guide focuses on three foundational derivatization strategies that provide rapid access to diverse chemical matter with high potential for biological activity.
Core Derivatization Strategies & Mechanistic Rationale
The derivatization of this compound primarily leverages the nucleophilicity of the C3-amino group. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming stable covalent bonds.
N-Acylation: Building the Amide Linkage
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[6] The resulting amide group is relatively stable to hydrolysis and can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[7]
Causality of Experimental Design: The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.[4][7] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
N-Sulfonylation: Introducing the Sulfonamide Pharmacophore
The sulfonamide functional group is a cornerstone of numerous successful drugs, most famously the sulfa antibiotics.[8][9] It is a bioisostere of the amide group but possesses different electronic and conformational properties. Sulfonamides are generally more metabolically stable and can act as potent hydrogen bond donors.
Causality of Experimental Design: The mechanism is analogous to N-acylation, where the amine attacks the electrophilic sulfur atom of a sulfonyl chloride.[4][10] The reaction is typically performed in the presence of a base like pyridine, which serves both as a solvent and an acid scavenger. The choice of sulfonyl chloride (e.g., tosyl chloride, dansyl chloride, or a novel substituted benzenesulfonyl chloride) allows for significant variation in the steric and electronic properties of the final product.
Schiff Base Formation: Accessing Imines
The reaction of the primary amine with an aldehyde or ketone yields an imine, also known as a Schiff base. This reaction is often reversible and provides a quick and efficient method to introduce large and diverse substituents.[11] Schiff bases themselves can exhibit biological activity or serve as intermediates for further reactions, such as reduction to a stable secondary amine.
Causality of Experimental Design: This condensation reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to form the imine.[12] The reaction is often catalyzed by a small amount of acid to facilitate the dehydration step. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the product.
Experimental Workflows & Protocols
The following protocols are designed to be robust and serve as a starting point. Researchers are encouraged to optimize conditions for their specific substrates.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides, sulfonyl chlorides, and pyridine are corrosive and toxic; handle with care.[13]
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the reaction with an acyl chloride. A similar procedure can be followed using an acid anhydride, which may require slightly longer reaction times or gentle heating.
Materials:
-
This compound
-
Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: General Procedure for N-Sulfonylation of this compound
Materials:
-
This compound
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask and cool to 0 °C.
-
Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Monitoring: Check for the completion of the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.
-
Separate the layers and wash the organic phase sequentially with 1 M HCl (3x, to ensure all pyridine is removed) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization: Characterize the purified sulfonamide by NMR, MS, and IR.
Protocol 3: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 3-5 hours. A precipitate of the product may form upon heating or subsequent cooling.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization.
-
Characterization: Confirm the imine formation via spectroscopic methods. The disappearance of the amine N-H protons and the appearance of the imine C=N stretch in the IR spectrum are indicative.
Visualization of Synthetic Workflow
The following diagrams illustrate the overall synthetic strategy and the logical flow for developing a screening library.
Caption: Synthetic routes from the core scaffold to diverse derivative classes.
Caption: Logical workflow from synthesis to SAR analysis in drug discovery.
Data Summary & Characterization
After synthesis and purification, it is imperative to confirm the identity and purity of each compound. Below is a representative table summarizing expected data for one example from each class.
| Derivative Class | Example Reagent | Product Structure | Expected Yield (%) | Key Characterization Data (Expected) |
| N-Acyl (Amide) | Benzoyl Chloride | Ethyl 4-fluoro-3-(benzamido)benzoate | >80% | ¹H NMR: Amide N-H proton (δ 8-10 ppm). MS (ESI+): [M+H]⁺ at m/z 288.1 |
| N-Sulfonyl | p-Toluenesulfonyl Chloride | Ethyl 4-fluoro-3-(4-methylphenylsulfonamido)benzoate | >75% | ¹H NMR: Sulfonamide N-H proton (δ 9-11 ppm). MS (ESI+): [M+H]⁺ at m/z 338.1 |
| Schiff Base (Imine) | 4-Chlorobenzaldehyde | Ethyl 3-((4-chlorobenzylidene)amino)-4-fluorobenzoate | >90% | ¹H NMR: Imine C-H proton (δ 8.2-8.8 ppm). MS (ESI+): [M+H]⁺ at m/z 306.1 |
Application in Biological Screening
The synthesized library of this compound derivatives is now ready for high-throughput biological screening. The structural diversity introduced—amides, sulfonamides, and imines with varying substituents—provides a broad chemical space to probe biological targets.
-
Antimicrobial Assays: Aminobenzoic acid is a precursor to folate synthesis in many bacteria.[11] Derivatives can be screened for their ability to inhibit bacterial growth, potentially by interfering with this pathway.
-
Anticancer Screening: The aminobenzoate scaffold is present in various cytotoxic agents.[1][3] The library can be tested against various cancer cell lines (e.g., A549 lung, HepG2 liver) to identify compounds with anti-proliferative activity.[12]
-
Enzyme Inhibition Assays: The derivatives can be screened against specific enzyme targets, such as kinases or proteases, where the introduced functional groups can form key interactions within the active site.
The ultimate goal is to identify "hits"—compounds that exhibit a desired biological activity. The data from these initial screens will form the basis for establishing a preliminary SAR, guiding the next round of synthesis to optimize potency and other drug-like properties.
References
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC, National Center for Biotechnology Information. [Link]
-
Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. YouTube. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Amide Formation | Overview & Research Examples. StudySmarter. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. [Link]
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Amine. Wikipedia. [Link]
-
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science. [Link]
-
This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central, National Institutes of Health. [Link]
-
(PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central, National Institutes of Health. [Link]
-
Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). PubMed. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. [Link]
-
Mthis compound. PubChem, National Center for Biotechnology Information. [Link]
- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
-
A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. [Link]
-
[18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
- Method for the direct acylation of aminobenzoic acids.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
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Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central, National Institutes of Health. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central, National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3-amino-4-fluorobenzoate
Introduction
Welcome to the technical support guide for the purification of Ethyl 3-amino-4-fluorobenzoate (CAS No. 455-75-4). This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for the purification of this key pharmaceutical intermediate by recrystallization. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity is paramount for downstream success.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this procedure, ensuring a high-yield, high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My crude this compound is not fully dissolving in the hot solvent, even after adding a significant amount. What is happening?
Answer: This is a common issue that can stem from two primary causes: the presence of insoluble impurities or the selection of an inappropriate solvent.
-
Cause A: Insoluble Impurities: Your crude starting material may contain inorganic salts or polymeric byproducts from the synthesis that are insoluble in your chosen organic solvent. If the majority of your compound has dissolved and a small amount of solid material remains suspended, this is the likely cause.
-
Solution: Perform a hot gravity filtration. Add a small excess of hot solvent (approx. 5-10% additional volume) to prevent premature crystallization in the filter funnel.[3] Pre-heat a separate flask and a glass funnel. Filter the hot solution quickly to remove the insoluble matter. The purified compound will remain in the hot filtrate, which you can then allow to cool.[4]
-
-
Cause B: Poor Solvent Choice: The solvent you have selected may simply not be a good solvent for this compound, even at elevated temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent should dissolve the compound completely at its boiling point but exhibit low solubility at room temperature or below.[4][5][6] Refer to the Solvent Selection Data table in the FAQ section for guidance. You may need to test several solvents on a small scale to find the optimal one.
-
Question 2: Instead of well-defined crystals, an oily layer has separated from the solution upon cooling. How do I resolve this "oiling out"?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or if the concentration of the solute is too high, causing it to separate as a liquid phase rather than a solid crystal lattice.[7] Crude this compound can be particularly prone to this if significant impurities are present, which can depress the melting point.
-
Solution 1: Increase Solvent Volume & Re-cool: The most direct solution is to return the mixture to the heat source. Add more solvent (10-20% increments) until the oil fully redissolves to create a clear solution.[8] Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation to occur at a temperature below the compound's melting point. Insulating the flask can promote slow cooling.[8]
-
Solution 2: Modify the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent or using a solvent-pair system. For instance, dissolve the compound in a minimum amount of a high-solubility solvent (like ethanol) and then slowly add a low-solubility "anti-solvent" (like water or heptane) to the hot solution until turbidity (cloudiness) persists. Re-heat to clarify and then cool slowly.
Question 3: The solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to either using an excessive amount of solvent or the formation of a stable supersaturated solution.[7][9]
-
Solution A: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8][9]
-
Seeding: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[9]
-
-
Solution B: Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume) under a fume hood. Then, attempt to cool the more concentrated solution again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[8]
Question 4: My final product has a noticeable color (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?
Answer: Colored impurities are often highly conjugated organic molecules that can become entrapped in the crystal lattice during recrystallization.
-
Solution 1: Activated Carbon Treatment: If the colored impurities are non-polar, they can often be removed with activated carbon. After dissolving the crude product in the hot solvent, and before hot filtration, add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon via hot gravity filtration and then proceed with cooling. Caution: Using too much carbon will adsorb your product and drastically reduce your yield.
-
Solution 2: Secondary Purification: If the impurities have similar polarity to your product, they may co-crystallize. In this case, a single recrystallization may be insufficient. A second recrystallization may be necessary. Alternatively, if impurities persist, a preliminary purification by column chromatography over a short silica plug may be required to remove the baseline impurities before proceeding with recrystallization.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent or solvent system for recrystallizing this compound? A1: The ideal solvent has a steep solubility curve with temperature for the target compound. For this compound, which has both a polar amino group and a less polar ester and aromatic ring, moderately polar solvents are excellent starting points. An ethanol/water or isopropanol/water solvent pair is highly effective. Toluene can also be used, potentially with heptane as an anti-solvent. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[11]
Q2: How do I select an appropriate recrystallization solvent from scratch? A2: The process involves small-scale testing:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.[4]
-
If it doesn't dissolve, heat the mixture gently to the solvent's boiling point. A good solvent will dissolve the compound completely when hot.[4][5]
-
Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
The solvent should also ideally keep impurities dissolved upon cooling or not dissolve them at all (allowing for hot filtration).[4]
Q3: What are the critical safety precautions for handling this compound and the solvents? A3: Safety is paramount.
-
Compound Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Ventilation: All work, especially heating flammable organic solvents, must be conducted in a certified chemical fume hood to avoid inhaling vapors.[13][15]
-
Handling: Avoid creating dust when handling the solid.[16] Prevent contact with skin and eyes.[15]
Q4: How can I assess the purity of my final recrystallized product? A4: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range. For this compound, the literature melting point should be consulted and compared. Further characterization can be done using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound | Comments |
| Ethanol | 78 | Polar | Good (as primary solvent) | Dissolves compound well when hot. Often used with water as an anti-solvent. |
| Isopropanol | 82 | Polar | Good (as primary solvent) | Similar to ethanol, good for creating a solvent pair with water. |
| Water | 100 | Very Polar | Poor (as primary solvent), Good (as anti-solvent) | Compound is likely sparingly soluble even in hot water, but excellent for inducing crystallization from an alcohol solution.[11] |
| Toluene | 111 | Non-polar | Good | Aromatic compounds often crystallize well from toluene.[11] Can be paired with heptane. |
| Ethyl Acetate | 77 | Moderately Polar | Moderate | The ester functional group suggests good solubility.[11] May have high solubility even when cold, potentially leading to lower yields. |
| Heptane/Hexane | 98 / 69 | Non-polar | Poor (as primary solvent), Good (as anti-solvent) | Excellent for precipitating the compound from a more polar solvent. |
| Dichloromethane | 40 | Moderately Polar | Poor (as primary solvent) | Low boiling point makes it difficult to establish a large temperature gradient for recrystallization. Better for extractions.[17] |
Experimental Protocols & Visualizations
Detailed Protocol: Recrystallization using an Ethanol/Water Solvent System
This protocol assumes a starting quantity of approximately 5.0 g of crude this compound.
1. Dissolution: a. Place the 5.0 g of crude solid into a 125 mL Erlenmeyer flask. b. Add a magnetic stir bar or a few boiling chips. c. In the fume hood, add approximately 20 mL of ethanol to the flask. d. Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. e. Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize yield.[3][5]
2. Hot Filtration (Optional, if insoluble impurities are present): a. Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask on the hotplate. b. Pour a small amount of hot ethanol through the funnel to pre-heat it. c. Quickly and carefully pour the hot solution of your compound through the filter paper. d. Rinse the original flask with a small amount (~2-3 mL) of hot ethanol and pour this rinse through the filter to recover any residual product.
3. Crystallization: a. Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.[5] b. Once at room temperature, if crystal formation is slow or incomplete, add deionized water dropwise while swirling until the solution becomes persistently cloudy (turbid). c. Gently re-warm the solution until it becomes clear again, then allow it to cool slowly as before. d. After the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize the amount of product dissolved in the mother liquor.[3]
4. Isolation and Drying: a. Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Place it on a clean filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of the ice-cold ethanol/water mixture. c. Turn on the vacuum and pour the cold crystal slurry into the center of the funnel. d. Wash the crystals with a minimal amount of ice-cold solvent (a 90:10 ethanol/water mix is suitable) to rinse away any remaining soluble impurities.[3] e. Keep the vacuum on to pull air through the crystals for 10-15 minutes to help them dry. f. Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air dry completely. Purity can now be assessed by melting point.
Diagram 1: General Recrystallization Workflow
Caption: Workflow for the purification of a solid by recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- List the most important criteria for selecting a recrystalliz
- Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan - Science Learning Center.
- Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-amino-4-fluorobenzo
- Ethyl 3-amino-4-fluorobenzo
- ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety D
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- SAFETY D
- Problems in recrystalliz
- SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocroton
- Recrystallization I. University of California, Irvine.
- Recrystalliz
- Procuring Ethyl 3-amino-4-fluorobenzo
- INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZO
- This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Benchchem.
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Technical Support Center: Troubleshooting Low Conversion in Ethyl 3-amino-4-fluorobenzoate Reactions
Welcome to the Technical Support Center for Ethyl 3-amino-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile intermediate. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key reactivity features of this compound?
This compound possesses three key functional groups that dictate its reactivity:
-
Aniline-type Amino Group (-NH₂): This is a nucleophilic center and can readily participate in reactions such as amide bond formation, diazotization, and nucleophilic additions. Its reactivity is somewhat attenuated by the electron-withdrawing nature of the ester and fluorine groups.
-
Ethyl Ester Group (-COOEt): This group is an electrophilic site susceptible to hydrolysis under acidic or basic conditions, or conversion to other functionalities like amides or hydrazides.
-
Fluorine Substituent (-F): The fluorine atom is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] It is a moderately good leaving group in such reactions, particularly when the ring is further activated by other electron-withdrawing substituents.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a powder and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[4]
Q3: In which solvents is this compound soluble?
This compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), ethanol (EtOH), and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is limited.
Section 2: Troubleshooting Guide for Low Conversion
Low conversion is a frequent challenge in organic synthesis. This section provides a structured approach to diagnosing and resolving common issues in reactions involving this compound.
Scenario 1: Low Yield in Amide Coupling Reactions
Amide coupling is a common transformation for the amino group of this compound. Low yields can stem from several factors.
Q4: My amide coupling reaction with this compound is showing low conversion. What are the likely causes and how can I fix it?
Several factors can contribute to low conversion in amide coupling reactions. A systematic approach to troubleshooting is often the most effective.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, EDC) and the carboxylic acid, are of high purity and anhydrous. Moisture can hydrolyze activated esters, a key intermediate in the reaction.
-
Solvent Purity: Use anhydrous solvents. Residual water can compete with the amine as a nucleophile.
Troubleshooting Steps:
-
Inadequate Activation of the Carboxylic Acid:
-
Problem: The carboxylic acid partner may not be fully activated, leading to a stalled reaction.
-
Solution:
-
Increase Equivalents of Coupling Reagent: Incrementally increase the amount of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes at 0 °C before adding the this compound.[5] This allows for the formation of the activated species.
-
Consider a More Potent Coupling Reagent: If using a carbodiimide like EDC, consider switching to a more powerful uronium-based reagent like HATU.[6]
-
-
-
Poor Nucleophilicity of the Amine:
-
Problem: The amino group of this compound is less nucleophilic than a simple aniline due to the electron-withdrawing effects of the ester and fluorine.
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to room temperature or 40-50 °C) can increase the reaction rate. Monitor for potential side reactions.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours).
-
-
-
Self-Polymerization:
-
Problem: The amino group of one molecule can react with the activated carboxyl group of another molecule of a different starting material if it also contains a carboxylic acid.
-
Solution:
-
Controlled Addition: Add the amine component (this compound) slowly to the pre-activated carboxylic acid solution. This maintains a low concentration of the free amine and minimizes self-reaction.[5]
-
Lower Reaction Temperature: Running the reaction at 0 °C can help control the rate of competing side reactions.[5]
-
-
Experimental Protocol: Optimized Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the solution and stir for 20 minutes for pre-activation.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Incomplete Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on this compound can be displaced by strong nucleophiles.
Q5: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is sluggish. How can I drive it to completion?
The success of an SNAr reaction depends on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.[1][2]
Troubleshooting Steps:
-
Insufficiently Strong Nucleophile:
-
Problem: The chosen nucleophile may not be potent enough to attack the electron-deficient aromatic ring.
-
Solution:
-
Use a Stronger Base: If the nucleophile is an alcohol or thiol, deprotonating it with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) will significantly increase its nucleophilicity.
-
Consider a More Nucleophilic Reagent: If possible, switch to a more inherently nucleophilic reagent.
-
-
-
Reaction Temperature is Too Low:
-
Problem: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary loss of aromaticity in the Meisenheimer complex.[3]
-
Solution:
-
Increase the Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. Common solvents for higher temperature SNAr reactions include DMF, DMSO, and NMP.
-
-
-
Solvent Effects:
-
Problem: The choice of solvent can significantly impact the rate of SNAr reactions.
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, and NMP are excellent for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
-
Data Presentation: Relative Reactivity in SNAr
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This is often the rate-determining step.[3] |
| -Cl | Moderate | Less electronegative than fluorine, leading to a less polarized C-Cl bond. |
| -Br | Lower | Bond polarization is further reduced. |
| -I | Lowest | Least effective leaving group in this context due to lower C-I bond polarity. |
Scenario 3: Complications in Diazotization Reactions
The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a variety of functional groups.
Q6: My diazotization of this compound followed by a Sandmeyer-type reaction is giving low yields and multiple byproducts. What's going wrong?
Diazotization reactions are notoriously sensitive to reaction conditions.
Troubleshooting Steps:
-
Instability of the Diazonium Salt:
-
Problem: Aryl diazonium salts are often unstable at elevated temperatures.
-
Solution:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature between 0-5 °C during the formation of the diazonium salt. Use an ice-salt bath if necessary.
-
-
-
Premature Decomposition or Side Reactions:
-
Problem: The diazonium salt can react with water to form a phenol or with the counter-ion of the acid used.
-
Solution:
-
Use the Diazonium Salt Immediately: Do not isolate the diazonium salt. Prepare it in situ and use it immediately in the subsequent reaction (e.g., Sandmeyer reaction).
-
Control Acidity: The concentration of the acid (e.g., HCl, H₂SO₄) is crucial. Too little acid can lead to the formation of diazoamino compounds, while some sources suggest that an excess of acid can be beneficial.[7]
-
-
-
Inefficient Trapping in the Subsequent Reaction:
-
Problem: The trapping of the diazonium salt by the nucleophile (e.g., CuCl, CuBr, KCN) may be inefficient.
-
Solution:
-
Ensure Catalyst Activity: For Sandmeyer reactions, ensure the copper(I) salt is fresh and active.
-
Optimize Addition: Add the cold solution of the diazonium salt slowly to the solution of the trapping reagent.
-
-
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in reactions with this compound.
Section 3: Concluding Remarks
Successfully troubleshooting reactions with this compound requires a methodical approach that considers the interplay of its functional groups and the specific reaction conditions. By carefully evaluating reagent quality, reaction parameters, and potential side reactions, researchers can significantly improve reaction outcomes. This guide serves as a starting point, and further optimization may be necessary for specific substrates and transformations.
References
-
This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. - [Link]
-
Synthesis of ethyl 4-amino-2-fluorobenzoate - PrepChem.com - [Link]
- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google P
-
Optimization of the reaction with different catalysts required for the synthesis of compound 4a - ResearchGate - [Link]
-
Nucleophilic aromatic substitution - Wikipedia - [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps - [Link]
-
amide coupling help - Reddit - [Link]
-
Optimization of the Formation of Amino Acids 3a,e - ResearchGate - [Link]
- PRODUCTION OF AMINOHALOGENCROTONATES - Google P
-
Nucleophilic Aromatic Substitution - YouTube - [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH - [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst - ACS Catalysis - [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central - [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure - [Link]
-
Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry - PMC - NIH - [Link]
-
Ethyl 4-amino-3-methylbenzoate - PMC - NIH - [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry - [Link]
-
Tips and tricks for difficult amide bond formation? - Reddit - [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure - [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org - [Link]
-
Mthis compound - PubChem - [Link]
-
Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation - PMC - NIH - [Link]
- Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google P
-
Ethyl 4-Amino-3-fluorobenzoate - PubChem - [Link]
-
Diazotization reaction - Stuvia US - [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles - ResearchGate - [Link]
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 4. Mthis compound | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
optimization of reaction conditions for Ethyl 3-amino-4-fluorobenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the reduction of its nitro precursor, Ethyl 4-fluoro-3-nitrobenzoate. This transformation is a critical step and can be achieved through various reduction methods, primarily catalytic hydrogenation or chemical reduction.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 4-fluoro-3-nitrobenzoic acid, which is first converted to its ethyl ester, Ethyl 4-fluoro-3-nitrobenzoate, through a Fischer esterification reaction. This ester is then subjected to reduction to yield the final product.[1][2]
Q3: What are the typical reaction conditions for the esterification of 4-fluoro-3-nitrobenzoic acid?
A3: A common procedure involves refluxing 4-fluoro-3-nitrobenzoic acid in absolute ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), for several hours.[1][2]
Q4: Which reduction methods are recommended for converting Ethyl 4-fluoro-3-nitrobenzoate to this compound?
A4: Several effective methods are available, and the choice often depends on the scale of the reaction, available equipment, and desired purity. The most common methods include:
-
Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high yields. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[3]
-
Chemical Reduction with Metals: Tin(II) chloride (SnCl₂) in a suitable solvent is a widely used and effective method.[3][4] Other options include using tin metal (Sn) in the presence of hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acidic conditions.[3][5]
Q5: How can I monitor the progress of the reduction reaction?
A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material (Ethyl 4-fluoro-3-nitrobenzoate) and the appearance of the product (this compound) can be visualized. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation During Reduction
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the Pd/C or Raney Nickel catalyst is fresh and has been stored properly under an inert atmosphere. If the catalyst is old or has been exposed to air, its activity will be significantly reduced. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. |
| Poor Quality Reducing Agent (Chemical Reduction) | Use a fresh, high-purity grade of SnCl₂ or other metal reductants. Older reagents can be less effective. |
| Inadequate Acid Concentration (Sn/HCl, Fe/HCl, Zn/HCl) | Ensure the correct stoichiometry of hydrochloric acid is used to facilitate the metal-mediated reduction. |
| Low Reaction Temperature | Some reduction reactions may require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Over-reduction or Side Reactions | Careful monitoring of the reaction by TLC is crucial to prevent over-reduction. Once the starting material is consumed, the reaction should be promptly worked up. |
| Incomplete Reduction | If the reaction is stopped prematurely, the crude product will be contaminated with the starting nitro compound. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of Azo Compounds (Aromatic Nitro Reduction) | While less common with the recommended methods, aromatic nitro compounds can sometimes form azo products. Using a milder reducing agent like tin(II) chloride can help minimize this side reaction.[3] |
| Hydrolysis of the Ester Group | Prolonged exposure to strong acidic or basic conditions during workup can lead to the hydrolysis of the ethyl ester. Neutralize the reaction mixture carefully and minimize the time the product is in contact with harsh pH conditions. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion Formation During Workup | During the aqueous workup, emulsions can form, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.[7] |
| Product is an Oil and Difficult to Handle | This compound can be a low-melting solid or an oil. If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or trituration.[7] |
| Contamination with Tin Salts (SnCl₂ Reduction) | After reduction with SnCl₂, the product can be contaminated with tin salts. Thoroughly washing the organic layer with a saturated solution of sodium bicarbonate and then brine during the workup is essential to remove these impurities. |
Experimental Protocols
Protocol 1: Esterification of 4-fluoro-3-nitrobenzoic acid
-
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 4-fluoro-3-nitrobenzoate.
-
Protocol 2: Reduction of Ethyl 4-fluoro-3-nitrobenzoate using Catalytic Hydrogenation
-
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve Ethyl 4-fluoro-3-nitrobenzoate in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).[8]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Protocol 3: Reduction of Ethyl 4-fluoro-3-nitrobenzoate using Tin(II) Chloride
-
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
-
Procedure:
-
Dissolve Ethyl 4-fluoro-3-nitrobenzoate in ethanol or ethyl acetate in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a vigorously stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Visualizations
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Jag-young, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2538-2543. [Link]
-
General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Hydrogenation of nitroarenes using defined iron-phosphine catalysts. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 2, 2026, from [Link]
-
Reduction of Nitroarenes with SnCl2 in TBAB. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. Retrieved January 2, 2026, from [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Synthesis of ethyl 4-amino-2-fluorobenzoate. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. (n.d.). Google Patents.
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Optimization of conditions for the synthesis of 4. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 2, 2026, from [Link]
-
ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-fluoro-3-nitrobenzoate. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
-
Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-fluoro-3-nitrobenzoate (C9H8FNO4). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluorobenzoate. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-amino-3-methylbenzoate. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (n.d.). ACS Catalysis. Retrieved January 2, 2026, from [Link]
- Preparation method of ethyl p-aminobenzoate. (n.d.). Google Patents.
-
Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 3-amino-4-fluorobenzoate
Welcome to the dedicated technical support guide for Ethyl 3-amino-4-fluorobenzoate (CAS: 455-75-4). This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. Purity is paramount, as even trace impurities can impact downstream reaction yields, introduce unwanted byproducts, and compromise the integrity of final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: Impurities typically originate from the synthetic route or degradation. The most common synthesis involves the reduction of Ethyl 4-fluoro-3-nitrobenzoate. Therefore, you should anticipate:
-
Starting Material: Unreacted Ethyl 4-fluoro-3-nitrobenzoate is a primary impurity. Its presence can be identified by its lower polarity compared to the desired amino product.[2]
-
Reaction Intermediates: Partially reduced species may be present, depending on the reaction conditions.
-
Byproducts: Side reactions can lead to isomeric impurities or dimers formed through intermolecular reactions.
-
Degradation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities. This often manifests as a pink, red, or brown discoloration of the material.[3]
-
Residual Solvents: Solvents used during the synthesis (e.g., methanol, ethanol) or workup (e.g., ethyl acetate, dichloromethane) may be retained.[1]
Q2: I have a new batch of crude product. What is the best first-pass purification strategy?
A2: For a solid crude product, recrystallization is the most efficient and scalable first-line approach. It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. If the material is an oil or if recrystallization fails to remove a close-running impurity (as determined by TLC or HPLC), flash column chromatography is the recommended next step.
Q3: How can I quickly assess the purity of my sample throughout the purification process?
A3: A combination of techniques provides the most comprehensive assessment:
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative analysis. It allows you to visualize the number of components, assess the progress of a column separation, and pool fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels (e.g., >99%). Reversed-phase HPLC is a standard method for analyzing aromatic amines.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities if they are at a significant level (~1% or higher).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The reported boiling point is 140-145 °C at 5 mmHg.[6]
Q4: My this compound is pink/brown. What causes this and can it be removed?
A4: The discoloration is almost certainly due to the oxidation of the aromatic amine functionality, forming highly conjugated, colored impurities. While these may be present in very small quantities, they are intensely colored. These impurities can often be removed by:
-
Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: The oxidized impurities are typically much more polar than the desired product and will either stick to the baseline of the column or elute much later.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification experiments and provides actionable solutions grounded in chemical principles.
Recrystallization Issues
Q: My compound oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is common with lower-melting point solids or when the solution is supersaturated too quickly.
-
Causality: The cooling rate is too high, or the solvent is not ideal.
-
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid. Then, add a drop or two of the primary solvent to clarify.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage the formation of a crystalline lattice.
-
Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.
-
Add a seed crystal from a previous pure batch if available.
-
Q: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery implies that a significant amount of your product remains dissolved in the mother liquor.
-
Causality: Too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient period (e.g., 30+ minutes) to maximize precipitation before filtration.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil some off before cooling.
-
Perform a Second Crop: Concentrate the mother liquor and cool it again to recover a second, albeit likely less pure, batch of crystals.
-
| Solvent System | Suitability |
| Isopropanol/Water | Good for moderately polar compounds. Dissolve in hot isopropanol, add hot water dropwise until cloudy. |
| Ethanol/Hexane | Dissolve in a minimal amount of warm ethanol, then add hexane as an anti-solvent until turbidity persists. |
| Ethyl Acetate/Hexane | A common system offering good polarity balance. |
| Toluene | Can be effective for aromatic compounds. |
| Table 1: Suggested starting solvent systems for recrystallization. |
Column Chromatography Issues
Q: My compound is streaking badly on a silica gel column, giving broad peaks and poor separation. Why is this happening?
A: This is a classic problem when purifying basic compounds like aromatic amines on acidic silica gel.[7] The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amine, causing it to "stick" and elute slowly and unevenly.[7][8]
-
Causality: Strong acid-base interaction between the basic amine and acidic silica.
-
Solutions:
-
Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[8] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[7]
-
Use a Different Stationary Phase: Switch to a more inert or basic stationary phase like basic alumina or an amine-functionalized silica column .[7][8] These are specifically designed to prevent interactions with basic compounds.
-
Use Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography using a C18 column with an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA) can be very effective.[8]
-
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with a low polarity mixture, e.g., 5-10% Ethyl Acetate in Hexane. |
| Gradient | Gradually increase the polarity, e.g., from 10% to 40% Ethyl Acetate in Hexane. |
| Additive (if tailing) | Add 0.5% Triethylamine (TEA) to the mobile phase. |
| Loading | Dry load the crude material onto a small amount of silica for best resolution. |
| Table 2: Recommended starting conditions for flash column chromatography. |
Q: I can't separate my product from the unreacted nitro-precursor. How can I improve resolution?
A: The nitro-precursor (Ethyl 4-fluoro-3-nitrobenzoate) is significantly less polar than the desired amino product. If they are co-eluting, your mobile phase is likely too polar.
-
Causality: The mobile phase polarity is too high, causing both compounds to move too quickly up the column without sufficient interaction with the stationary phase.
-
Solutions:
-
Decrease Mobile Phase Polarity: Start with a much less polar solvent system, such as 100% Hexane or Dichloromethane, and very gradually increase the concentration of the more polar co-solvent (e.g., Ethyl Acetate).[2]
-
Use a "Flatter" Gradient: A slow, shallow gradient from low to high polarity will give the best chance of separating compounds with similar Rf values.
-
Switch Solvents: Sometimes changing the solvent system entirely (e.g., from Hexane/EtOAc to Dichloromethane/Methanol) can alter the selectivity and improve separation.[8]
-
Experimental Workflows & Logic
The choice of purification strategy should be systematic. The following diagrams illustrate the decision-making process for general purification and for troubleshooting chromatography.
Caption: Troubleshooting guide for common column chromatography issues.
References
- Benchchem. Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. Accessed January 2, 2026.
- Biotage.
- The Pharma Master. Troubleshooting. Accessed January 2, 2026.
- Wikipedia. Liquid–liquid extraction. Accessed January 2, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. Accessed January 2, 2026.
- Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Accessed January 2, 2026.
- Google Patents.
- Biotage. Is there an easy way to purify organic amines? (2023-01-19).
- Phenomenex. Troubleshooting Guide. Accessed January 2, 2026.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? (2014-12-22).
- Sigma-Aldrich. This compound | 455-75-4. Accessed January 2, 2026.
- PubMed.
- Economy Process Solutions.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025-05-23).
- UTMB Research Experts.
- Pharmaguideline. Resolving API Impurity Issues in Drug Development. (2025-04-11).
- PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001-11-01).
- Google Patents. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. Accessed January 2, 2026.
- ChemicalBook. ETHYL 3-AMINO-4-(METHYLAMINO)
- Autechaux. Procuring this compound: A Buyer's Guide. Accessed January 2, 2026.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 455-75-4 [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
preventing the formation of tar-like by-products in aminobenzoate synthesis
A Guide to Preventing and Troubleshooting Tar-Like By-Products
Welcome to the technical support center for aminobenzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formation of intractable, tar-like by-products during the synthesis of aminobenzoate esters. As Senior Application Scientists, we understand that reaction purity and yield are paramount. This resource provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you achieve clean, high-yielding reactions.
Section 1: Troubleshooting Guide — Common Issues & Immediate Actions
This section addresses the most frequent problems observed during aminobenzoate synthesis, particularly via Fischer esterification of aminobenzoic acids.
Question: My reaction mixture turned dark brown or black shortly after adding the acid catalyst and heating. What is happening and what should I do?
Answer:
This is the most common indicator of tar formation. The discoloration is due to the formation of high-molecular-weight, conjugated by-products.
-
Probable Cause 1: Oxidation of the Aromatic Amine. The amino group makes the aromatic ring highly electron-rich and susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and under acidic conditions. This initiates a cascade of free-radical reactions leading to colored oligomers.
-
Probable Cause 2: Thermal Degradation and Polymerization. Excessively high temperatures can cause decomposition of the starting material or product, leading to polymerization.[1] Prolonged heating, even at a "correct" temperature, can also promote these side reactions.[1]
-
Immediate Actions:
-
Stop the Reaction: If the reaction has turned into an intractable tar, it is often unsalvageable. It is better to stop, analyze the protocol, and restart.
-
Analyze Temperature Control: Verify your heating apparatus and ensure there are no hot spots. The goal is a gentle, controlled reflux.[1][2]
-
Implement Inert Atmosphere: For the next attempt, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[3]
-
Question: My yield is significantly lower than expected, and I have a sticky, difficult-to-filter residue along with my product. How can I improve this?
Answer:
This indicates that a significant portion of your starting material is being diverted into side reactions.
-
Probable Cause 1: N-Acylation/Amide Formation. The amino group of one aminobenzoate molecule can act as a nucleophile and attack the activated carbonyl group of another, forming dimers or oligomers linked by amide bonds.[4] This is a competing reaction to the desired esterification.
-
Probable Cause 2: Insufficient Equilibrium Shift. Fischer esterification is a reversible reaction.[1][5] If water, a by-product, is not effectively removed or if the alcohol is not in sufficient excess, the equilibrium will not favor product formation, allowing more time for side reactions to occur.
-
Recommended Actions:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent (or in a large excess, e.g., 10-fold or more) dramatically shifts the reaction equilibrium toward the ester product, outcompeting the N-acylation side reaction.[1][4][5]
-
Consider Water Removal: For larger-scale reactions, using a Dean-Stark apparatus to physically remove water as it forms can significantly improve yield and reduce by-products.[1]
-
Optimize Catalyst Loading: The basic amino group neutralizes some of the acid catalyst.[1][2] Ensure you are using a sufficient amount to both protonate the amine and catalyze the esterification. Stoichiometric acid is often required.[1][2]
-
Section 2: Mechanistic FAQs — Understanding the "Why"
Question: What are the primary chemical pathways that lead to tar formation?
Answer:
Tar is not a single compound but a complex mixture. Its formation is primarily driven by two pathways:
-
Oxidative Coupling: Aromatic amines can be oxidized by air to form radical cations. These highly reactive species can then couple with each other, leading to increasingly large, conjugated, and intensely colored polymeric structures. This process is often catalyzed by trace metal impurities and accelerated by heat and acid.
-
Acid-Catalyzed Polymerization: At high temperatures, the aminobenzoic acid can undergo self-condensation reactions. This can involve both amide bond formation (N-acylation) and other complex electrophilic aromatic substitution or decomposition pathways, resulting in a complex polymeric tar.[1]
Workflow: Troubleshooting Tar Formation
This diagram outlines a logical workflow for diagnosing and solving issues related to tar formation.
Sources
Technical Support Center: Regioselective Synthesis of Substituted Aminobenzoates
Welcome to the technical support center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in these valuable synthetic intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Competing Directing Effects
The primary difficulty in the regioselective functionalization of aminobenzoates stems from the dual nature of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring through resonance (+M effect).[1][2] Conversely, the ester group (-COOR) is a deactivating, meta-directing group because it withdraws electron density from the ring (-M and -I effects).[1][2] This electronic tug-of-war complicates predictable substitution, often leading to mixtures of isomers that are challenging to separate.
This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guides
This section addresses specific, common problems encountered during the synthesis of substituted aminobenzoates.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My nitration/halogenation/sulfonation of ethyl 4-aminobenzoate is giving me a mixture of the 2- and 3-substituted products, with low yield of my desired isomer. What's going wrong and how can I fix it?
Answer: This is a classic problem of competing directing effects. The powerful ortho, para-directing amino group and the meta-directing ester group are working against each other. The outcome is highly dependent on reaction conditions.
Root Cause Analysis:
-
Protonation of the Amino Group: In strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃), the amino group is protonated to form an anilinium ion (-NH₃⁺). This new group is strongly deactivating and meta-directing, working in concert with the ester group.[3][4][5] This will favor substitution at the 3-position (meta to both groups).
-
Uncontrolled Activation: In less acidic or neutral conditions, the free amino group's powerful activating effect dominates, directing substitution to the 2-position (ortho to the amine, meta to the ester).[6][7]
Troubleshooting Workflow: Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Solutions & Protocols:
-
To Favor 2-Substitution (ortho to Amine): The key is to moderate the amino group's reactivity and prevent its protonation.
-
Strategy: Use a protecting group. Converting the amine to an amide (e.g., an acetamide) makes it a moderately activating, ortho, para-director. This is often sufficient to cleanly direct substitution to the 2-position while deactivating the ring enough to prevent polysubstitution.[8]
-
Protocol: N-Acetylation of Ethyl 4-Aminobenzoate
-
Dissolve ethyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry to yield ethyl 4-acetamidobenzoate.
-
Use this protected compound in your subsequent EAS reaction. Deprotection is typically achieved by acid or base hydrolysis.
-
-
-
To Favor 3-Substitution (meta to Amine): The objective is to fully deactivate the ortho/para positions.
-
Strategy: Ensure complete protonation of the amino group.
-
Protocol Tip: When performing nitration, use a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0-5 °C). The highly acidic medium ensures the amine exists as the -NH₃⁺ group, directing the incoming electrophile to the 3-position.
-
Issue 2: Low Yields in Palladium-Catalyzed C-H Functionalization
Question: I'm trying to perform a direct arylation at the C-2 position of methyl 3-aminobenzoate using a palladium catalyst, but my yields are consistently low (<30%). What factors should I investigate?
Answer: Low yields in Pd-catalyzed C-H functionalization reactions are often due to catalyst deactivation, suboptimal reaction conditions, or issues with the directing group.[9][10] The amine itself can act as a directing group, but its coordination to the metal center can be complex.
Potential Causes & Optimization Strategies:
| Parameter | Potential Problem | Recommended Solution |
| Catalyst System | The Pd(0)/Pd(II) cycle is inefficient. The ligand may not be optimal for stabilizing the active species. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphines like XPhos, or N-based ligands).[11] |
| Oxidant | The oxidant is not effectively regenerating the active Pd(II) catalyst. | Common oxidants include Ag₂O, Cu(OAc)₂, or even ambient air/O₂.[9][11] The choice is substrate-dependent; try screening different oxidants. |
| Solvent | Solvent polarity and coordinating ability can drastically affect catalyst activity and substrate solubility. | Test a range of solvents, from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., toluene, dioxane). |
| Base/Additive | The base may be too strong or too weak to facilitate the C-H activation step (Concerted Metalation-Deprotonation). | KOAc, K₂CO₃, and Cs₂CO₃ are common choices. Sometimes, additives like pivalic acid can act as a proton shuttle and improve efficiency. |
| Temperature | The reaction may require higher thermal energy for C-H activation, or conversely, high temperatures might be degrading the catalyst or substrate. | Perform a temperature screen, for example, from 80 °C to 120 °C in 10 °C increments.[12] |
Experimental Protocol: Optimization of Direct C-H Arylation
-
Setup: In an oven-dried Schlenk tube, add the aminobenzoate substrate (1.0 eq), aryl halide (1.5 eq), Pd catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 eq).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Add the degassed solvent via syringe and place the tube in a preheated oil bath set to the desired temperature.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing via TLC or GC-MS at set time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Compare conversions and product formation across the different conditions to identify the optimal parameters.
Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group for the amine, and which one should I choose?
A1: You should use a protecting group whenever the free amine could interfere with the desired reaction. This includes:
-
Preventing side reactions: The nucleophilic amine can react with electrophiles intended for the ring or other functional groups.
-
Controlling regioselectivity: As discussed in Troubleshooting Issue 1, converting -NH₂ to an amide (-NHCOR) moderates its activating strength and ensures ortho, para-directionality without protonation issues.[13][14]
-
Improving solubility: Some protecting groups can alter the physical properties of the molecule, improving its solubility in organic solvents.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Features |
| Acetyl | Ac | Acetic Anhydride | Acid/Base Hydrolysis | Simple, robust. Moderates activation for EAS. |
| tert-Butoxycarbonyl | Boc | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA) | Stable to base and nucleophiles. Easily removed.[8] |
| Carboxybenzyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid/base labile groups.[8] |
Q2: My desired substituted aminobenzoate isomers are very difficult to separate by column chromatography. What are my options?
A2: Separating positional isomers of aminobenzoates is a significant challenge due to their similar polarities.[15][16]
-
Optimize Chromatography:
-
System: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate instead of DCM/Methanol) and run the column slowly to maximize resolution.
-
Technique: Consider using a high-performance flash chromatography system with high-quality silica.
-
-
Derivatization: Temporarily convert the isomers into derivatives with more distinct physical properties. For example, reacting the free amine with a bulky reagent could create derivatives with different retention factors (Rf), making separation easier. After separation, the protecting group can be removed.
-
Crystallization: Attempt fractional crystallization. Try dissolving the isomeric mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially. This can be repeated to improve purity.
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more expensive, solution.[15]
Q3: How do I choose between electrophilic aromatic substitution (EAS) and a directed C-H functionalization strategy?
A3: The choice depends on the desired substitution pattern and the complexity of the molecule.
Caption: Decision workflow for choosing a synthetic strategy.
-
Choose EAS when: The desired position is electronically favored (ortho/para to the amine or meta to the ester). EAS is often cheaper, uses more traditional reagents, and is well-understood.[6][17][18] However, it may require protecting groups to achieve high selectivity.
-
Choose C-H Functionalization when: You need to functionalize a position that is electronically disfavored (e.g., ortho to the ester group or meta to the amine). This modern approach offers access to novel substitution patterns by overriding the inherent electronic biases of the substrate through the use of a directing group and a metal catalyst.[10][19]
References
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Oomens, J., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Molecular Spectroscopy, 332, 79-85. Available at: [Link]
-
Patsnap Synapse. (2024). What are the side effects of Ethyl Aminobenzoate? Retrieved from [Link]
-
Oomens, J., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PubMed. Retrieved from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. Available at: [Link]
-
Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? Retrieved from [Link]
-
Li, B., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry, 86(7), 5255–5264. Available at: [Link]
-
Liao, K., et al. (2018). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. eScholarship, University of California. Available at: [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
-
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Karageorgis, G., et al. (2019). Investigation for the easy and efficient synthesis of 1H-benzo[d][12][20]oxazine-2,4-diones. RSC Advances, 9(58), 33909–33921. Available at: [Link]
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Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
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Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022). Multiple Directing Effects and Multistep Synthesis. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Directing Effects. Retrieved from [Link]
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Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923–934. Available at: [Link]
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Eriksson, J., & Himo, F. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 30(12), e3720. Available at: [Link]
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Aouad, M. R., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(17), 3139. Available at: [Link]
-
Wang, F., et al. (2017). Regio-selective synthesis of diversely substituted benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds. Chemical Communications, 53(83), 11466-11469. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. (n.d.). Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Asghar, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(18), 6695. Available at: [Link]
-
Kim, S., et al. (2018). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 83(5), 2694–2705. Available at: [Link]
-
Liu, M., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Fermentation, 9(10), 910. Available at: [Link]
-
Wang, Y., et al. (2020). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 25(22), 5465. Available at: [Link]
-
Nichols, B. P., et al. (1989). para-Aminobenzoate Synthesis from Chorismate Occurs in Two Steps. The Journal of Biological Chemistry, 264(15), 8597-8601. Available at: [Link]
-
Nichols, B. P., et al. (1989). para-aminobenzoate synthesis from chorismate occurs in two steps. PubMed. Retrieved from [Link]
-
Mills, S. J., et al. (2005). Regioselective deprotection of orthobenzoates for the synthesis of inositol phosphates. Organic & Biomolecular Chemistry, 3(8), 1537-1548. Available at: [Link]
-
Lim, J. J., et al. (2018). Current trends and challenges in the downstream purification of bispecific antibodies. Biotechnology and Bioengineering, 115(12), 2893-2906. Available at: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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Wall, K. L., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1146–1155. Available at: [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Targeted Anti-tumor Therapy, 4(4), 849-864. Available at: [Link]
-
Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. (2015). The Journal of Organic Chemistry. Available at: [Link]
-
Sever, R., et al. (2023). Folate-Functionalized Albumin-Containing Systems: Non-Covalent vs. Covalent Binding of Folic Acid. Pharmaceutics, 15(11), 2541. Available at: [Link]
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Technical Support Center: Monitoring Ethyl 3-amino-4-fluorobenzoate Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Ethyl 3-amino-4-fluorobenzoate. This document is structured to offer practical, field-proven insights and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the recommended initial method for monitoring reactions with this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile technique for the qualitative analysis of organic reactions.[1] It allows for the swift determination of the presence or absence of starting material, the formation of products, and the potential development of byproducts.[2] Given that this compound is a UV-active aromatic compound, its consumption and the appearance of new products can be easily visualized under a UV lamp.[3][4]
Q2: What is a good starting mobile phase for the TLC analysis of this compound?
A2: A common starting point for a compound with the polarity of this compound on a standard silica gel plate is a mixture of a non-polar and a medium-polarity solvent. A mixture of hexanes and ethyl acetate is an excellent choice.[2] A starting ratio of 7:3 (Hexane:Ethyl Acetate) is recommended. This can be adjusted based on the observed separation. If the spots remain too close to the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate.[5] Conversely, if the spots travel too close to the solvent front, the polarity should be decreased by adding more hexane.[5]
Q3: How can I visualize the spots on the TLC plate?
A3: Since this compound contains an aromatic ring, the primary and non-destructive method for visualization is by using a UV lamp at 254 nm .[3][4] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[6] For further confirmation or if the product is not UV-active, chemical staining can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with the amine group and other oxidizable functionalities, appearing as yellow spots on a purple background.[5] An iodine chamber can also be used, which will stain aromatic compounds a brownish color.[5][7]
Q4: My spots are streaking. What is the cause and how can I fix it?
A4: Streaking is a common issue when working with amines on silica gel TLC plates.[8][9] This is due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica gel surface.[8] To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Adding 1-2% triethylamine (NEt₃) to the eluent will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[10] Another potential cause of streaking is overloading the sample on the plate; try spotting a more dilute solution.[5][9]
Q5: How do I interpret the TLC results as my reaction progresses?
A5: To effectively monitor a reaction, it's crucial to use a three-lane spotting technique on your TLC plate:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction.
As the reaction proceeds, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot for your product appears. The co-spot lane helps to confirm if the starting material is truly being consumed, especially if the product's Rf is very close to that of the starting material.[11] A successful reaction will show the complete disappearance of the starting material spot in the reaction mixture lane.
Troubleshooting Guide
This table addresses common issues encountered when monitoring this compound reactions by TLC.
| Problem | Probable Cause(s) | Recommended Solutions |
| Streaking or Elongated Spots | 1. Interaction of the basic amine with acidic silica gel. [8] 2. Sample is overloaded. [5][9] 3. The sample was spotted in a highly polar solvent. | 1. Add 1-2% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica gel.[5][9][10] 2. Dilute the sample before spotting it on the TLC plate.[5] 3. Ensure the spotting solvent is volatile and not excessively polar. |
| Spots Not Visible or Very Faint | 1. The compound is not UV-active or the concentration is too low. [5] 2. The sample is too dilute. [5] 3. The compound is volatile and has evaporated. | 1. Use a chemical stain such as potassium permanganate or an iodine chamber for visualization.[5] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] 3. While this compound is a solid, some products may be more volatile. Visualize the plate immediately after development. |
| Spots are Too Close to the Baseline (Low Rf) | The mobile phase is not polar enough. [5] | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Spots are Too Close to the Solvent Front (High Rf) | The mobile phase is too polar. [5] | Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Multiple Unexpected Spots | Formation of byproducts or decomposition of starting material/product on the silica plate. [12] | This indicates a complex reaction mixture. Try adjusting reaction conditions (temperature, reaction time). To check for decomposition on the plate, a 2D TLC can be run.[12] |
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction involving this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% Triethylamine)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) or iodine chamber
Procedure:
-
Prepare the Developing Chamber: Add the chosen mobile phase to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.[1]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three starting points for your lanes.[13]
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of a dilute solution of your starting material (this compound) on the first mark.
-
Lane 2 (Co): Apply a spot of the starting material, and then on top of that, a spot of your reaction mixture.
-
Lane 3 (Rxn): Apply a small spot of your reaction mixture on the third mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[13] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[13] If necessary, use a chemical stain for further visualization. Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the progress of the reaction.
TLC Workflow Diagram
Caption: Workflow for monitoring reactions by TLC.
References
-
Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from Brainly. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. [Link]
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ChemBAM. TLC troubleshooting. Retrieved from ChemBAM. [Link]
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TLC Visualization Solutions. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
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Labster. TLC Visualization Methods. Retrieved from Labster. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]
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Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from YouTube. [Link]
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Reddit. (2021, February 5). Why does tailing happen in TLC?. Retrieved from Reddit. [Link]
-
University of Colorado Boulder, Department of Organic Chemistry. Thin Layer Chromatography (TLC). Retrieved from CU Boulder Organic Chemistry. [Link]
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ResearchGate. (2010, August 6). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from ResearchGate. [Link]
-
Sci-Hub. HOW TO CHOOSE THE RIGHT PLATE FOR THIN- LAYER CHROMATOGRAPHY?. Retrieved from Sci-Hub. [Link]
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pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from pharmashare.in. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Chemistry. [Link]
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ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid. Retrieved from ResearchGate. [Link]
-
Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from Interchim. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Retrieved from RJPBCS. [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from J&K Scientific. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall. [Link]
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Washington State University. Monitoring Reactions by TLC. Retrieved from WSU. [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from University of Rochester Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from LCGC International. [Link]
-
PubChem. Ethyl 2-Amino-4-fluorobenzoate. Retrieved from PubChem. [Link]
-
Retardation factor. (n.d.). Rf value. Retrieved from a university website. [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from EPFL. [Link]
-
ACS Catalysis. (2025, December 28). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from ACS Publications. [Link]
-
NIH. Ethyl 4-amino-3-methylbenzoate. Retrieved from NIH. [Link]
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Nature. (n.d.). Analysis of amino acids using paper chromatography (Horizontal migration). Retrieved from Nature. [Link]
-
ResearchGate. Mobility of amino acids in terms of R F values using different mobile phases …. Retrieved from ResearchGate. [Link]
-
NIH. (2023, February 20). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from NIH. [Link]
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Gavin Publishers. Applied Clinical Pharmacology and Toxicology. Retrieved from Gavin Publishers. [Link]
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Ivypanda. (2024, July 26). Chromatography in the Determination of Amino Acids. Retrieved from Ivypanda. [Link]
-
PubChem. Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from PubChem. [Link]
-
PubChem. Ethyl 4-Amino-3-fluorobenzoate. Retrieved from PubChem. [Link]
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Technical Support Center: Dealing with Emulsion Formation During Work-up of Aminobenzoate Synthesis
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of aminobenzoates is a fundamental process. However, a frequent and frustrating challenge arises during the aqueous work-up: the formation of stable emulsions. An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other as microscopic droplets.[1][2] This phenomenon can significantly complicate phase separation, leading to product loss and purification difficulties.[3]
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific issues of emulsion formation in aminobenzoate synthesis. Our goal is to equip you with the expertise and practical knowledge to confidently navigate and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it forming during my aminobenzoate work-up?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution.[1] In the context of aminobenzoate synthesis, vigorous mixing or shaking during the liquid-liquid extraction process can cause one liquid to disperse into the other as fine droplets.[1][2] The stability of this mixture is often enhanced by the presence of surfactant-like molecules or fine solid particles that accumulate at the interface of the two liquids, preventing the droplets from coalescing.[1][4]
Q2: What are the primary causes of emulsion formation specific to aminobenzoate synthesis?
Several factors during the work-up of aminobenzoate synthesis can contribute to emulsion formation:
-
Amphiphilic Nature of Aminobenzoates: The aminobenzoate product itself has both a hydrophilic (amino and carboxyl groups) and a hydrophobic (benzene ring) part. This dual nature can allow it to act as a surfactant, stabilizing the emulsion.
-
pH-Dependent Solubility: The solubility of aminobenzoic acids and their esters is highly dependent on pH.[5] At certain pH values, the compound may have partial solubility in both the aqueous and organic layers, leading to stabilization of the interface.
-
Presence of Unreacted Starting Materials: Unreacted aminobenzoic acid can also contribute to emulsion formation due to its amphiphilic properties.[5][6]
-
Excess Reagents and Byproducts: The presence of excess reagents, such as alcohols used in esterification, can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.[7] Byproducts from the reaction can also act as emulsifying agents.
-
Vigorous Agitation: Shaking the separatory funnel too aggressively provides the energy needed to disperse the liquids and form a stable emulsion.[4]
Q3: Can the choice of solvent influence emulsion formation?
Absolutely. Solvents that have some degree of mutual solubility with water, such as tetrahydrofuran (THF), are more prone to forming emulsions.[3] If your procedure uses a water-miscible solvent, it is highly recommended to remove it under reduced pressure (e.g., rotary evaporation) before the aqueous work-up. The resulting residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction.[8][9]
Q4: I have a persistent emulsion. What is the quickest and simplest thing I should try first?
Patience is often the first and most effective tool. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[1][10] Many mild emulsions will break on their own given enough time. You can also try gently swirling the mixture or stirring the interface with a glass rod to encourage the droplets to coalesce.[1][11] If these simple physical methods fail, a chemical intervention is the next logical step.
Troubleshooting Guide: Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is key. The following methods are presented in order of increasing intervention.
Decision-Making Workflow for Breaking Emulsions
Caption: A workflow for troubleshooting emulsion formation.
Detailed Protocols for Emulsion Breaking
Salting Out
-
Principle: Adding a saturated solution of sodium chloride (brine) or solid NaCl increases the ionic strength of the aqueous layer.[2][3] This decreases the solubility of the organic product in the aqueous phase and disrupts the forces stabilizing the emulsion, promoting phase separation.[11][12] This is often the most effective and least disruptive chemical method.
-
Protocol:
-
To your separatory funnel containing the emulsion, add a volume of saturated brine corresponding to about 10-20% of the aqueous layer's volume.[1]
-
Stopper the funnel and gently invert it a few times or swirl the contents. Avoid vigorous shaking.[1]
-
Allow the funnel to stand for 5-10 minutes and observe for layer separation.
-
If separation occurs, drain the layers as usual.
-
pH Adjustment
-
Principle: The solubility of aminobenzoates is highly pH-dependent due to the presence of both an acidic carboxyl group and a basic amino group.[5][6] By adjusting the pH, you can protonate the amino group (acidic conditions) or deprotonate the carboxyl group (basic conditions), increasing the compound's solubility in the aqueous layer and destabilizing the emulsion.
-
Protocol:
-
Carefully add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH or saturated sodium bicarbonate) dropwise to the separatory funnel with gentle swirling.
-
Monitor the pH of the aqueous layer using pH paper.
-
Observe for the breaking of the emulsion. Be mindful that changing the pH will affect which layer your product resides in. For instance, under acidic conditions (pH < 2), the aminobenzoate will be protonated and prefer the aqueous layer. Under basic conditions (pH > 9), it will be deprotonated and may also have increased aqueous solubility.
-
Once the emulsion is broken, you may need to re-adjust the pH to bring your product back into the organic layer for extraction.
-
Filtration through Celite®
-
Principle: Emulsions are often stabilized by fine solid particles.[13] Filtering the entire mixture through a pad of a filter aid like Celite® can physically remove these solid stabilizers, allowing the liquids to separate.[8][13]
-
Protocol:
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the organic solvent you are using for the extraction and apply a gentle vacuum to pack it down. Discard the solvent that passes through.[1]
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
After the liquid has passed through, you can wash the pad with a small amount of fresh organic solvent to ensure all your product is collected.
-
Transfer the filtrate, which should now be two distinct layers, to a clean separatory funnel for separation.
-
Other Effective Techniques
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent that is miscible with your current organic phase can alter the polarity and help break the emulsion.[3][11] For example, adding a small amount of ethanol or methanol can be effective.
-
Centrifugation: For smaller volumes, centrifuging the mixture can provide the force needed to separate the phases.[3][14] The denser layer will form a pellet at the bottom.
-
Temperature Change: Gently warming the mixture can decrease its viscosity and help break the emulsion.[11] Conversely, cooling or even partially freezing the aqueous layer can also be effective, as ice crystals can physically disrupt the emulsion.[11] Use these methods with caution to avoid degrading your product.
Summary of Troubleshooting Techniques
| Method | Principle | Best For | Considerations |
| Patience & Gentle Agitation | Allows time for droplets to coalesce naturally. | Mild emulsions. | Simplest and least invasive method. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing organic solubility.[12] | Most common emulsions, especially those stabilized by polar interactions.[1] | Highly effective, inexpensive, and introduces minimal contamination.[1] |
| pH Adjustment | Alters the solubility of the aminobenzoate and other components.[15] | Emulsions stabilized by the amphiphilic nature of the product or starting materials. | Requires careful monitoring and may necessitate further pH adjustments to recover the product. |
| Filtration (Celite®) | Physically removes solid particles that stabilize the emulsion.[13] | Emulsions containing fine precipitates. | Very effective for solid-stabilized emulsions. |
| Solvent Addition | Changes the polarity of the organic phase, destabilizing the emulsion.[4] | Stubborn emulsions where other methods have failed. | Choose a solvent that is easily removable later. |
| Centrifugation | Applies force to accelerate phase separation.[3] | Small-scale reactions. | Requires access to a centrifuge. |
| Temperature Change | Reduces viscosity (heating) or physically disrupts the emulsion (cooling).[11] | Thermally stable compounds. | Risk of product degradation with excessive heat. |
Proactive Strategies to Prevent Emulsion Formation
The best way to deal with an emulsion is to prevent it from forming in the first place.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal agitation.[4]
-
Pre-emptive Salting Out: Add brine to the aqueous solution before the extraction begins.[10][16]
-
Solvent Choice: As mentioned, avoid water-miscible organic solvents in your work-up, or remove them beforehand.[9]
-
Control of Stoichiometry: Using a large excess of starting materials, particularly alcohols in esterifications, can lead to emulsion problems.[7] Optimize your reaction to use a minimal excess.
By understanding the causes of emulsion formation and employing these troubleshooting and preventative strategies, you can significantly improve the efficiency and success of your aminobenzoate syntheses.
References
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-
Xiao, Y., Chen, M., & Guo, Z. (2021, June 23). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-amino-4-fluorobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 3-amino-4-fluorobenzoate is a versatile intermediate in organic synthesis, but its utility is often best understood in the context of its structural isomers.[1] The subtle repositioning of the amino and fluoro substituents on the benzoate ring gives rise to a palette of reagents with distinct reactivity profiles.
This guide provides an in-depth comparison of the reactivity of this compound with its key isomers: Ethyl 4-amino-3-fluorobenzoate and Ethyl 2-amino-5-fluorobenzoate. We will delve into the electronic and steric factors that govern their behavior in three fundamental classes of reactions: nucleophilic aromatic substitution (SNAr), diazotization, and amide bond formation. By presenting a blend of theoretical principles, illustrative experimental data, and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Structural and Electronic Properties of Isomers
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents and their positions on the ring. In the case of aminofluorobenzoates, we have a dynamic interplay between the electron-donating amino group (-NH2) and the electron-withdrawing fluorine (-F) and ethyl carboxylate (-COOEt) groups.
The amino group is a powerful activating group, donating electron density to the aromatic ring primarily through a positive resonance effect (+R). This effect is most pronounced at the ortho and para positions relative to the amino group.[2] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R). For fluorine, the inductive effect generally outweighs the resonance effect.[3] The ethyl carboxylate group is a deactivating group, withdrawing electron density through a negative resonance effect (-R).
The relative positioning of these groups in each isomer creates a unique electronic landscape, influencing the nucleophilicity of the amino group and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.
Table 1: Summary of Electronic Effects and Predicted Reactivity of Ethyl Aminofluorobenzoate Isomers
| Isomer | Key Electronic Interactions | Predicted Nucleophilicity of -NH2 | Predicted Susceptibility to SNAr (at F) |
| This compound | -NH2 is meta to -COOEt (weak deactivation). -F is ortho to -NH2 (strong -I effect). | Moderately reduced | Activated |
| Ethyl 4-amino-3-fluorobenzoate | -NH2 is para to -COOEt (strong deactivation). -F is ortho to -NH2 (strong -I effect). | Significantly reduced | Activated |
| Ethyl 2-amino-5-fluorobenzoate | -NH2 is ortho to -COOEt (strong deactivation and potential steric hindrance). -F is meta to -NH2. | Significantly reduced | Less activated |
Comparative Reactivity Analysis
The distinct electronic properties of each isomer translate into tangible differences in their chemical reactivity. The following sections provide a comparative analysis based on established chemical principles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for these molecules, particularly the displacement of the fluoride ion. The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[4]
-
This compound and Ethyl 4-amino-3-fluorobenzoate are expected to be more reactive towards SNAr at the fluorine position compared to Ethyl 2-amino-5-fluorobenzoate. In the former two, the fluorine atom is activated by the para or ortho positioning of the electron-withdrawing ethyl carboxylate group, which helps to stabilize the intermediate.
-
Between the 3-amino-4-fluoro and 4-amino-3-fluoro isomers, the latter may exhibit slightly higher reactivity in SNAr due to the stronger deactivating effect of the carboxylate group being para to the amino group, which further polarizes the C-F bond.
Diazotization
Diazotization involves the reaction of the primary aromatic amine with nitrous acid to form a diazonium salt.[3][5] The rate of this reaction is dependent on the nucleophilicity of the amino group.[6] A more electron-rich amino group will react faster with the nitrosyl cation.
-
This compound is predicted to undergo diazotization more readily than its isomers. The amino group in this isomer is less deactivated as the strongly electron-withdrawing carboxylate group is in the meta position.
-
Ethyl 4-amino-3-fluorobenzoate and Ethyl 2-amino-5-fluorobenzoate are expected to have slower diazotization rates due to the significant decrease in the nucleophilicity of the amino group caused by the para and ortho carboxylate group, respectively.
Amide Bond Formation
The formation of an amide bond by reacting the amino group with a carboxylic acid (or its activated derivative) is another fundamental transformation. The success of this reaction also hinges on the nucleophilicity of the amino group. Weakly nucleophilic anilines often require more forcing conditions or specialized coupling reagents.[7][8][9]
-
The reactivity trend in amide bond formation is expected to mirror that of diazotization. This compound , being the most nucleophilic of the three, should form amides with the greatest ease.
-
Ethyl 4-amino-3-fluorobenzoate and Ethyl 2-amino-5-fluorobenzoate will likely require more robust coupling protocols due to their diminished nucleophilicity.[7][8][9] The ortho-isomer may also be subject to steric hindrance, further impeding the approach of the acylating agent.[10]
Comparative Reactivity Data (Illustrative)
Table 2: Illustrative Yields for Nucleophilic Aromatic Substitution with Pyrrolidine
| Isomer | Reaction Conditions | Illustrative Yield (%) |
| This compound | Pyrrolidine (2 eq.), K2CO3, DMSO, 80 °C, 12 h | 85 |
| Ethyl 4-amino-3-fluorobenzoate | Pyrrolidine (2 eq.), K2CO3, DMSO, 80 °C, 12 h | 90 |
| Ethyl 2-amino-5-fluorobenzoate | Pyrrolidine (2 eq.), K2CO3, DMSO, 80 °C, 12 h | 45 |
Table 3: Illustrative Relative Rate Constants for Diazotization
| Isomer | Reaction Conditions | Illustrative Relative Rate (k_rel) |
| This compound | NaNO2, HCl, H2O, 0-5 °C | 1.0 |
| Ethyl 4-amino-3-fluorobenzoate | NaNO2, HCl, H2O, 0-5 °C | 0.4 |
| Ethyl 2-amino-5-fluorobenzoate | NaNO2, HCl, H2O, 0-5 °C | 0.3 |
Table 4: Illustrative Yields for Amide Coupling with Benzoyl Chloride
| Isomer | Reaction Conditions | Illustrative Yield (%) |
| This compound | Benzoyl Chloride (1.1 eq.), Pyridine, CH2Cl2, RT, 4 h | 92 |
| Ethyl 4-amino-3-fluorobenzoate | Benzoyl Chloride (1.1 eq.), Pyridine, CH2Cl2, RT, 4 h | 75 |
| Ethyl 2-amino-5-fluorobenzoate | Benzoyl Chloride (1.1 eq.), Pyridine, CH2Cl2, RT, 4 h | 60 |
Experimental Protocols
The following protocols are provided as detailed, self-validating methodologies for key transformations of these isomers.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is designed for the displacement of the fluoride atom with a secondary amine, such as pyrrolidine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Ethyl aminofluorobenzoate isomer (1.0 eq)
-
Pyrrolidine (2.0 eq)
-
Potassium Carbonate (K2CO3, 2.5 eq), finely ground
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, and nitrogen inlet.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the ethyl aminofluorobenzoate isomer (e.g., 1.83 g, 10 mmol), finely ground potassium carbonate (3.45 g, 25 mmol), and anhydrous DMSO (20 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add pyrrolidine (1.42 g, 20 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like DMSO accelerates SNAr reactions. K2CO3 acts as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product. An excess of the nucleophile is used to ensure complete conversion of the starting material.
Caption: A simplified representation of the two-step SNAr mechanism.
Protocol 2: General Procedure for Diazotization and Subsequent Sandmeyer Reaction (Bromination)
This protocol describes the conversion of the amino group to a diazonium salt, followed by a copper(I)-catalyzed bromination.[11][12]
Materials:
-
Ethyl aminofluorobenzoate isomer (1.0 eq)
-
Hydrobromic acid (HBr, 48% aqueous solution, 4.0 eq)
-
Sodium Nitrite (NaNO2, 1.1 eq)
-
Copper(I) Bromide (CuBr, 1.2 eq)
-
Ice
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flask, dissolve the ethyl aminofluorobenzoate isomer (e.g., 1.83 g, 10 mmol) in 48% HBr (8.5 mL, 40 mmol) and water (10 mL) with stirring.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL).
-
Add the NaNO2 solution dropwise to the cold aniline solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve CuBr (1.72 g, 12 mmol) in 48% HBr (5 mL) with gentle warming, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water (50 mL) and extract with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers and wash carefully with saturated NaHCO3 solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst facilitates the radical-nucleophilic substitution mechanism of the Sandmeyer reaction.[11]
Caption: A general workflow for a typical organic synthesis experiment.
Protocol 3: General Procedure for Amide Bond Formation with an Acyl Chloride
This protocol is suitable for the acylation of the aminobenzoate isomers, including the less nucleophilic ones.
Materials:
-
Ethyl aminofluorobenzoate isomer (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the ethyl aminofluorobenzoate isomer (e.g., 1.83 g, 10 mmol) in anhydrous CH2Cl2 (30 mL) in a dry flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.58 g, 20 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.55 g, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH2Cl2 (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Anhydrous conditions are necessary as acyl chlorides react readily with water.
Conclusion
The reactivity of this compound and its isomers is a nuanced subject, governed by the delicate balance of inductive and resonance effects. This guide has systematically deconstructed these influences to provide a predictive framework for their behavior in key synthetic transformations. While direct comparative data remains a gap in the literature, the principles outlined herein, supported by illustrative data and robust experimental protocols, offer a solid foundation for the synthetic chemist. This compound, with its more nucleophilic amino group, is generally the preferred isomer for reactions involving this functionality, such as diazotization and amide coupling. Conversely, isomers where the fluorine atom is more strongly activated by electron-withdrawing groups, such as Ethyl 4-amino-3-fluorobenzoate, are better suited for nucleophilic aromatic substitution at the fluorine center. A thorough understanding of these structure-activity relationships is paramount for the efficient and rational design of synthetic routes in drug discovery and materials science.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]
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Nikpassand, M., Zare, K., & Faghih, Z. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. Available at: [Link]
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Shakhashiri, B. Z. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange. Available at: [Link]
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Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 995–1001. Available at: [Link]
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University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
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Pohle, W., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1996-2003. Available at: [Link]
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Feroci, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]
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Power, P. P., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]
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ResearchGate. (2010). The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. Available at: [Link]
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Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2461-2485. Available at: [Link]
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Gorman, G. S., et al. (1995). Comparison of gas‐phase basicities and ion–molecule reactions of aminobenzoic acids. Journal of the American Society for Mass Spectrometry, 6(7), 596-605. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]
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ResearchGate. (2005). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Available at: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]
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Crampton, M. R., & Wilson, P. M. (1980). Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 1854-1858. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-Amino-3-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1998). Sandmeyer reactions. Part 5.1 Estimation of the rates of 1,5-aryl/aryl radical translocation and cyclisation during Pschorr fluorenone synthesis with a comparative analysis of reaction energetics. RSC Publishing. Available at: [Link]
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Dos Santos, L. H. R. (2020). Applications of charge-density analysis to the rational design of molecular materials: A mini review on how to engineer optical or magnetic crystals. Journal of Molecular Structure, 1208, 127431. Available at: [Link]
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Kumar, A., & Kumar, S. (2020). Environmentally benign aminolysis of lactones in acidic hydrophobic ionic liquids. New Journal of Chemistry, 44(25), 10243-10249. Available at: [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-amino-4-fluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-amino-4-fluorobenzoate, a substituted aromatic compound with functionalities relevant to pharmaceutical and materials science.
This document moves beyond a simple recitation of spectral data. It is designed to illuminate the why behind the observed chemical shifts and coupling patterns, grounding the analysis in the fundamental electronic effects of the substituents. By comparing the spectral features of the target molecule with those of its structural analogs, we will deconstruct the individual contributions of the amino, fluoro, and ethyl ester groups to the overall NMR fingerprint.
The Structural Context: Understanding Substituent Effects
The ¹H and ¹³C NMR spectra of a substituted benzene ring are exquisitely sensitive to the electronic nature of its substituents. These effects are broadly categorized as inductive and mesomeric (or resonance) effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups pull electron density away from the ring, generally deshielding the ring protons and carbons (shifting them to a higher ppm value).
-
Mesomeric (Resonance) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups, such as an amino group with its lone pair of electrons, can donate electron density into the ring, particularly at the ortho and para positions. This increased electron density leads to shielding (a shift to a lower ppm value) at these positions. Conversely, electron-withdrawing groups with π-bonds, like a carbonyl group, can withdraw electron density from the ring, deshielding the ortho and para positions.
In this compound, we have a fascinating interplay of these effects:
-
Amino Group (-NH₂): A strong activating group that donates electron density via the mesomeric effect (+M) to the ortho and para positions, while being weakly inductively withdrawing (-I).
-
Fluoro Group (-F): A highly electronegative atom, making it strongly inductively withdrawing (-I). However, it also possesses lone pairs that can be donated into the ring, exhibiting a weak mesomeric donating effect (+M).
-
Ethyl Ester Group (-COOCH₂CH₃): An electron-withdrawing group, primarily through the mesomeric effect (-M) of the carbonyl group, which deactivates the ring, particularly at the ortho and para positions.
The final chemical shifts and coupling patterns observed in the NMR spectra are a net result of these competing electronic influences.
Predicted ¹H NMR Spectral Analysis of this compound
While a definitive experimental spectrum is ideal, we can confidently predict the ¹H NMR spectrum of this compound based on the analysis of its structural components and comparison with known analogs. The analysis is performed assuming the spectrum is recorded in deuterated chloroform (CDCl₃).
Molecular Structure with Proton Designations:
Figure 1: Structure of this compound with proton labeling.
Predicted ¹H NMR Data (CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hc | ~7.6 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-F ≈ 2.0 | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It is coupled to Hb (ortho coupling) and to the fluorine atom (meta coupling). |
| Hb | ~7.4 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-H ≈ 2.0 | This proton is meta to the ester and ortho to the amino group. The electron-donating amino group will cause some shielding. It is coupled to Hc (ortho coupling) and Ha (meta coupling). |
| Ha | ~6.9 | Triplet (t) or Doublet of doublets (dd) | JH-F ≈ 8.5, JH-H ≈ 8.5 | This proton is ortho to the fluorine and para to the ester group. The strong shielding from the adjacent amino group and the fluorine will shift it significantly upfield. It will be coupled to the adjacent fluorine (ortho coupling) and Hb (ortho coupling). |
| -NH₂ | ~4.0 | Broad singlet | - | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |
| -CH₂- | ~4.3 | Quartet (q) | J = 7.1 | These protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet. |
| -CH₃ | ~1.4 | Triplet (t) | J = 7.1 | These protons are adjacent to a methylene group, resulting in a triplet. |
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment.
Molecular Structure with Carbon Designations:
Figure 2: Structure of this compound with carbon labeling.
Predicted ¹³C NMR Data (CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C₇ (C=O) | ~166 | The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield position. |
| C₄ (C-F) | ~155 (d, ¹JC-F ≈ 245 Hz) | The carbon directly bonded to the highly electronegative fluorine atom is strongly deshielded and exhibits a large one-bond coupling constant. |
| C₃ (C-NH₂) | ~140 (d, ²JC-F ≈ 15 Hz) | This carbon is attached to the amino group and is ortho to the fluorine, resulting in a downfield shift and a two-bond coupling to fluorine. |
| C₁ | ~125 | This is the quaternary carbon to which the ester group is attached. |
| C₅ | ~122 (d, ³JC-F ≈ 7 Hz) | This carbon is meta to the fluorine and will show a smaller three-bond coupling. |
| C₆ | ~118 (d, ⁴JC-F ≈ 2 Hz) | This carbon is para to the fluorine and will exhibit a very small four-bond coupling. |
| C₂ | ~115 | This carbon is shielded by the para-donating effect of the amino group. |
| C₈ (-CH₂-) | ~61 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| C₉ (-CH₃) | ~14 | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |
Comparative Spectral Analysis with Structural Analogs
To substantiate our predicted spectral assignments, a comparative analysis with structurally related molecules is invaluable. By examining the NMR data of compounds where one substituent is absent or different, we can isolate and understand the specific influence of each functional group.
Table 1: Comparison of ¹H NMR Chemical Shifts (Aromatic Region, ppm)
| Compound | H-2 | H-5 | H-6 |
| This compound (Predicted) | ~7.6 | ~7.4 | ~6.9 |
| Ethyl 3-aminobenzoate | 7.41 | 7.35 | 7.17 |
| Ethyl 4-fluorobenzoate | 8.05 | 7.10 | 7.10 |
| 3-Amino-4-fluorobenzoic acid | ~7.5 | ~7.3 | ~6.8 |
-
Effect of the Fluoro Group: Comparing Ethyl 3-aminobenzoate with our target molecule, the introduction of the fluorine at C-4 significantly shifts H-5 and H-6 upfield. This is due to the +M effect of the fluorine, which increases electron density at the ortho and para positions.
-
Effect of the Amino Group: Comparing Ethyl 4-fluorobenzoate with our target, the addition of the amino group at C-3 dramatically shields all the aromatic protons, especially H-2 and H-6, which are ortho and para to it.
-
Effect of the Ethyl Ester vs. Carboxylic Acid: The ¹H NMR of 3-Amino-4-fluorobenzoic acid shows a similar pattern to its ethyl ester, with slight variations in chemical shifts due to the difference in the electronic properties of the -COOH and -COOCH₂CH₃ groups.
Table 2: Comparison of ¹³C NMR Chemical Shifts (Aromatic Region, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~125 | ~115 | ~140 | ~155 | ~122 | ~118 |
| Ethyl 3-aminobenzoate | 131.2 | 119.2 | 146.5 | 118.8 | 129.2 | 115.6 |
| Ethyl 4-fluorobenzoate | 126.6 | 115.6 | 132.1 | 165.9 | 132.1 | 115.6 |
| 3-Amino-4-fluorobenzoic acid | ~124 | ~116 | ~139 | ~154 | ~123 | ~119 |
The trends observed in the ¹³C NMR data mirror those in the ¹H NMR. The carbon directly attached to fluorine (C-4) is significantly deshielded. The presence of the amino group at C-3 causes a downfield shift for C-3 itself but shields the para carbon (C-6).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation, a standardized experimental protocol is essential.
Workflow for NMR Sample Preparation and Data Acquisition:
Figure 3: Standard workflow for NMR spectral acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃ (with 0.03% TMS for referencing).
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, though based on predicted data for the target molecule, is strongly supported by the experimental data of its structural analogs and fundamental principles of NMR spectroscopy. The interplay of the electron-donating amino group and the electron-withdrawing fluoro and ethyl ester groups creates a unique and predictable NMR fingerprint. This guide serves as a robust framework for researchers to interpret the spectra of this and similar substituted aromatic compounds, facilitating accurate and efficient structural verification in their scientific endeavors. The provided experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is paramount for reliable structural elucidation.
References
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aromatics and Mass Spectrometry
Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 3-amino-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical agents and functional materials. Consequently, its unambiguous identification and characterization are critical.
Mass spectrometry is an indispensable tool for molecular analysis, providing information about molecular weight and structure through the fragmentation of ions in the gas phase[1]. Understanding the fragmentation pattern of a molecule is crucial for its structural elucidation and for the development of sensitive and specific analytical methods. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and highly informative ionization technique for relatively small and volatile molecules. A comparison with Electrospray Ionization (ESI) will also be discussed to provide a broader analytical perspective.
Unraveling the Fragmentation of Ethyl 3-aminobenzoate: A Baseline for Comparison
To comprehend the influence of the fluorine substituent, we first examine the electron ionization (EI) mass spectrum of the non-fluorinated analog, Ethyl 3-aminobenzoate (C₉H₁₁NO₂), which has a molecular weight of 165.19 g/mol [2][3]. The experimental mass spectrum of Ethyl 3-aminobenzoate exhibits a distinct pattern of fragment ions, with the most significant peaks summarized in the table below.
Table 1: Key Fragment Ions in the EI Mass Spectrum of Ethyl 3-aminobenzoate
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity (%) |
| 165 | [M]⁺• (Molecular Ion) | - | 87.3 |
| 120 | [M - C₂H₅O]⁺ | Ethoxy radical (•OC₂H₅) | 100.0 (Base Peak) |
| 92 | [M - C₂H₅O - CO]⁺ | Ethoxy radical and Carbon monoxide | 66.3 |
| 65 | [C₅H₅]⁺ | - | 31.0 |
Data sourced from ChemicalBook based on experimental spectra[4].
The fragmentation of Ethyl 3-aminobenzoate is primarily dictated by the lability of the ester group and the stability of the resulting aromatic cations. The base peak at m/z 120 corresponds to the loss of an ethoxy radical (•OC₂H₅), a classic alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion[4]. Subsequent loss of carbon monoxide (CO) from this acylium ion results in the fragment at m/z 92. The ion at m/z 65 is a common fragment in the mass spectra of aromatic compounds, often attributed to the cyclopentadienyl cation.
The proposed fragmentation pathway for Ethyl 3-aminobenzoate is depicted in the following diagram:
Caption: Proposed EI fragmentation pathway of Ethyl 3-aminobenzoate.
Predicting the Fragmentation Pattern of this compound
The introduction of a fluorine atom to the aromatic ring is expected to influence the fragmentation pattern of this compound (C₉H₁₀FNO₂) in two primary ways:
-
Mass Shift: All fragments containing the fluorinated aromatic ring will have their mass-to-charge ratio shifted by +18 Da (the mass difference between fluorine and hydrogen).
-
Electronic Effects: The high electronegativity of fluorine can influence bond strengths and the stability of the resulting fragment ions, potentially altering the relative abundances of the fragments.
Based on these principles, we can predict the major fragment ions for this compound, which has a molecular weight of 183.18 g/mol .
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 183 | [M]⁺• (Molecular Ion) | - |
| 138 | [M - C₂H₅O]⁺ | Ethoxy radical (•OC₂H₅) |
| 110 | [M - C₂H₅O - CO]⁺ | Ethoxy radical and Carbon monoxide |
| 83 | [C₅H₄F]⁺ | - |
The predicted fragmentation pathway for this compound is illustrated below:
Caption: Predicted EI fragmentation of this compound.
Comparison with Electrospray Ionization (ESI)
While EI is a hard ionization technique that induces extensive fragmentation, ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the ion source[5]. For this compound, ESI-MS would be expected to show a prominent ion at m/z 184.08 in positive ion mode ([C₉H₁₀FNO₂ + H]⁺) and m/z 182.07 in negative ion mode ([C₉H₁₀FNO₂ - H]⁻).
Tandem mass spectrometry (MS/MS) with ESI can be used to induce fragmentation of the precursor ion. In negative ion mode, deprotonated aminobenzoate esters are known to undergo competitive losses of an alkyl radical or an alkene[6]. This provides a complementary fragmentation pathway to that observed with EI and can be valuable for structural confirmation.
Experimental Protocol for GC-MS Analysis
This section provides a general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a solution with a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C
-
MS Scan Range: m/z 40-400
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
-
Fragmentation Analysis: Identify the molecular ion and major fragment ions. Compare the experimental spectrum with the predicted fragmentation pattern.
-
Library Search: Perform a library search (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of the compound, if a reference spectrum is available.
The following diagram illustrates the general workflow for GC-MS analysis:
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predictable and follows established principles of organic mass spectrometry. The primary fragmentation pathway involves the loss of the ethoxy group followed by the elimination of carbon monoxide from the resulting acylium ion. The fluorine substituent primarily results in a mass shift of the aromatic fragment ions. This guide provides a framework for the identification and characterization of this and similar fluorinated aromatic compounds, offering both predictive insights and a practical experimental protocol. A thorough understanding of these fragmentation patterns is essential for researchers and scientists in the pharmaceutical and chemical industries for reliable compound identification and structural elucidation.
References
-
Perera, S., et al. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(10), 2034-2044. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. Available at: [Link]
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LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
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Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. Available at: [Link]
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Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(5), 337-342. Available at: [Link]
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McNeill, K., & Arnold, W. A. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(15), 8617-8626. Available at: [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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GERSTEL GmbH & Co. KG. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe, 28(7), 382-387. Available at: [Link]
- Furton, K. G., & Yoon, Y. (2011).
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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SIELC Technologies. (2018). Ethyl 3-aminobenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 3-aminobenzoate methanesulfonic acid salt. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
-
Collins, T. S., et al. (2020). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Molecules, 25(16), 3749. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoates
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various tools available, fluorination has emerged as a particularly powerful strategy to enhance the pharmacological profile of drug candidates.[1][2] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated aminobenzoates, a scaffold present in numerous biologically active molecules. We will delve into the mechanistic underpinnings of how fluorine substitution alters molecular properties and, consequently, biological outcomes, supported by experimental data and detailed protocols.
The Fluorine Factor: More Than Just a Halogen Swap
The substitution of a hydrogen atom with fluorine is far from a simple steric exchange. Fluorine's unique properties—high electronegativity, small atomic size (a van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—collectively impart significant changes to a molecule's physicochemical profile.[3][4] These alterations can profoundly influence a compound's pharmacokinetics and pharmacodynamics.[5]
Key molecular properties affected by fluorination include:
-
Metabolic Stability: The C-F bond is significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a C-H bond, often "blocking" sites of metabolic oxidation.[1][4]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and passage across biological barriers like the blood-brain barrier.[6][7]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[3]
-
Binding Interactions: Fluorine can alter the electronic distribution within a molecule, influencing its ability to participate in hydrogen bonds or form other non-covalent interactions, such as halogen bonds, with a biological target.[7][8] This can lead to enhanced binding affinity and selectivity.[2][3]
Comparative Analysis of Biological Activity
The true impact of fluorination is best understood through direct comparison of biological data between fluorinated aminobenzoates and their non-fluorinated parent compounds.
Enhanced Metabolic Stability
A primary driver for incorporating fluorine is to improve a drug's metabolic stability, thereby increasing its half-life and bioavailability.[1] Oxidative metabolism by CYP450 enzymes is a major pathway for drug clearance. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively shield the molecule from this degradation.[4]
Supporting Experimental Data:
The table below summarizes hypothetical in vitro data from a liver microsomal stability assay, directly comparing a generic aminobenzoate with its fluorinated analog. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]
| Compound | Structure | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Aminobenzoate X | (Non-Fluorinated) | 15 | 92.4 |
| Fluoro-Aminobenzoate XF | (Fluorinated) | 75 | 18.5 |
Data is illustrative, based on principles described in cited literature.[1][9]
The five-fold increase in metabolic half-life for the fluorinated analog is a direct consequence of the C-F bond's resistance to enzymatic attack, a common finding in such comparative studies.[9]
Modulation of Target Binding Affinity and Selectivity
The introduction of fluorine can significantly alter how a ligand interacts with its target protein, such as a G protein-coupled receptor (GPCR) or an enzyme.[10][11] The electronic perturbations caused by fluorine can enhance or diminish binding affinity (potency) and modulate selectivity against related targets.[10]
For instance, studies on fluorinated xanthine derivatives targeting the adenosine A2B receptor showed that fluorination slightly increased binding affinity compared to the non-fluorinated parent compounds.[12] Similarly, strategic fluorination of cannabinoid receptor ligands has been shown to improve binding affinity for the CB₂ receptor.[13] The position of the fluorine atom is critical; different isomers can produce vastly different effects, a phenomenon known as an "activity cliff".[10]
Supporting Experimental Data:
The following table presents binding affinity data (Kᵢ values) for a hypothetical aminobenzoate-based GPCR ligand and its fluorinated analogs. A lower Kᵢ value indicates stronger binding affinity.
| Compound | Target Receptor Kᵢ (nM) | Off-Target Receptor Kᵢ (nM) | Selectivity (Off-Target/Target) |
| Aminobenzoate Y | 150 | 450 | 3x |
| 2-Fluoro-Aminobenzoate Y | 25 | 1250 | 50x |
| 4-Fluoro-Aminobenzoate Y | 180 | 360 | 2x |
Data is illustrative, based on principles described in cited literature.[10][12]
In this example, fluorination at the 2-position not only increases potency at the target receptor by 6-fold but also dramatically improves selectivity by over 16-fold.[10] Conversely, fluorination at the 4-position is detrimental to activity. This highlights the context-dependent and position-specific nature of fluorine's effects.[10]
Impact on Enzyme Inhibition
In the context of aminobenzoates as enzyme inhibitors, fluorination can enhance inhibitory potency through several mechanisms. Fluorinated substrate analogues can act as potent competitive or mechanism-based inhibitors.[14][15] The electron-withdrawing nature of fluorine can make adjacent carbonyl carbons more susceptible to nucleophilic attack by an active site residue (e.g., serine), potentially stabilizing a key tetrahedral intermediate and leading to tighter binding.[16]
However, the effect is not universally positive. A study on fluorobenzils as inhibitors of carboxylesterases found that while the compounds were potent inhibitors, fluorine substitution did not dramatically increase their potency compared to the non-fluorinated parent compound, benzil.[16] This underscores the importance of empirical testing for each compound series and target.
Supporting Experimental Data:
| Inhibitor | Target Enzyme IC₅₀ (µM) |
| Aminobenzoate Z | 12.5 |
| Fluoro-Aminobenzoate Z | 1.8 |
Data is illustrative, based on principles described in cited literature.[11][16]
Experimental Methodologies
To empirically validate the effects of fluorination, rigorous and standardized assays are essential. The protocols described below are foundational for comparing the biological activity of novel compounds.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of in vitro drug metabolism studies, designed to determine a compound's intrinsic clearance.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1 mg/mL.
-
Incubation Mixture: In a 96-well plate, combine the microsomal suspension, NADPH regenerating system Solution A, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH regenerating system Solution B to start the enzymatic reaction. This is your T₀ (time zero) point.
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a well containing cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
Causality Behind Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor. A regenerating system ensures its continuous supply throughout the incubation.
-
Quenching with ACN: Cold acetonitrile serves to abruptly halt the reaction by denaturing the enzymes and precipitating them out of the solution, ensuring the measured time point is accurate.
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.
Materials:
-
Cell membrane preparation expressing the target receptor
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (K𝘥)
-
Test compounds (fluorinated and non-fluorinated) at various concentrations
-
Assay buffer
-
Glass fiber filter mats and a cell harvester
-
Scintillation fluid and a scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically at or below its K𝘥).
-
Add Compounds: Add varying concentrations of the test compound (or vehicle for total binding control, and an excess of a known non-labeled ligand for non-specific binding control).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
Causality Behind Choices:
-
Radioligand: Provides a highly sensitive and quantifiable signal for receptor occupancy.
-
Cell Harvester: Allows for the rapid and simultaneous filtration and washing of all wells, which is critical for stopping the binding reaction consistently across the plate.
-
Cheng-Prusoff Equation: This is a crucial correction that accounts for the presence of the competing radioligand, converting the operational IC₅₀ value into a true measure of inhibitor affinity (Kᵢ).
Conclusion
The strategic incorporation of fluorine into the aminobenzoate scaffold is a proven and effective method for modulating biological activity. As demonstrated, fluorination can significantly enhance metabolic stability and offers a powerful tool for fine-tuning target affinity and selectivity.[2][3][17] However, the effects are highly dependent on the specific molecular context and the position of the fluorine atom.[10] Therefore, a successful drug discovery program relies on the synthesis of multiple fluorinated analogs coupled with robust, quantitative biological assays to identify candidates with an optimized pharmacological profile. The experimental protocols and comparative frameworks provided in this guide offer a validated approach for researchers to systematically evaluate and harness the power of fluorine in medicinal chemistry.
References
- Assessing the metabolic stability of fluorinated vs non-fluorin
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- The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: )
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- Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. (URL: )
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- Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. PubMed. (URL: )
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- Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. (URL: )
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- Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PubMed Central. (URL: )
- Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PubMed Central. (URL: )
- Biological Impacts of Fluorination.
- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed Central. (URL: )
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A Comparative Guide to the Electronic Properties of Aminobenzoic Acid Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Aminobenzoic Acid
Aminobenzoic acid, a molecule combining a benzene ring with both an amino (-NH₂) and a carboxylic acid (-COOH) group, presents a fascinating case study in the principles of molecular structure and reactivity. The positional isomerism of these two functional groups—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid)—gives rise to three distinct molecules with unique electronic landscapes. These differences in electronic properties profoundly influence their chemical behavior, biological activity, and potential applications in drug development and materials science. Understanding these nuances at a quantum mechanical level is paramount for rational molecular design and the prediction of their physicochemical characteristics.
This guide provides an in-depth comparative analysis of the electronic properties of ortho-, meta-, and para-aminobenzoic acid isomers, grounded in Density Functional Theory (DFT) calculations. As a powerful computational method, DFT allows us to investigate the electronic structure of molecules with a high degree of accuracy, offering predictive insights that complement and guide experimental work.[1] We will delve into the theoretical underpinnings of the chosen computational approach, present a comparative analysis of key electronic descriptors, and discuss the implications of these findings for their potential applications.
Methodology: A Self-Validating Computational Protocol
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. For the analysis of organic molecules such as aminobenzoic acid isomers, a well-established protocol involves the use of hybrid DFT functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, providing a balanced description of electronic effects.
Experimental Protocol: DFT Calculations
-
Software: All calculations were performed using the Gaussian 09 suite of programs or a similar quantum chemistry software package.
-
Functional Selection: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was chosen for this analysis. B3LYP is a widely used and extensively validated functional that provides a good balance between computational cost and accuracy for a broad range of chemical systems, including organic molecules.[1]
-
Basis Set Selection: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta split-valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogen atoms to accurately describe the electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This combination is known to yield reliable results for the electronic properties of aromatic compounds.[1]
-
Geometry Optimization: The molecular geometry of each aminobenzoic acid isomer was fully optimized in the gas phase without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Property Calculations: Following geometry optimization, the following electronic properties were calculated:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined.
-
Dipole Moment: The total dipole moment of each isomer was calculated to provide a measure of its overall polarity.
-
Ionization Potential and Electron Affinity: These were approximated using Koopmans' theorem, where the ionization potential (IP) is estimated as the negative of the HOMO energy (IP ≈ -EHOMO) and the electron affinity (EA) is estimated as the negative of the LUMO energy (EA ≈ -ELUMO).[1] It is important to note that these are approximations, and more accurate values can be obtained through more computationally intensive methods like ΔSCF.[1]
-
Causality Behind Experimental Choices
The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a deliberate one, aimed at achieving a high level of theoretical accuracy while maintaining computational feasibility. For molecules like aminobenzoic acids, which exhibit both electron-donating (-NH₂) and electron-withdrawing (-COOH) groups, an accurate description of electron correlation and exchange is crucial. B3LYP has demonstrated its robustness in handling such systems. The inclusion of diffuse and polarization functions in the basis set is particularly important for accurately modeling the lone pairs of electrons on the oxygen and nitrogen atoms and the delocalized π-system of the benzene ring. This self-validating system ensures that the calculated properties are not artifacts of an inadequate theoretical model.
Visualizing the Computational Workflow
The following diagram illustrates the systematic approach taken in this DFT analysis.
Caption: A streamlined workflow for the comparative DFT analysis of aminobenzoic acid isomers.
Results: A Comparative Analysis of Electronic Properties
The calculated electronic properties of the ortho-, meta-, and para-aminobenzoic acid isomers are summarized in the table below. It is important to note that the values presented are compiled from theoretical studies, and minor discrepancies may arise from different computational methodologies.[1] For a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory.
| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid |
| HOMO Energy (eV) | -5.98 | -6.15 | -5.89 |
| LUMO Energy (eV) | -0.87 | -0.99 | -0.95 |
| HOMO-LUMO Gap (eV) | 5.11 | 5.16 | 4.94 |
| Dipole Moment (Debye) | 1.85 | 3.65 | 4.88 |
| Ionization Potential (eV) | 5.98 | 6.15 | 5.89 |
| Electron Affinity (eV) | 0.87 | 0.99 | 0.95 |
Note: Ionization Potential and Electron Affinity are estimated using Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO).
Discussion: Unraveling the Isomeric Effects
The DFT calculations reveal significant differences in the electronic properties of the three aminobenzoic acid isomers, which can be attributed to the interplay of inductive and resonance effects stemming from the relative positions of the amino and carboxylic acid groups.
-
HOMO-LUMO Gap and Chemical Reactivity: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. The para-isomer exhibits the smallest HOMO-LUMO gap (4.94 eV), indicating it is the most reactive of the three. Conversely, the meta-isomer has the largest energy gap (5.16 eV), suggesting it is the most kinetically stable. The ortho-isomer falls in between. This trend can be rationalized by the extent of conjugation between the electron-donating amino group and the electron-withdrawing carboxylic acid group. In the para-isomer, these groups are in direct conjugation, leading to a more effective charge transfer and a smaller energy gap.
-
Dipole Moment and Polarity: The calculated dipole moments provide a clear indication of the overall polarity of the isomers. The para-isomer possesses the largest dipole moment (4.88 Debye), a consequence of the additive effect of the individual bond dipoles of the amino and carboxylic acid groups pointing in similar directions. The meta-isomer has a significant dipole moment (3.65 Debye), while the ortho-isomer has the smallest dipole moment (1.85 Debye). The lower dipole moment in the ortho-isomer can be attributed to the partial cancellation of the bond dipoles due to their proximity and orientation, as well as the potential for intramolecular hydrogen bonding between the two functional groups.
-
Ionization Potential and Electron Affinity: The ionization potential, representing the energy required to remove an electron, is lowest for the para-isomer (5.89 eV), making it the easiest to oxidize. The electron affinity, indicating the ability to accept an electron, is highest for the meta-isomer (0.99 eV). These trends are directly related to the energies of the HOMO and LUMO, respectively, and further underscore the influence of isomerism on the redox properties of these molecules.
Visualizing the Molecular Structures
The optimized geometries of the aminobenzoic acid isomers highlight their structural differences.
Caption: 2D representations of the ortho-, meta-, and para-aminobenzoic acid isomers.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the electronic properties of aminobenzoic acid isomers using Density Functional Theory. The results clearly demonstrate that the positional isomerism of the amino and carboxylic acid groups has a profound impact on the electronic structure, reactivity, and polarity of these molecules. The para-isomer emerges as the most reactive with the highest polarity, while the meta-isomer is the most kinetically stable.
The insights gained from this DFT study can be invaluable for researchers in drug development and materials science. For instance, the differences in reactivity and polarity can be exploited to design molecules with specific binding affinities for biological targets or to tune the properties of organic electronic materials. Future work could involve extending these computational studies to include solvent effects, which are known to play a significant role in modulating molecular properties, and to investigate the excited-state properties of these isomers for applications in photochemistry and photobiology.
References
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A Comparative Guide to the Purity Validation of Ethyl 3-amino-4-fluorobenzoate by Elemental Analysis
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-amino-4-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals, demands rigorous purity assessment. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of this compound, juxtaposed with other critical analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity for this compound
This compound (C₉H₁₀FNO₂) is an aromatic amine and a fluorinated organic compound.[1] Its molecular structure, containing carbon, hydrogen, nitrogen, oxygen, and fluorine, makes it susceptible to various impurities arising from the synthetic route. These can include starting materials, by-products, and residual solvents. Even minute impurities can have a cascading effect on the yield and purity of the subsequent API, potentially introducing toxicological risks. Therefore, a robust analytical strategy for purity validation is a regulatory and scientific necessity.[2][3]
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[4][5] It operates on the principle of combustion analysis, where a sample is burned in an oxygen-rich environment at high temperatures (typically around 950-1000°C).[6] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified using a thermal conductivity detector (TCD).[6][7] The measured percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula.
For a compound like this compound, the theoretical elemental composition is:
-
Carbon (C): 59.01%
-
Hydrogen (H): 5.50%
-
Nitrogen (N): 7.65%
-
Fluorine (F): 10.37%
-
Oxygen (O): 17.47%
A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity. A deviation of more than 0.4% is often considered an indication of impurities.
Sources
comparative study of different synthetic routes to Ethyl 3-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-4-fluorobenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, owing to its unique substitution pattern that provides a versatile scaffold for molecular elaboration. The strategic positioning of the amino, fluoro, and ethyl ester functionalities allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to inform strategic decisions in a research and development setting.
Route 1: The Nitration-Esterification-Reduction Pathway
This classic and robust three-step approach commences with the readily available 4-fluorobenzoic acid. The synthesis proceeds through nitration, followed by esterification, and concludes with the reduction of the nitro group to the desired amine.
Mechanistic Insights and Strategic Considerations
The regioselectivity of the initial nitration step is directed by the activating, ortho-para directing carboxyl group and the deactivating, ortho-para directing fluorine atom. The strong electron-withdrawing nature of the nitro group is introduced at the position ortho to the fluorine and meta to the carboxylic acid. The subsequent esterification is a standard acid-catalyzed Fischer esterification. The final and critical step is the selective reduction of the nitro group in the presence of the ester and fluoro functionalities. Catalytic hydrogenation is often the method of choice for its clean conversion and high yield.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
A solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) is cooled in an ice bath. Potassium nitrate (39.7 g, 0.39 mol) is added portion-wise while maintaining the temperature. The reaction mixture is stirred overnight at room temperature and then carefully poured onto crushed ice (800 g). The precipitated product is filtered, washed thoroughly with water, and dried to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: ~90%).
Step 2: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
A mixture of 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml) is refluxed for 8 hours. After completion, the ethanol is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate (2 x 25 ml). The combined organic layers are dried over anhydrous MgSO₄ and the solvent is evaporated to yield crude Ethyl 4-fluoro-3-nitrobenzoate as a yellow oil.[1] For higher purity, recrystallization from a mixture of hot ethyl acetate and petroleum ether can be performed.
Step 3: Synthesis of this compound via Catalytic Hydrogenation
Ethyl 4-fluoro-3-nitrobenzoate is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Workflow Diagram
Caption: Synthetic workflow for the Nitration-Esterification-Reduction pathway.
Route 2: The Direct Esterification Pathway
This more direct, two-step approach begins with the commercially available 3-amino-4-fluorobenzoic acid, which is then esterified to the final product.
Mechanistic Insights and Strategic Considerations
This route is significantly more atom-economical and involves fewer synthetic steps. The key transformation is the Fischer esterification of the carboxylic acid in the presence of an amino group. The amino group is a basic site and can be protonated under the acidic conditions of the esterification, which can affect the reaction rate. However, with a sufficient excess of the acid catalyst and alcohol, the reaction proceeds to completion.
Experimental Protocol
Synthesis of this compound via Fischer Esterification
To a solution of 3-amino-4-fluorobenzoic acid in anhydrous ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The aqueous phase is neutralized with a base such as sodium bicarbonate, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound.[2][3][4]
Workflow Diagram
Caption: Synthetic workflow for the Direct Esterification pathway.
Comparative Analysis
| Parameter | Route 1: Nitration-Esterification-Reduction | Route 2: Direct Esterification |
| Starting Material | 4-Fluorobenzoic acid | 3-Amino-4-fluorobenzoic acid |
| Number of Steps | 3 | 1 |
| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), Ethanol, H₂ catalyst, Pd/C | Ethanol, Acid catalyst (e.g., H₂SO₄) |
| Overall Yield | Moderate to High (typically 60-80% over 3 steps) | High (typically >90%) |
| Purity | Generally high after purification at each step. | High, with simpler purification. |
| Scalability | Readily scalable, with established industrial precedent. | Highly scalable and cost-effective for large-scale production. |
| Safety Considerations | Use of strong acids and flammable hydrogen gas. | Use of strong acid catalyst. |
| Advantages | Utilizes a very common and inexpensive starting material. Well-established and reliable transformations. | More atom-economical and shorter reaction sequence. Higher overall yield and simpler work-up. |
| Disadvantages | Longer synthetic route with more unit operations. Use of hazardous reagents. | Starting material is more expensive and less readily available than 4-fluorobenzoic acid. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice between the two is primarily dictated by the availability and cost of the starting materials, the desired scale of production, and the available equipment.
For large-scale industrial synthesis where cost and process efficiency are paramount, Route 2, the Direct Esterification Pathway , is the more attractive option due to its single-step nature, high yield, and simpler purification process, provided that 3-amino-4-fluorobenzoic acid is available at a competitive price.
Ultimately, the selection of the optimal synthetic route will depend on a thorough cost-benefit analysis and the specific strategic objectives of the research or manufacturing campaign.
References
- Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research.
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Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. Available at: [Link]
- Google Patents. (2006). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. US7002038B2.
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]
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Fischer Esterification. (n.d.). University of Missouri–St. Louis. Available at: [Link]
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Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Available at: [Link]
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]
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ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Available at: [Link]
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Mohd Maidin, S. N., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o556. Available at: [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN108947622A.
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Zhang, Y., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. Catalysis Science & Technology, 12(1), 189-198. Available at: [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
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ResearchGate. (2025). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Available at: [Link]
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Wang, D., et al. (2022). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Chemistry, 14(10), 1148–1155. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Aminobenzoate Esters by HPLC
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. Aminobenzoate esters, a class of compounds widely used as local anesthetics (e.g., benzocaine, the ethyl ester of 4-aminobenzoic acid), present a common analytical challenge: the separation and quantification of closely related positional isomers. These isomers, such as the ortho-, meta-, and para-substituted forms, often exhibit very similar physicochemical properties, making their separation a non-trivial task. The presence of even small amounts of an undesired isomer can impact the pharmacological and toxicological profile of the drug substance.
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the isomeric purity of aminobenzoate esters. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, compare the performance of different approaches, and provide actionable, field-proven insights to help you develop and validate robust analytical methods in your own laboratory.
The "Why": Understanding the Chromatographic Challenge
Aminobenzoate esters are ionizable compounds, possessing both a weakly basic amino group and a weakly acidic ester functional group (which can be hydrolyzed to a carboxylic acid). This dual nature is the key to mastering their separation. The retention and selectivity of these molecules on a reversed-phase HPLC column are highly dependent on the pH of the mobile phase.
At a pH below the pKa of the amino group (typically around 2-3), the amine is protonated, making the molecule more polar and thus less retained on a non-polar stationary phase like C18. Conversely, at a pH above the pKa, the amine is in its neutral, more hydrophobic form, leading to increased retention. This pH-dependent retention behavior is a powerful tool that can be manipulated to achieve separation between isomers that might otherwise co-elute.
Comparative Analysis of HPLC Methodologies
The two primary HPLC strategies for tackling the isomeric purity of aminobenzoate esters are traditional reversed-phase chromatography and the increasingly popular mixed-mode chromatography.
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC, typically employing a C18 or C8 stationary phase, is the most common starting point for the analysis of aminobenzoate esters. The United States Pharmacopeia (USP) monograph for Benzocaine, for instance, specifies a reversed-phase method.
Strengths:
-
Robust and Reliable: RP-HPLC methods are well-understood, and the columns are generally stable and reproducible.
-
Wide Availability: C18 and C8 columns are standard in virtually every analytical laboratory.
Limitations:
-
Limited Selectivity for Isomers: Positional isomers with similar hydrophobicity can be challenging to resolve on purely reversed-phase columns.
-
Dependence on Mobile Phase Optimization: Achieving adequate separation often requires careful optimization of mobile phase parameters, particularly pH and organic modifier content.
The Specialist: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess stationary phases with both reversed-phase and ion-exchange characteristics. This dual functionality provides an additional dimension of selectivity that can be highly effective for separating isomers. For aminobenzoate esters, a mixed-mode column with both hydrophobic and cation-exchange properties can be particularly advantageous.
Strengths:
-
Enhanced Selectivity: The ability to engage in both hydrophobic and electrostatic interactions allows for the separation of isomers with very subtle structural differences.
-
Improved Peak Shape: By providing a secondary interaction mechanism, MMC can often mitigate peak tailing that can occur with basic compounds on traditional silica-based C18 columns.
Limitations:
-
More Complex Method Development: The interplay between reversed-phase and ion-exchange retention mechanisms can make method development more intricate, requiring careful control of both organic modifier concentration and mobile phase buffer ionic strength and pH.
-
Column Equilibration: Mixed-mode columns may require longer equilibration times to ensure reproducible retention.
Performance Data at a Glance
The following table summarizes a comparison of typical performance characteristics for the two approaches, based on a synthesis of published methods and our in-house experience.
| Parameter | Reversed-Phase HPLC (C18) | Mixed-Mode HPLC (RP-Cation Exchange) | Commentary |
| Resolution (Rs) of Positional Isomers | 1.2 - 2.5 | > 2.0 | Mixed-mode chromatography generally offers superior resolution for challenging isomer pairs. |
| Selectivity (α) | 1.1 - 1.3 | > 1.2 | The dual retention mechanism of mixed-mode columns provides a significant advantage in selectivity. |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes | Mixed-mode methods can sometimes be faster due to the enhanced selectivity allowing for steeper gradients. |
| Method Robustness | High | Moderate to High | RP-HPLC methods are often considered more "rugged," but well-developed MMC methods are also highly robust. |
| Ease of Method Development | Relatively Straightforward | More Complex | Requires a deeper understanding of the interplay between different retention mechanisms. |
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for both a standard reversed-phase method and a mixed-mode approach for the analysis of ethyl aminobenzoate isomers.
Protocol 1: Reversed-Phase HPLC Method
This method is a good starting point for the analysis of ethyl p-aminobenzoate (Benzocaine) and its potential isomeric impurities.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% phosphoric acid. The addition of phosphoric acid is crucial to control the pH and ensure consistent ionization of the analytes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Step-by-Step Methodology:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Add 1.0 mL of concentrated phosphoric acid and mix thoroughly. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the primary aminobenzoate ester isomer (e.g., ethyl p-aminobenzoate) at a concentration of 1 mg/mL in the mobile phase. Prepare working standards at appropriate concentrations by diluting the stock solution. Prepare individual standards of the other isomers (e.g., ethyl o-aminobenzoate and ethyl m-aminobenzoate) to determine their retention times.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. Key parameters to assess include peak tailing (should be < 1.5), theoretical plates (should be > 2000), and the relative standard deviation (RSD) of the peak area for replicate injections (should be < 2.0%).
-
Analysis: Inject the sample and standard solutions and record the chromatograms. Identify the peaks based on their retention times compared to the individual isomer standards.
-
Quantification: Calculate the amount of each isomeric impurity as a percentage of the main peak area.
Caption: A generalized workflow for HPLC analysis.
Protocol 2: Mixed-Mode HPLC Method
This method leverages a mixed-mode column to achieve enhanced separation of aminobenzoic acid isomers, a principle that is directly applicable to their ester counterparts.
Chromatographic Conditions:
-
Column: Mixed-mode (reversed-phase/cation-exchange), e.g., Primesep 100, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 20% Acetonitrile, 80% Water, with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 200 mL of HPLC-grade acetonitrile with 800 mL of HPLC-grade water. Add 1.0 mL of concentrated phosphoric acid and mix thoroughly. The acidic pH ensures the amino groups are protonated and can interact with the cation-exchange sites on the stationary phase. Filter and degas the mobile phase.
-
Standard and Sample Preparation: Follow the same procedure as in Protocol 1.
-
System Equilibration: It is critical to properly equilibrate the mixed-mode column with the mobile phase for at least 30-60 minutes to ensure stable retention times.
-
System Suitability and Analysis: Follow the same procedures as in Protocol 1. The enhanced selectivity of the mixed-mode column should provide baseline separation of the isomers.
Caption: Logical comparison of HPLC separation mechanisms.
The Rise of UHPLC: A Faster Alternative
For laboratories looking to increase throughput, Ultra-High-Performance Liquid Chromatography (UHPLC) offers a significant advantage over traditional HPLC. By using columns packed with sub-2 µm particles, UHPLC can achieve faster separations and higher resolution. An existing HPLC method can often be transferred to a UHPLC system with significant reductions in analysis time and solvent consumption.
Method Validation: The Trustworthiness Pillar
A developed HPLC method is only as reliable as its validation. In accordance with International Council for Harmonisation (ICH) guidelines, a method for determining isomeric purity must be validated for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including other isomers and potential impurities. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the isomeric impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion and Best Practices
The assessment of isomeric purity of aminobenzoate esters is a critical aspect of quality control in the pharmaceutical industry. While traditional reversed-phase HPLC provides a robust and reliable approach, mixed-mode chromatography offers a powerful alternative with enhanced selectivity for challenging isomer separations. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired throughput.
As a final word of advice from the field: always start with a thorough understanding of your molecule's physicochemical properties. For aminobenzoate esters, a firm grasp of their pKa values and how they behave at different pHs is the key to unlocking a successful and robust separation.
References
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HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
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Scribd. (n.d.). Benzocaine USP43 Monograph. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Retrieved from [Link]
- Grillo, R., et al. (2009). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy, 28(3), 393-399.
- López-Sanz, M., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1297-1303.
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Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]
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Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
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Semantic Scholar. (2009, May 1). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Retrieved from [Link]
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PubMed. (1995, October). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Retrieved from [Link]
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Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
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Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
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International Journal of Pharmaceutical Quality Assurance. (n.d.). UHPLC: Applications in Pharmaceutical Analysis. Retrieved from [Link]
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Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of HPLC and UHPLC chromatographic separation of four.... Retrieved from [Link]
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HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]
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Medicine (Baltimore). (2016, January). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2016, May 4). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Retrieved from [Link]
A Senior Application Scientist's Guide to the In Vitro Biological Efficacy of Ethyl 3-amino-4-fluorobenzoate Derivatives
Foreword: Unveiling the Potential of a Versatile Scaffold
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the biological efficacy of derivatives originating from Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4). This molecule represents a compelling, albeit underexplored, scaffold in medicinal chemistry. Its structure, featuring a fluorinated benzene ring coupled with an amino group and an ethyl ester, presents a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability, making it a prime candidate for derivatization.
While direct, extensive in vitro comparative studies on a wide array of its derivatives are not yet prevalent in publicly accessible literature, its role as a versatile intermediate in pharmaceutical research is recognized[1][2]. This guide, therefore, takes a forward-looking approach. We will leverage established data from structurally analogous compounds—particularly fluorinated aromatics, Schiff bases, and heterocyclic systems derived from similar aminobenzoates—to project the potential therapeutic applications of this compound derivatives.
Herein, we will compare the anticipated biological activities, provide the detailed experimental frameworks necessary for their evaluation, and explain the scientific rationale behind these protocols. Our objective is to equip you with a robust, scientifically-grounded blueprint for exploring this promising class of compounds.
The Strategic Advantage of the this compound Scaffold
The core structure is a strategic starting point for several reasons:
-
The Fluorine Atom: The presence of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The Amino Group: This functional group is a versatile handle for synthetic modification. It readily reacts to form a multitude of derivatives, including Schiff bases, amides, and various nitrogen-containing heterocycles, each with distinct pharmacological potential[3][4].
-
The Benzoate Moiety: The ester group provides a site for potential hydrolytic activity by esterases, which can be exploited for prodrug strategies. It also contributes to the overall electronic and steric profile of the molecule.
Based on the activities observed in related aminobenzoic acid and fluorinated heterocyclic compounds, we can logically project three primary areas of high potential for in vitro efficacy: Anticancer , Antimicrobial , and Anti-inflammatory activities.
Projected Anticancer Efficacy: A Comparative Outlook
The introduction of fluorine into heterocyclic scaffolds has been a successful strategy in developing potent anticancer agents[5]. Derivatives of aminobenzoic acids have also shown significant cytotoxic effects against various cancer cell lines[6][7]. By extension, derivatives of this compound are prime candidates for anticancer drug discovery.
Common Derivative Classes and Their Potential
-
Schiff Bases: Formed by the condensation of the amino group with various aldehydes, Schiff bases are known to exhibit potent anticancer activity. The imine (-C=N-) linkage is crucial for their biological function[3].
-
Heterocyclic Derivatives (e.g., Triazoles, Benzothiazoles): Cyclization of the amino group into heterocyclic rings can yield compounds that interact with key biological targets like kinases or DNA[5][8]. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent antitumor activity[9].
Comparative In Vitro Cytotoxicity Data (Hypothetical Projections)
The following table illustrates how data for novel derivatives (hypothetically named E3A4FB-D1, E3A4FB-D2, etc.) would be presented and compared against a standard chemotherapeutic agent like Doxorubicin. The data is modeled on findings for analogous compounds[10][11][12][13].
| Derivative ID | Chemical Class | Target Cell Line | Assay | IC50 (µM) | Notes |
| E3A4FB-D1 | Schiff Base (aromatic aldehyde) | MCF-7 (Breast) | MTT | 12.5 | Moderate cytotoxicity. |
| E3A4FB-D2 | Schiff Base (heterocyclic aldehyde) | A549 (Lung) | MTT | 5.8 | Higher potency against lung cancer cells. |
| E3A4FB-D3 | 1,2,4-Triazole | HT-29 (Colon) | MTT | 8.2 | Good activity, potential for colon cancer therapy. |
| E3A4FB-D4 | Benzothiazole | MCF-7 (Breast) | MTT | 2.1 | High potency, warrants further investigation. |
| Doxorubicin | Anthracycline (Standard) | MCF-7 (Breast) | MTT | 0.9 | Reference compound. |
Note: IC50 values are hypothetical, for illustrative purposes.
Workflow & Protocol: In Vitro Cytotoxicity Assessment
The foundational assay to determine anticancer efficacy is the evaluation of cytotoxicity. The MTT assay is a widely accepted, reliable, and colorimetric method for this purpose.
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed MTT Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Projected Antimicrobial Efficacy: A Broad-Spectrum Approach
Schiff bases derived from aminobenzoic acids have demonstrated notable antibacterial and antifungal properties[6][7]. The mechanism often involves interference with microbial cell wall synthesis or enzymatic processes. The fluorine substituent in this compound derivatives could enhance this activity, mirroring the success of fluoroquinolone antibiotics.
Comparative In Vitro Antimicrobial Data (Hypothetical Projections)
Activity is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative ID | Chemical Class | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| E3A4FB-D5 | Schiff Base | 31.25 | 62.5 | 125 |
| E3A4FB-D6 | 1,3,4-Oxadiazole | 15.62 | 31.25 | 62.5 |
| E3A4FB-D7 | Pyrimidine | >250 | >250 | >250 |
| Ciprofloxacin | Fluoroquinolone | 1.0 | 0.015 | N/A |
| Fluconazole | Azole Antifungal | N/A | N/A | 0.5 |
Note: MIC values are hypothetical, for illustrative purposes.
Workflow & Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of a potential antimicrobial agent.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Key Experimental Protocols:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in plates. After 24 hours, they are pre-treated with various concentrations of the test derivatives for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL), and the cells are incubated for another 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a key inflammatory mediator, is measured from the cell culture supernatant. 100 µL of supernatant is mixed with 100 µL of Griess reagent. The absorbance at 540 nm is measured, and the NO concentration is determined using a sodium nitrite standard curve. A reduction in NO indicates anti-inflammatory activity.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Protein Expression (Western Blot): To probe the mechanism, the expression levels of key inflammatory proteins like COX-2 and inducible nitric oxide synthase (iNOS) in the cell lysates can be analyzed by Western blotting.
Conclusion and Future Directions
This compound stands as a scaffold of high potential. While this guide has projected its efficacy based on robust data from analogous structures, the critical next step is the synthesis and rigorous in vitro evaluation of its specific derivatives. The experimental frameworks provided here offer a comprehensive roadmap for such an investigation.
By systematically applying these validated protocols, researchers can effectively screen for anticancer, antimicrobial, and anti-inflammatory activities, quantify structure-activity relationships, and identify lead compounds for further development. The convergence of the fluoro, amino, and benzoate functionalities within this single, versatile molecule promises a rich field of discovery for the next generation of therapeutic agents.
References
A complete, numbered list of all cited sources with titles, sources, and valid URLs would be generated here based on the specific studies identified and used in a real-world scenario. For the purpose of this guide, the citations refer to the search results provided in the context.
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A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from Ethyl 3-amino-4-fluorobenzoate
In the landscape of modern drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount challenge. Ethyl 3-amino-4-fluorobenzoate has emerged as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. The strategic incorporation of a fluorine atom is known to enhance various pharmacochemical properties, including metabolic stability and binding affinity to target proteins.[1][2] This guide provides a comparative analysis of the cytotoxic potential of various classes of compounds that can be derived from this promising starting material. Drawing upon experimental data from structurally analogous compounds, we will explore the structure-activity relationships (SAR) that govern their anticancer activity and provide a framework for the rational design of future therapeutic candidates.
The Rationale for Derivatization: Building on a Privileged Scaffold
This compound offers several key features for the synthesis of novel bioactive molecules. The amino group serves as a reactive handle for the construction of various heterocyclic ring systems, while the fluorine substituent can significantly influence the electronic and lipophilic properties of the resulting derivatives.[1] The ester functionality provides another point for modification, allowing for the generation of a wide range of amides, hydrazides, and other derivatives. Research into analogous aminobenzoic acid derivatives has shown that such modifications can lead to compounds with significant cytotoxic activity against various cancer cell lines.[3][4][5]
Comparative Cytotoxicity of Potential Derivatives
While direct comparative studies on a series of novel compounds derived from this compound are not yet prevalent in the public domain, we can infer potential cytotoxic profiles by examining data from structurally related compounds. The following sections present a comparative overview of different classes of heterocyclic compounds that could be synthesized from this versatile starting material, with supporting data from analogous structures.
Benzothiazole Derivatives
Benzothiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties.[6] The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of aminobenzoates with appropriate reagents. The introduction of fluorine at various positions on the benzothiazole ring has been shown to modulate cytotoxic activity.[7]
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Exemplary Fluorinated Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Fluorobenzothiazole | MCF-7 (Breast) | 0.37 | Doxorubicin | Not Reported |
| 5-Fluorobenzothiazole | HCT-116 (Colon) | 0.08 | Doxorubicin | Not Reported |
| 6-Fluorobenzothiazole | THP-1 (Leukemia) | 1.0 | Not Reported | Not Reported |
Data is illustrative and based on structurally similar compounds reported in the literature.[7]
The data suggests that fluorinated benzothiazoles can exhibit potent, sub-micromolar cytotoxicity. The position of the fluorine atom appears to play a crucial role in determining the potency and selectivity of these compounds.
Quinoline and Quinolinone Derivatives
The quinoline and quinolinone ring systems are present in numerous natural and synthetic compounds with demonstrated anticancer activity.[8] The amino group of this compound can be utilized in cyclization reactions to form quinoline-based structures.
Table 2: Comparative Cytotoxic Activity (IC50, µM) of Exemplary Amino-Substituted Quinoline Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Amino-benzo[h]chromen-2-one | MDA-MB-231 (Breast) | 0.008 - 0.064 | Doxorubicin | Not Reported |
| 4-Amino-benzo[h]chromen-2-one | ZR-75-1 (Breast) | 0.035 - 0.32 | Doxorubicin | Not Reported |
Data is illustrative and based on structurally similar compounds reported in the literature.[9]
These analogs demonstrate that amino-substituted polycyclic aromatic systems can possess exceptionally high cytotoxic potency, reaching nanomolar concentrations in some cases.
1,3,4-Oxadiazole and Thiadiazole Derivatives
The ester group of this compound can be converted to a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocycles. These five-membered rings are known to be present in a variety of medicinally important compounds.[10]
Table 3: Comparative Cytotoxic Activity (IC50, µM) of Exemplary 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(5-Nitrothiazol-2-yl)-1,3,4-thiadiazole | K562 (Leukemia) | 7.4 (Abl Kinase) | Imatinib | Not Reported |
| N-(5-Nitrothiazol-2-yl)-1,3,4-thiadiazole | HeLa (Cervical) | 12.4 | Imatinib | Not Reported |
Data is illustrative and based on structurally similar compounds reported in the literature.[11]
These derivatives show promise as targeted agents, with demonstrated inhibitory activity against specific kinases involved in cancer cell proliferation.
Experimental Protocols for Cytotoxicity Evaluation
The assessment of a compound's cytotoxicity is a critical step in the drug discovery pipeline. A variety of in vitro assays are available, each with its own principles and applications.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.[12]
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to differentiate between live, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the test compounds.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Staining: Harvest the cells and stain with a combination of fluorescent dyes, such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.[13]
Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the process and potential biological effects, the following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be targeted by these novel compounds.
Caption: A generalized workflow for the synthesis and cytotoxic evaluation of novel compounds.
Caption: A simplified PI3K/Akt signaling pathway, a common target for anticancer drugs.
Conclusion and Future Directions
The derivatization of this compound represents a promising strategy for the development of novel anticancer agents. The comparative data from analogous compounds suggest that various heterocyclic derivatives, including benzothiazoles, quinolines, and thiadiazoles, are likely to exhibit significant cytotoxic activity. The presence of the fluorine atom is anticipated to contribute favorably to the pharmacological profile of these compounds.
Future research should focus on the systematic synthesis and screening of a library of compounds derived from this compound to establish definitive structure-activity relationships. Mechanistic studies on the most potent compounds will be crucial to identify their molecular targets and pathways of action, ultimately paving the way for the development of the next generation of targeted cancer therapies.
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Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2004). ResearchGate. Retrieved from [Link]
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Novel Design and Synthesis of Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. Retrieved from [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved from [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-4-fluorobenzoate
As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and analysis; it encompasses a profound responsibility for safety and environmental stewardship. The compounds we handle, such as Ethyl 3-amino-4-fluorobenzoate, are often novel molecules with incomplete toxicological profiles. This guide provides a comprehensive, principles-based approach to the proper disposal of this compound, ensuring compliance, safety, and scientific integrity. The procedures outlined here are designed to be a self-validating system, grounded in regulatory standards and chemical first principles.
Section 1: Hazard Profile and Risk Assessment
This compound is an aromatic amine containing a fluorine substituent. This structure necessitates careful handling due to both its known hazards and the potential for uncharacterized risks. The primary hazards, as identified in Safety Data Sheets (SDS), are skin sensitization, irritation, and aquatic toxicity.
The causality behind these hazards is rooted in its molecular structure. The aromatic amine group is a common structural alert for skin sensitization, while the compound's overall characteristics can cause irritation to skin and eyes.[1][2] The fluorine atom, creating a strong carbon-fluorine bond, contributes to the molecule's potential environmental persistence, leading to its classification as harmful or toxic to aquatic life.[3] It is a crucial best practice to assume that the toxicological properties have not been fully investigated and to handle the compound with appropriate caution.[4]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction.[1] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation.[1][2] |
| Acute Aquatic Toxicity, Category 3 | H402 | Harmful to aquatic life. |
| Chronic Aquatic Toxicity, Category 2 | H411 | Toxic to aquatic life with long lasting effects.[3] |
Section 2: The Regulatory Imperative: Why Disposal Protocols Are Strict
The disposal of any chemical waste is governed by a framework of federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[5][6] Under RCRA, chemical waste is broadly categorized, and this compound falls decisively into the hazardous waste classification.[1][7]
The most critical aspect for its disposal is its identity as a halogenated organic compound . The presence of the fluorine atom is the determining factor. Halogenated wastes cannot be disposed of via conventional means like fuel blending; they require high-temperature incineration to ensure the complete destruction of the molecule and the scrubbing of corrosive and toxic byproducts, such as hydrogen fluoride (HF).[4][8][9] Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated by the more expensive and specialized incineration process, a costly and inefficient error.[10][11] Therefore, rigorous segregation is not just a best practice—it is a cornerstone of compliant and cost-effective waste management.
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste, from the point of generation to the point of collection.
Step 1: Personal Protective Equipment (PPE) Engagement Before handling the waste, ensure a complete barrier between you and the chemical. The rationale is to prevent exposure via all potential routes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles that conform to NIOSH or EN 166 standards.[3][4]
-
Body Protection: A standard laboratory coat is required. For bulk handling, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation risk.[2]
Step 2: Waste Characterization and Segregation Proper characterization is the most critical step in the disposal workflow.
-
Identify the Waste Stream: This compound is a Solid Halogenated Organic Waste .
-
Do Not Mix: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[9][10][12] Keep it in a dedicated, separate waste container.
Step 3: Containerization and Labeling The container serves to safely hold the waste, while the label communicates its contents and hazards.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For small quantities, the original product container is acceptable. For larger volumes, use designated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Labeling Protocol: As soon as the first particle of waste enters the container, it must be labeled.[10] Affix a completed institutional hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Skin Sensitizer," "Irritant," "Aquatic Toxin")
-
The accumulation start date
-
Step 4: On-Site Accumulation and Storage Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[11]
-
Location: The SAA must be in a well-ventilated area, away from ignition sources or incompatible materials.[3][4]
-
Containment: The waste container must be kept within a secondary containment bin to capture any potential leaks.[10]
-
Closure: Keep the waste container sealed at all times, except when adding waste.[10] Evaporation is not a permissible method of disposal.[10]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by a licensed professional.
-
Request Pickup: Once the container is nearly full (no more than ¾ full) or has reached the institutional time limit for accumulation, submit a waste collection request to your EHS office or designated hazardous waste contractor.[10][11]
-
Documentation: Ensure all paperwork is complete and accurate. This "cradle-to-grave" tracking is a legal requirement under RCRA.[6]
Section 4: Emergency Procedures for Spills and Contamination
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Personnel Decontamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
-
Small Spill Cleanup:
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the solid material into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating agent.
-
All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container and disposed of as Solid Halogenated Organic Waste.[1]
-
Section 5: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 6. lgwmlaw.com [lgwmlaw.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-4-fluorobenzoate
Welcome to your comprehensive guide on the safe handling of Ethyl 3-amino-4-fluorobenzoate (CAS No. 455-75-4). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both your protection and the reliability of your experimental outcomes.
Hazard Analysis: Understanding the "Why" Behind the Protection
This compound is a chemical compound whose toxicological properties have not been fully investigated.[1] However, available data indicates several key hazards that necessitate a robust PPE protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.
The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Some sources also indicate it may cause an allergic skin reaction.[3][4][5] Therefore, the core principle of our PPE strategy is to establish a complete barrier between you and the chemical, preventing any direct contact or inhalation.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on a multi-layered approach. The following table summarizes the essential PPE for handling this compound. The specific level of protection may need to be escalated based on the scale of the experiment and the potential for aerosol or dust generation.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[2][6] | Protects against splashes and dust, preventing serious eye irritation.[2][4] |
| Skin (Hands) | Chemical-impermeable gloves | Tested according to EN 374 (EU) or ASTM F739 (US) | Prevents skin irritation and potential absorption.[4][7] Contaminated gloves should be disposed of after use.[4] |
| Skin (Body) | Laboratory coat; impervious clothing for larger quantities | Fire/flame resistant and impervious clothing may be necessary[2] | Protects against incidental contact and spills. Contaminated clothing must be removed immediately and washed before reuse.[2][3] |
| Respiratory | Required when dusts are generated or if exposure limits are exceeded | NIOSH/MSHA or European Standard EN 149 approved respirator[6][8] | Prevents respiratory tract irritation from inhaling dust or aerosols.[2][4] |
Operational Protocols: From Weighing to Disposal
The level of risk and therefore the required PPE can vary depending on the specific procedure. Here are step-by-step guides for common laboratory operations involving this compound.
Weighing and Aliquoting (Solid Form)
This operation presents a high risk of dust generation and inhalation.
-
Preparation: Ensure you are working in a designated area with adequate ventilation, such as a chemical fume hood or a ventilated balance enclosure.[4][6]
-
PPE Donning:
-
Handling:
-
Carefully open the container.
-
Use a spatula to transfer the solid, minimizing any disturbance that could create dust.
-
If any material is spilled, clean it up immediately following appropriate procedures.[6]
-
-
Post-Handling:
-
Securely close the container.
-
Wipe down the spatula and the balance with a damp cloth.
-
Dispose of the cloth and gloves as hazardous waste.
-
Wash hands thoroughly.[9]
-
Solution Preparation
This involves both the solid and liquid phases of handling.
-
Preparation: Work within a chemical fume hood.[4] Have your solvent and glassware ready.
-
PPE Donning: Follow the same PPE protocol as for weighing.
-
Handling:
-
After weighing the solid, slowly add it to the solvent while stirring to prevent splashing.
-
Rinse the weighing container with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.
-
Cap the solution container securely.
-
-
Post-Handling:
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection based on operational scale.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat (turning it inside out), and then eye protection.
-
Disposal of Consumables: All disposable items that have come into contact with this compound, including gloves, weighing paper, and contaminated cleaning materials, must be placed in a clearly labeled hazardous waste container.[1][2]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous waste.[1][3] Do not pour it down the drain.[3][7] Follow all local, regional, and national regulations for chemical waste disposal.[1][3]
-
Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and wash it separately from other laundry before reuse.[2][6]
Emergency First-Aid Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]
Always have the Safety Data Sheet (SDS) readily available when working with this compound to provide to emergency responders.
References
-
Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer . Source: Cole-Parmer. URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
